molecular formula C8H14O3 B082073 7-Oxooctanoic acid CAS No. 14112-98-2

7-Oxooctanoic acid

Número de catálogo: B082073
Número CAS: 14112-98-2
Peso molecular: 158.19 g/mol
Clave InChI: OSAHCBHKCKPJGI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Oxooctanoic acid is fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors.>7-keto-n-caprylic acid is a medium-chain fatty acid.

Propiedades

IUPAC Name

7-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAHCBHKCKPJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10161575
Record name 7-Ketooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14112-98-2
Record name 7-Oxooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14112-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ketooctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014112982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ketooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10161575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Oxooctanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a medium-chain fatty acid derivative characterized by a ketone functional group at the C-7 position.[1][2] This bifunctional molecule holds interest in various scientific domains due to its utility as a synthetic intermediate and its relevance in biochemical studies. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental applications of this compound.

Chemical Structure and Identification

This compound is an eight-carbon chain carboxylic acid with a carbonyl group on the penultimate carbon. This structure imparts both hydrophilic (carboxylic acid) and hydrophobic (alkyl chain) characteristics to the molecule.

IdentifierValue
IUPAC Name This compound[3]
Synonyms 7-Ketooctanoic acid, Octanoic acid, 7-oxo-[1][2]
CAS Number 14112-98-2[2][3]
Molecular Formula C₈H₁₄O₃[1][2]
SMILES CC(=O)CCCCCC(=O)O[3][4]
InChI InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11)[1][3]
InChIKey OSAHCBHKCKPJGI-UHFFFAOYSA-N[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a colorless to pale yellow liquid or solid, its state being dependent on temperature and purity.[1] It exhibits solubility in organic solvents and has limited solubility in water.[1]

PropertyValue
Molecular Weight 158.19 g/mol [1][4]
Melting Point 27-29 °C[2][4]
Boiling Point 311.1 °C at 760 mmHg[2], 160-162 °C at 4 mmHg[4]
Density 1.038 g/cm³[2]
Flash Point 156.2 °C[2]
Vapor Pressure 0.000127 mmHg at 25 °C[2]
Refractive Index 1.447[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataDescription
¹H NMR Spectral data is available and can be used to confirm the proton environments in the molecule.[5]
¹³C NMR Spectral data is available for confirming the carbon skeleton.
Infrared (IR) Spectroscopy IR spectra show characteristic peaks for the carboxylic acid and ketone carbonyl groups.
Mass Spectrometry (MS) Mass spectral data is available, providing information on the molecular weight and fragmentation pattern.[3]

Experimental Protocols

This compound serves as a key starting material in the synthesis of biologically active molecules and haptens for immunological studies.

Synthesis of (E)-9-oxo-2-decenoic acid (Queen Substance)

This compound is a precursor in a two-step synthesis of the honey bee queen substance, (E)-9-oxo-2-decenoic acid. The key steps involve the reduction of the carboxylic acid to an aldehyde, followed by a condensation reaction.

Methodology Summary:

  • Reduction to 7-Oxooctanal (B14670936): this compound is converted to its corresponding aldehyde, 7-oxooctanal. This can be achieved by first treating the acid with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acid chloride. The subsequent reduction of the acid chloride to the aldehyde can be performed using a mild reducing agent like lithium tri-t-butoxyaluminum hydride, often in the presence of a copper(I) iodide catalyst at low temperatures (e.g., -78 °C). This method selectively reduces the carboxylic acid while leaving the ketone functionality intact.

  • Condensation with Malonic Acid: The resulting 7-oxooctanal is then subjected to a Doebner-von Miller reaction. It is condensed with malonic acid in the presence of a base, such as pyridine (B92270) with a catalytic amount of piperidine. This reaction forms the α,β-unsaturated carboxylic acid, yielding (E)-9-oxo-2-decenoic acid.

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation 7-Oxooctanoic_acid This compound Reagents1 1. Oxalyl Chloride, DMF (cat.) 2. LiAlH(OtBu)₃, CuI 7-Oxooctanoic_acid->Reagents1 7-Oxooctanal 7-Oxooctanal Reagents1->7-Oxooctanal Reagents2 Malonic Acid, Pyridine, Piperidine (cat.) 7-Oxooctanal->Reagents2 Queen_Substance (E)-9-oxo-2-decenoic acid (Queen Substance) Reagents2->Queen_Substance

Synthesis of Queen Substance from this compound.
Hapten Synthesis for Triacetone Triperoxide (TATP) Antibody Development

This compound has been utilized in the design and synthesis of a hapten for the development of antibodies against the explosive triacetone triperoxide (TATP). The hapten is designed to mimic the structure of TATP, and the carboxylic acid group of this compound provides a linker for conjugation to a carrier protein.

Methodology Summary:

  • Hapten Synthesis: The synthesis involves a reaction between acetone, hydrogen peroxide, and this compound. This reaction creates a molecule that incorporates the core structure of TATP with the alkyl chain and terminal carboxylic acid of this compound.

  • Conjugation to Carrier Protein: The carboxylic acid group of the synthesized hapten is then activated, typically using a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS). This activated hapten is then reacted with a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The primary amine groups on the surface of the protein react with the activated carboxyl group of the hapten to form stable amide bonds.

  • Immunization and Antibody Production: The resulting hapten-carrier protein conjugate is used to immunize animals (e.g., mice or rabbits). The animal's immune system recognizes the hapten as an antigen and produces antibodies that can specifically bind to it, and by extension, to the TATP molecule.

G 7-Oxooctanoic_acid This compound Reagents1 Acetone, H₂O₂ 7-Oxooctanoic_acid->Reagents1 Hapten TATP-linker-COOH Hapten Reagents1->Hapten Activation EDC/NHS Hapten->Activation Activated_Hapten Activated Hapten Activation->Activated_Hapten Carrier_Protein Carrier Protein (e.g., BSA) Activated_Hapten->Carrier_Protein Conjugate Hapten-Protein Conjugate Activated_Hapten->Conjugate Carrier_Protein->Conjugate Immunization Immunization Conjugate->Immunization Antibodies Anti-TATP Antibodies Immunization->Antibodies

Workflow for TATP Antibody Development using a this compound-derived Hapten.

Biochemical Context

This compound is a fatty acid and, as such, is related to the broader pathways of fatty acid metabolism. While specific signaling pathways directly involving this compound are not well-documented, its structure suggests it could be a substrate or product of enzymes involved in fatty acid oxidation or synthesis. The general pathway of fatty acid beta-oxidation is depicted below. A keto acid like this compound could potentially enter this pathway after appropriate activation and enzymatic modification.

G Fatty_Acid Fatty Acid Activation Acyl-CoA Synthetase (ATP -> AMP + PPi) Fatty_Acid->Activation Fatty_Acyl_CoA Fatty Acyl-CoA Activation->Fatty_Acyl_CoA Oxidation1 Acyl-CoA Dehydrogenase (FAD -> FADH₂) Fatty_Acyl_CoA->Oxidation1 Enoyl_CoA trans-Δ²-Enoyl-CoA Oxidation1->Enoyl_CoA Hydration Enoyl-CoA Hydratase (H₂O) Enoyl_CoA->Hydration Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Oxidation2 β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Hydroxyacyl_CoA->Oxidation2 Ketoacyl_CoA β-Ketoacyl-CoA Oxidation2->Ketoacyl_CoA Thiolysis Thiolase (CoA-SH) Ketoacyl_CoA->Thiolysis Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Thiolysis->Shorter_Fatty_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shorter_Fatty_Acyl_CoA->Oxidation1 Re-enters cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Generalized Fatty Acid Beta-Oxidation Pathway.

Safety Information

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[3]

Conclusion

This compound is a versatile chemical with established applications in the synthesis of complex molecules and in the development of immunological tools. Its well-defined chemical and physical properties, along with available spectroscopic data, make it a valuable reagent for researchers in organic chemistry, biochemistry, and drug development. Further research may elucidate its potential roles in biological systems and expand its applications.

References

7-Oxooctanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14112-98-2 Molecular Formula: C₈H₁₄O₃ Synonyms: 7-Ketooctanoic acid

This technical guide provides an in-depth overview of 7-Oxooctanoic acid, a medium-chain oxo-fatty acid. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical and physical properties, synthesis, and biological relevance. This document also includes detailed experimental protocols and visual representations of key pathways and workflows.

Core Chemical and Physical Properties

This compound is a derivative of octanoic acid with a ketone functional group at the 7th carbon position. Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile building block in organic synthesis.

PropertyValueReference
Molecular Weight 158.19 g/mol
Melting Point 27-29 °C[1]
Boiling Point 160-162 °C at 4 mmHg[1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in organic solvents, limited solubility in water[2]
Flash Point 113 °C (closed cup)[1]
InChI Key OSAHCBHKCKPJGI-UHFFFAOYSA-N[1]
SMILES CC(=O)CCCCCC(=O)O

Synthesis and Applications

This compound serves as a key intermediate in the synthesis of various molecules of interest, from immunochemical reagents to insect pheromones.

Synthesis of a Hapten for Triacetone Triperoxide (TATP) Detection

This compound is a crucial component in the synthesis of a hapten designed for the development of antibodies against the explosive triacetone triperoxide (TATP).[1][2] This hapten is structurally similar to TATP, enabling the production of selective antibodies for use in biosensors.[1][2]

The following protocol is based on patent literature describing the initial reaction for the hapten synthesis.[3]

Materials:

  • This compound (98% purity)

  • Acetone

  • Hydrogen peroxide (30%)

  • Sulfuric acid (2 M)

Procedure:

  • Dissolve 80.71 mg (0.5 mmol) of this compound in 36.76 µL (0.5 mmol) of acetone.

  • Add 51.05 µL (0.5 mmol) of 30% hydrogen peroxide to the solution.

  • Cool the mixture to 0 °C and add 2.5 µL of 2 M sulfuric acid to achieve an acidic medium.

  • Allow the reaction mixture to stand for 24 hours to 7 days at room temperature.

  • Precipitate the product by adding water. The resulting viscous pellet can be taken up in an acetonitrile/water mixture for further purification.

TATP_Hapten_Synthesis_Workflow Experimental Workflow: TATP Hapten Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 This compound Step1 Mixing of Reactants Reactant1->Step1 Reactant2 Acetone Reactant2->Step1 Reactant3 Hydrogen Peroxide Reactant3->Step1 Condition1 Sulfuric Acid (catalyst) Step2 Acidification and Incubation Condition1->Step2 Condition2 0°C initial temperature Condition2->Step2 Condition3 Room temperature incubation (24h - 7 days) Condition3->Step2 Step1->Step2 Step3 Precipitation with Water Step2->Step3 Step4 Purification Step3->Step4 Product TATP Hapten Step4->Product

Workflow for the synthesis of a TATP hapten.
Precursor to the Honey Bee "Queen Substance"

While not the "queen substance" itself, this compound can serve as a precursor in the synthesis of 9-oxo-2(E)-decenoic acid, a key pheromone of the queen honey bee.[2] The synthesis involves the conversion of this compound to 7-oxooctanal, which is then condensed with malonic acid.[4]

Queen_Substance_Precursor_Synthesis Logical Relationship: Synthesis of Queen Substance Precursor cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product Start This compound Intermediate1 7-Oxo-octanol Start->Intermediate1 Reduction Intermediate2 7-Oxo-octanal Intermediate1->Intermediate2 Oxidation (PCC) Product 9-oxo-2(E)-decenoic acid (Queen Substance) Intermediate2->Product Condensation Reagent Malonic Acid Reagent->Product

Synthesis pathway of a queen bee pheromone precursor.

Biological Relevance and Metabolic Pathways

This compound is classified as a medium-chain oxo-fatty acid.[5] While specific metabolic pathways for this molecule are not extensively documented, its structure suggests a role in fatty acid metabolism, particularly through omega-oxidation.

Hypothetical Metabolic Pathway: Omega-Oxidation

Omega-oxidation is an alternative pathway to the more common beta-oxidation for fatty acid degradation. This pathway becomes more significant for medium-chain fatty acids, especially when beta-oxidation is impaired.[1][6] Omega-oxidation involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.[1][6]

The process begins with the hydroxylation of the ω-carbon, followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid.[6][7] This dicarboxylic acid can then undergo beta-oxidation from either end. Given that this compound already possesses a ketone group, its entry into and processing via a modified omega-oxidation pathway is plausible.

Omega_Oxidation_Pathway Hypothetical Metabolic Pathway: Omega-Oxidation of this compound cluster_substrate Substrate cluster_enzymes Enzymes cluster_pathway Pathway Steps cluster_product Product Substrate This compound Step1 ω-Hydroxylation Substrate->Step1 Enzyme1 Cytochrome P450 Mixed-Function Oxidase Enzyme1->Step1 Enzyme2 Alcohol Dehydrogenase Step2 Oxidation to Aldehyde Enzyme2->Step2 Enzyme3 Aldehyde Dehydrogenase Step3 Oxidation to Carboxylic Acid Enzyme3->Step3 Step1->Step2 Step2->Step3 Product Dicarboxylic Acid Step3->Product

Omega-oxidation pathway for fatty acids.

Analytical Methods

The quantification and characterization of this compound in various matrices rely on standard analytical techniques employed in organic chemistry and metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the structure of this compound and its derivatives. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry can be employed for accurate mass measurements, aiding in elemental composition determination. For quantification in biological samples, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the methods of choice, often requiring derivatization for the latter to increase volatility.

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

This technical guide provides a summary of the current knowledge on this compound. Further research is needed to fully elucidate its biological roles and potential applications in drug development and other scientific fields.

References

The Biosynthesis of 7-Oxo-functionalized Octanoic Acid: A Nexus of Fatty Acid and Vitamin Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanoic acid, a keto-fatty acid, is not the product of a distinct biosynthetic pathway but rather an intermediate embedded within the intricate metabolic network of biotin (B1667282) synthesis, particularly in prokaryotic systems like Escherichia coli. This guide elucidates the biosynthesis of the pimeloyl moiety, a C7 dicarboxylic acid precursor to biotin, a pathway that ingeniously commandeers the well-established fatty acid synthesis (FAS) machinery. The formation of a 7-oxo intermediate is a critical, albeit transient, step in the elongation process leading to the pimeloyl group. Understanding this pathway offers insights into the metabolic integration of vitamin and lipid synthesis and presents potential targets for antimicrobial drug development. This document provides a comprehensive overview of the enzymatic players, their mechanisms, available quantitative data, and detailed experimental protocols for the key reactions, alongside a visual representation of the pathway.

Introduction

Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylases involved in crucial metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. While the later stages of biotin ring assembly are highly conserved, the initial synthesis of its pimelic acid precursor varies among organisms. In Escherichia coli, the synthesis of the pimeloyl moiety is accomplished through the BioC-BioH pathway, a fascinating example of metabolic hijacking where the fatty acid synthesis (FAS) pathway is utilized to build a dicarboxylic acid.[1][2] This process involves the formation of a 7-oxo intermediate, which is subsequently reduced to form the saturated pimeloyl chain. This guide will focus on the detailed molecular events of this pathway, providing a technical resource for its study and potential exploitation.

The BioC-BioH Pathway: A Modified Fatty Acid Synthesis

The biosynthesis of the pimeloyl moiety in E. coli is a remarkable deviation from canonical fatty acid synthesis. It involves a clever "disguise and reveal" strategy to channel a dicarboxylic acid precursor through the hydrophobic enzymatic machinery of FAS.[1][3]

Initiation: The Role of BioC

The pathway is initiated by the enzyme BioC , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[1][4] BioC's crucial function is to methylate the free ω-carboxyl group of a malonyl-thioester, most likely malonyl-acyl carrier protein (malonyl-ACP).[4][5] This methylation serves two key purposes:

  • Neutralization of Charge: The negatively charged carboxylate is converted into a neutral methyl ester, which is more amenable to the hydrophobic active sites of the FAS enzymes.[6]

  • Structural Mimicry: The methyl ester group mimics the terminal methyl group of the typical acetyl-CoA primer of fatty acid synthesis.[1]

This "disguised" malonyl-ACP methyl ester is now poised to enter the fatty acid elongation cycle.

Elongation: The Iterative Action of Fatty Acid Synthase

The methylated malonyl-ACP acts as the primer for two successive rounds of fatty acid elongation, catalyzed by the components of the type II fatty acid synthase system (Fab enzymes).[1][7] Each elongation cycle consists of four enzymatic reactions:

  • Condensation (FabH/FabB): The primer (initially malonyl-ACP methyl ester, then the elongated acyl-ACP) is condensed with a molecule of malonyl-ACP, releasing CO2 and forming a β-ketoacyl-ACP.

  • First Reduction (FabG): The β-keto group is reduced to a hydroxyl group by an NADPH-dependent β-ketoacyl-ACP reductase.

  • Dehydration (FabZ/FabA): A molecule of water is removed to create a double bond, forming an trans-2-enoyl-ACP.

  • Second Reduction (FabI): The double bond is reduced by an NADH or NADPH-dependent enoyl-ACP reductase to yield a saturated acyl-ACP, now two carbons longer.

Formation of the 7-Oxo Intermediate:

After the first full cycle of elongation, a C5-acyl-ACP methyl ester is produced. This intermediate then serves as the substrate for the second round of elongation. In this second round, condensation with another malonyl-ACP yields a 7-carbon β-ketoacyl-ACP methyl ester. This is the 7-oxo intermediate, specifically 3-oxo-pimeloyl-ACP methyl ester . This intermediate is then processed through the subsequent reduction, dehydration, and second reduction steps to yield the saturated pimeloyl-ACP methyl ester .[6]

Termination: The Gatekeeper Role of BioH

Once the seven-carbon chain is assembled, the pathway must be terminated to prevent further elongation and to "unmask" the second carboxyl group. This critical step is catalyzed by BioH , a carboxylesterase.[1][3] BioH specifically hydrolyzes the methyl ester of pimeloyl-ACP methyl ester, yielding pimeloyl-ACP and methanol.[3] This action serves as a gatekeeping mechanism, releasing the final product for the subsequent steps of biotin synthesis and preventing it from re-entering the FAS elongation cycle.[3] The resulting pimeloyl-ACP is the substrate for BioF (8-amino-7-oxononanoate synthase), which catalyzes the first committed step of biotin ring assembly.[5]

Quantitative Data

While the qualitative pathway is well-established, comprehensive quantitative data for the enzyme kinetics of the BioC-BioH pathway with their specific, modified substrates are not extensively tabulated in the literature. The transient nature of the protein-bound intermediates makes their kinetic analysis challenging. The provided table summarizes available information and highlights areas for further investigation.

EnzymeSubstrate(s)Product(s)Kinetic Parameters (Km, kcat)Reference
BioC Malonyl-ACP, SAMMalonyl-ACP methyl ester, SAHNot extensively characterized with malonyl-ACP.[1][4]
FAS Elongation Enzymes (FabH, FabG, FabZ, FabI) Acyl-ACP methyl esters, Malonyl-ACP, NADPH/NADHElongated Acyl-ACP methyl estersKinetic data with these unnatural, methylated substrates are not well-defined.[1][7]
BioH Pimeloyl-ACP methyl esterPimeloyl-ACP, MethanolWhile BioH activity on various p-nitrophenyl esters has been characterized, specific kinetic parameters with its physiological substrate are not readily available in a comparative table.[1][3]

SAH: S-adenosyl-L-homocysteine

Experimental Protocols

The elucidation of the BioC-BioH pathway has relied on a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments.

In Vitro Reconstitution of the Pimeloyl-ACP Synthesis Pathway

This protocol allows for the synthesis of dethiobiotin (B101835) (a downstream product) from basic precursors by coupling the BioC-BioH pathway with the initial enzymes of the biotin ring assembly.

Materials:

  • Purified enzymes: BioC, BioH, BioF, BioA, BioD, Acyl Carrier Protein (ACP), Malonyl-CoA:ACP transacylase (FabD), β-ketoacyl-ACP synthase III (FabH), and other required FAS enzymes (FabG, FabZ, FabI).

  • Substrates: Malonyl-CoA, S-adenosyl-L-methionine (SAM), L-alanine, ATP, NADPH, NADH.

  • Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT.

  • Detection system: A bioassay using an E. coli biotin auxotroph that can grow on dethiobiotin, or LC-MS for direct product detection.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the buffer, purified enzymes (approximately 1-5 µM each), ACP (10-20 µM), malonyl-CoA (100 µM), SAM (200 µM), L-alanine (1 mM), ATP (2 mM), NADPH (200 µM), and NADH (200 µM).

  • Initiation: Start the reaction by adding the final component, typically one of the substrates or a key enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours.

  • Termination: Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an organic solvent (e.g., an equal volume of methanol).

  • Analysis:

    • Bioassay: Centrifuge the terminated reaction to pellet precipitated protein. Spot the supernatant onto a lawn of the biotin auxotroph on minimal media plates. Incubate and observe for a zone of growth.

    • LC-MS: Analyze the supernatant for the presence of dethiobiotin and other pathway intermediates.

(Adapted from Lin et al., 2010)[1]

Assay for BioH Carboxylesterase Activity

This protocol uses a chromogenic substrate to measure the esterase activity of BioH.

Materials:

  • Purified BioH enzyme.

  • Substrate: p-nitrophenyl butyrate (B1204436) (pNPB).

  • Buffer: 50 mM Tris-HCl pH 7.5, 0.1 M NaCl.

  • Spectrophotometer capable of reading at 405 nm.

Procedure:

  • Reaction Setup: In a cuvette, add the buffer and pNPB to a final concentration of 1 mM.

  • Initiation: Start the reaction by adding a small amount of purified BioH (e.g., 1-10 nM final concentration).

  • Measurement: Immediately monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C). The release of p-nitrophenolate results in a yellow color.

  • Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of p-nitrophenolate at pH 7.5 (ε = 10,500 M⁻¹cm⁻¹).

(This is a general protocol for esterase activity; specific conditions for BioH may be optimized.)

Visualizing the Pathway and Experimental Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental workflows.

Biosynthesis Pathway of Pimeloyl-ACP

Biosynthesis_of_Pimeloyl_ACP cluster_initiation Initiation cluster_elongation Elongation (FAS) cluster_termination Termination & Product Release Malonyl_ACP Malonyl-ACP Malonyl_ACP_Me Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_Me BioC SAM SAM SAM->Malonyl_ACP_Me SAH SAH Malonyl_ACP_Me->SAH C5_Acyl_ACP_Me C5-Acyl-ACP methyl ester Malonyl_ACP_Me->C5_Acyl_ACP_Me 1st Cycle Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester C5_Acyl_ACP_Me->Pimeloyl_ACP_Me 2nd Cycle NADP_NAD 2(NADP+/NAD+) C5_Acyl_ACP_Me->NADP_NAD CO2_1 CO2 C5_Acyl_ACP_Me->CO2_1 Pimeloyl_ACP_Me->NADP_NAD CO2_2 CO2 Pimeloyl_ACP_Me->CO2_2 Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP BioH Methanol Methanol Pimeloyl_ACP_Me->Methanol Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->C5_Acyl_ACP_Me Malonyl_ACP3 Malonyl-ACP Malonyl_ACP3->Pimeloyl_ACP_Me NADPH_NADH 2(NADPH/NADH) NADPH_NADH->C5_Acyl_ACP_Me NADPH_NADH->Pimeloyl_ACP_Me To_Biotin_Ring To Biotin Ring Assembly Pimeloyl_ACP->To_Biotin_Ring

Caption: Biosynthesis of Pimeloyl-ACP via the BioC-BioH Pathway.

Experimental Workflow for In Vitro Reconstitution

In_Vitro_Reconstitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_Enzymes Purify Enzymes (BioC, BioH, FAS, etc.) Combine_Components Combine Enzymes, Substrates, and Buffers in Reaction Tube Purify_Enzymes->Combine_Components Prepare_Reagents Prepare Substrates & Buffers (Malonyl-CoA, SAM, etc.) Prepare_Reagents->Combine_Components Incubate Incubate at 37°C Combine_Components->Incubate Terminate_Reaction Terminate Reaction (Heat or Solvent) Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Bioassay Bioassay with Biotin Auxotroph Supernatant->Bioassay LCMS LC-MS Analysis Supernatant->LCMS

Caption: Experimental Workflow for In Vitro Reconstitution.

Conclusion

The biosynthesis of 7-oxo-functionalized octanoic acid is not a standalone pathway but an integral part of pimeloyl-ACP synthesis in organisms like E. coli. The BioC-BioH pathway provides a compelling example of how existing metabolic machinery can be adapted for novel synthetic purposes. While the overall logic of this pathway is now understood, further research is needed to fully characterize the kinetics and regulation of its constituent enzymes, particularly with their non-canonical substrates. A deeper understanding of this pathway will not only enhance our knowledge of microbial metabolism but may also pave the way for the development of novel antimicrobials targeting the essential process of biotin synthesis. This guide serves as a foundational resource for researchers aiming to explore this fascinating intersection of fatty acid and vitamin biosynthesis.

References

The Metabolic Crossroads of 7-Oxooctanoic Acid in Fatty Acid Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Enigmatic Role of 7-Oxooctanoic Acid in Cellular Energy Metabolism, Providing a Foundational Resource for Researchers, Scientists, and Drug Development Professionals.

While the metabolic pathways of many fatty acids are well-documented, the precise role of this compound in fatty acid oxidation remains largely uncharted territory. This technical guide synthesizes the current, albeit limited, understanding and presents a hypothetical framework for its metabolic fate, drawing upon established principles of fatty acid biochemistry. This document is intended to serve as a foundational resource to stimulate further investigation into this intriguing molecule.

Introduction to this compound

This compound is a medium-chain fatty acid derivative characterized by a ketone group at the seventh carbon position. Its chemical structure suggests potential involvement in or interaction with the primary pathways of fatty acid metabolism. Although commercial sources indicate it can be formed from acetyl-CoA and malonyl-CoA precursors, its specific enzymatic synthesis and subsequent catabolism are not well-defined in the scientific literature.[1]

Hypothetical Metabolic Pathways

Given the scarcity of direct research on this compound, we propose the following hypothetical metabolic pathways based on known fatty acid oxidation mechanisms.

Potential Entry into Beta-Oxidation

For this compound to be metabolized via the canonical beta-oxidation pathway, it would first need to be activated to its coenzyme A (CoA) thioester, 7-oxooctanoyl-CoA. The subsequent steps would theoretically involve the standard enzymatic reactions of beta-oxidation. However, the presence of the keto group at the C7 position presents a challenge to the typical enzymatic machinery.

A hypothetical pathway could involve the reduction of the ketone to a hydroxyl group, forming 7-hydroxyoctanoyl-CoA, which could then potentially proceed through a modified beta-oxidation spiral.

hypothetical_beta_oxidation This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase ATP, CoA-SH 7-Oxooctanoyl-CoA 7-Oxooctanoyl-CoA Acyl-CoA Synthetase->7-Oxooctanoyl-CoA AMP, PPi Keto-reductase Keto-reductase 7-Oxooctanoyl-CoA->Keto-reductase NAD(P)H 7-Hydroxyoctanoyl-CoA 7-Hydroxyoctanoyl-CoA Keto-reductase->7-Hydroxyoctanoyl-CoA NAD(P)+ Modified Beta-Oxidation Modified Beta-Oxidation 7-Hydroxyoctanoyl-CoA->Modified Beta-Oxidation Acetyl-CoA Acetyl-CoA Modified Beta-Oxidation->Acetyl-CoA

Caption: Hypothetical pathway for this compound entry into beta-oxidation.

Potential Role of Omega-Oxidation

Omega-oxidation is an alternative fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum and involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.[2][3] For this compound, the ω-carbon is the C8 methyl group. A theoretical omega-oxidation pathway would involve the hydroxylation of the C8 position, followed by successive oxidations to a dicarboxylic acid.

hypothetical_omega_oxidation This compound This compound CYP450 Monooxygenase CYP450 Monooxygenase This compound->CYP450 Monooxygenase O2, NADPH 8-Hydroxy-7-oxooctanoic Acid 8-Hydroxy-7-oxooctanoic Acid CYP450 Monooxygenase->8-Hydroxy-7-oxooctanoic Acid H2O, NADP+ Alcohol Dehydrogenase Alcohol Dehydrogenase 8-Hydroxy-7-oxooctanoic Acid->Alcohol Dehydrogenase NAD+ 8-Aldehydo-7-oxooctanoic Acid 8-Aldehydo-7-oxooctanoic Acid Alcohol Dehydrogenase->8-Aldehydo-7-oxooctanoic Acid NADH, H+ Aldehyde Dehydrogenase Aldehyde Dehydrogenase 8-Aldehydo-7-oxooctanoic Acid->Aldehyde Dehydrogenase NAD+ 7-Oxooctanedioic Acid 7-Oxooctanedioic Acid Aldehyde Dehydrogenase->7-Oxooctanedioic Acid NADH, H+ Beta-Oxidation from both ends Beta-Oxidation from both ends 7-Oxooctanedioic Acid->Beta-Oxidation from both ends

Caption: Hypothetical omega-oxidation pathway for this compound.

Quantitative Data on a Related Oxo-Fatty Acid

Direct quantitative data on the metabolism of this compound is not currently available in the literature. However, to provide a frame of reference, we present data on the related, well-studied molecule, 7-ketocholesterol (B24107), a cytotoxic component of oxidized low-density lipoproteins.[4]

Cell LineTreatmentMetaboliteFold Change vs. ControlReference
HL-1 Cardiac Cells10 µM 7-Ketocholesterol (24h)Triacylglycerols (TGs)~1.5[4]
HL-1 Cardiac Cells20 µM 7-Ketocholesterol (24h)Triacylglycerols (TGs)~2.0[4]
HL-1 Cardiac Cells10 µM 7-Ketocholesterol (24h)Cholesterol Esters (CEs)~2.5[4]
HL-1 Cardiac Cells20 µM 7-Ketocholesterol (24h)Cholesterol Esters (CEs)~4.0[4]

Disclaimer: This data is for 7-ketocholesterol and is presented for illustrative purposes only. The metabolic effects of this compound may differ significantly.

Experimental Protocols for the Analysis of Oxo-Fatty Acids

The following are generalized protocols for the extraction and analysis of oxo-fatty acids from biological samples, which can be adapted for the study of this compound.

Lipid Extraction from Biological Samples (Folch Method)
  • Homogenization: Homogenize the tissue or cell sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture to clarify the two phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the analyte of interest.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for untargeted analysis.

    • MS/MS: For structural confirmation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Reconstitution Reconstitution Dried Lipid Extract->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification

Caption: General experimental workflow for oxo-fatty acid analysis.

Conclusion and Future Directions

The metabolic role of this compound in fatty acid oxidation remains an open and intriguing question in the field of lipid metabolism. The hypothetical pathways presented in this guide provide a starting point for future research. Elucidating the precise enzymatic steps involved in its synthesis and degradation will be crucial for understanding its physiological and pathological significance.

Future research should focus on:

  • Metabolomic studies: Untargeted metabolomics of various biological systems under different physiological conditions may help identify and quantify endogenous this compound.[5][6]

  • Enzyme substrate specificity studies: Investigating the ability of known fatty acid metabolizing enzymes to act on this compound or its CoA derivative will be critical.

  • Stable isotope tracing: Using labeled this compound in cell culture or animal models will be essential to trace its metabolic fate.

The exploration of this and other understudied oxo-fatty acids holds the potential to uncover novel regulatory mechanisms in fatty acid metabolism and may lead to the identification of new biomarkers or therapeutic targets for metabolic diseases.

References

7-Ketooctanoic acid as a synonym for 7-Oxooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synonym: 7-Ketooctanoic acid

Introduction

7-Oxooctanoic acid, also known as 7-ketooctanoic acid, is a medium-chain oxo-fatty acid. It is characterized by an eight-carbon chain with a ketone functional group at the seventh position and a terminal carboxylic acid.[1] While specific research on this compound is limited, its structural features as a keto acid and a medium-chain fatty acid suggest its potential relevance in various biological and chemical contexts. This technical guide provides a comprehensive overview of its physicochemical properties, hypothetical synthesis, proposed analytical methodologies, and potential applications, serving as a foundational resource for further investigation.

Physicochemical Properties

This compound is typically a white to light yellow solid at room temperature, transitioning to a liquid state above 29°C.[2] It is soluble in organic solvents and has limited solubility in water.[1] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonym 7-Ketooctanoic acidCymitQuimica[1]
CAS Number 14112-98-2ChemicalBook[2]
Molecular Formula C₈H₁₄O₃PubChem[3]
Molecular Weight 158.19 g/mol PubChem[3]
Melting Point 27-29 °CChemicalBook[2]
Boiling Point 160-162 °C at 4 mmHgChemicalBook[2]
Density 1.038 g/cm³ (predicted)ChemNet
pKa (predicted) 4.75 ± 0.10ChemicalBook[2]
Flash Point >110 °C (>230 °F)ChemicalBook[2]
InChI Key OSAHCBHKCKPJGI-UHFFFAOYSA-NPubChem[3]
SMILES CC(=O)CCCCCC(=O)OPubChem[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While raw spectral data is available across various databases, this section provides an overview of the expected spectral features.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons adjacent to the ketone, the methylene (B1212753) protons alpha to the carbonyl groups, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by signals for the two carbonyl carbons (ketone and carboxylic acid) and the six aliphatic carbons.

  • Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit fragmentation patterns typical for ketones and carboxylic acids. Common fragmentation includes cleavage adjacent to the carbonyl groups.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretching of the carboxylic acid.[3][4]

Experimental Protocols

Due to the limited availability of published, specific protocols for this compound, the following sections provide detailed, representative methodologies for its synthesis and analysis based on established chemical principles and protocols for analogous compounds.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound is outlined below. This hypothetical protocol is based on standard methods for the synthesis of keto acids.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation 5-bromopentan-1-ol (B46803) 5-bromopentan-1-ol Grignard_reagent Grignard Reagent 5-bromopentan-1-ol->Grignard_reagent + Mg turnings in dry ether Mg_turnings Mg turnings Intermediate_1 7-hydroxyheptan-2-one (B3053075) precursor Grignard_reagent->Intermediate_1 + Acetaldehyde (B116499) then H3O+ quench Acetaldehyde Acetaldehyde Intermediate_1_oxidation 7-hydroxyheptan-2-one precursor 7-Oxooctanoic_acid This compound Intermediate_1_oxidation->7-Oxooctanoic_acid Oxidation Jones_reagent Jones Reagent (CrO3, H2SO4, acetone)

Caption: Hypothetical two-step synthesis of this compound.

Materials:

  • 5-bromopentan-1-ol

  • Magnesium turnings

  • Dry diethyl ether

  • Acetaldehyde

  • Hydrochloric acid (for quench)

  • Jones reagent (Chromium trioxide in sulfuric acid and acetone)

  • Sodium bicarbonate

  • Sodium sulfate

  • Organic solvents for extraction (e.g., diethyl ether)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, react 5-bromopentan-1-ol with magnesium turnings in dry diethyl ether to form the corresponding Grignard reagent. The hydroxyl group must be protected prior to this step, for example, as a tetrahydropyranyl (THP) ether.

  • Carbonyl Addition: Cool the Grignard reagent solution in an ice bath and slowly add a solution of acetaldehyde in dry diethyl ether.

  • Quench and Deprotection: After the addition is complete, warm the reaction to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous hydrochloric acid. This will also deprotect the hydroxyl group.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the resulting 7-hydroxyheptan-2-one by flash column chromatography.

  • Oxidation: Dissolve the purified 7-hydroxyheptan-2-one in acetone (B3395972) and cool in an ice bath. Slowly add Jones reagent until a persistent orange color is observed.

  • Workup: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with diethyl ether.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Analytical Protocol: Quantification by LC-MS/MS

This protocol is adapted from established methods for the analysis of oxo-fatty acids in biological matrices.

G Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (Folch Method) Sample->Extraction Dry_and_Reconstitute Dry Down & Reconstitute in Mobile Phase Extraction->Dry_and_Reconstitute LC_Separation Reversed-Phase HPLC Dry_and_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection

Caption: Workflow for the analysis of this compound by LC-MS/MS.

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (Folch method).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated through collision-induced dissociation.

Biological Context and Applications

This compound is a fatty acid formed from acetyl-CoA and malonyl-CoA precursors.[5] As a medium-chain fatty acid, it is likely to be metabolized differently from long-chain fatty acids, potentially having unique biological roles.

Potential Applications:

  • Synthetic Chemistry: It can be used as a building block in the synthesis of more complex molecules, such as surfactants and emulsifiers.[1] It has also been used in the synthesis of a hapten for the development of an antibody to detect triacetone triperoxide (TATP).

  • Research Standard: this compound can serve as an analytical standard for the development and validation of methods to detect and quantify keto acids in various matrices. It was used as a test compound to investigate the applicability of high-resolution electrospray ionization mass spectrometry for measuring the oxygen to carbon ratio in secondary organic aerosols.[5]

  • Cosmetics and Pharmaceuticals: It may have applications as a preservative or antimicrobial agent in the cosmetic and pharmaceutical industries.[1]

Conclusion

This compound is a simple yet potentially versatile molecule. While direct research into its biological functions is currently limited, its chemical nature as a medium-chain keto acid provides a foundation for its exploration in various scientific and industrial fields. The methodologies and data presented in this guide are intended to facilitate further research and development involving this compound.

References

Physical properties of 7-Oxooctanoic acid (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 7-Oxooctanoic acid, with a specific focus on its melting and boiling points. This document collates available data, outlines general experimental methodologies for the determination of these properties, and presents a relevant synthetic workflow.

Core Physical Properties

This compound, also known as 7-ketooctanoic acid, is a fatty acid derivative with an eight-carbon chain and a ketone functional group at the seventh position. Its physical state can be a colorless to pale yellow liquid or solid, depending on the temperature and purity. It is soluble in organic solvents with limited solubility in water.

Data Presentation

The reported physical properties of this compound are summarized in the table below. It is important to note the discrepancy in the reported melting points from different sources. The significant difference in boiling points is attributed to the different pressures at which the measurements were taken.

Physical PropertyValueConditionsReference(s)
Melting Point 27-29 °C(lit.)[1][2][3][4][5][6]
42-43 °C(lit.)[3][7]
Boiling Point 311.1 °Cat 760 mmHg[1]
160-162 °Cat 4 mmHg[2][3][4][5][6]
Molecular Formula C₈H₁₄O₃-[1]
Molecular Weight 158.19 g/mol -[1][8]
Density 1.038 g/cm³-[1]
Flash Point 156.2 °C-[1]

Experimental Protocols

While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the available literature, the values are consistently cited from established literature ("lit."). The following are detailed descriptions of general and standard methodologies employed for determining these physical properties for organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity and is typically determined using a capillary tube method with an apparatus like a Mel-Temp or a Thiele tube.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath (like in a Thiele tube) adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid phase turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound. The discrepancy in the reported melting points for this compound may be due to variations in sample purity or different crystalline forms.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The significant variation in reported boiling points for this compound is due to the measurements being taken at different pressures (atmospheric vs. reduced pressure).

Methodology (Distillation Method):

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Procedure: A sample of this compound is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.

  • Measurement: The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the substance at the recorded atmospheric pressure. For distillation under reduced pressure (vacuum distillation), the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer. This technique is used for compounds that decompose at their atmospheric boiling point.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

  • Heating and Observation: The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.

Synthetic Workflow: Synthesis of "Queen Substance"

This compound serves as a precursor in the synthesis of (E)-9-oxo-2-decenoic acid, a pheromone known as the "queen substance" of the honey bee. The following diagram illustrates this two-step synthetic pathway.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Condensation 7_Oxooctanoic_acid This compound Reagents1 1. Oxalyl chloride, DMF 2. LiAlH(O-t-Bu)₃, CuI Intermediate 7-Oxooctanal Reagents1->Intermediate Reduction Reagents2 Malonic acid, Pyridine, Piperidine Product (E)-9-oxo-2-decenoic acid (Queen Substance) Reagents2->Product Doebner Condensation

Caption: Synthesis of (E)-9-oxo-2-decenoic acid from this compound.

References

An In-depth Technical Guide on the Formation of 7-Oxooctanoic Acid from Acetyl-CoA and Malonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Oxooctanoic acid, a medium-chain oxo-fatty acid, is a metabolite of significant interest due to its structural similarity to key intermediates in vital biochemical pathways. Its formation from the fundamental building blocks of acetyl-CoA and malonyl-CoA is not a product of the canonical fatty acid synthesis but rather is intricately linked to the biosynthesis of biotin (B1667282), an essential vitamin. This technical guide elucidates the enzymatic pathway responsible for the synthesis of this compound, detailing the key enzymes, reaction mechanisms, and relevant experimental protocols for its study. The pathway leverages a modified fatty acid synthesis machinery to produce a C7 dicarboxylic acid precursor, pimeloyl-ACP, which is a crucial intermediate in the biotin synthesis pathway. The subsequent action of specific enzymes in this pathway leads to the formation of a close structural analog, which can be converted to this compound. This document provides a comprehensive resource for researchers investigating this pathway, with a focus on data-driven insights and practical experimental methodologies.

The Biochemical Pathway: A Modified Fatty Acid Synthesis Approach

The synthesis of this compound from acetyl-CoA and malonyl-CoA is not a direct product of the typical fatty acid synthase (FAS) machinery, which primarily produces saturated fatty acids like palmitate. Instead, its biogenesis is a fascinating example of metabolic "hijacking," where the fatty acid synthesis pathway is modified to produce the precursor for biotin synthesis, which in turn is a likely progenitor of this compound.

The pathway can be broadly divided into two main stages:

  • Synthesis of Pimeloyl-ACP: A modified fatty acid synthesis pathway that utilizes a unique starter unit and specific chain termination to produce a C7 dicarboxylic acid thioester, pimeloyl-acyl carrier protein (ACP).

  • Conversion to a 7-Oxo Intermediate: The pimeloyl-ACP enters the biotin biosynthesis pathway, where it is converted to 8-amino-7-oxononanoate (B1240340). This intermediate is a direct precursor that can be enzymatically converted to this compound.

Stage 1: Synthesis of Pimeloyl-ACP

In organisms like Escherichia coli, the synthesis of the pimeloyl moiety for biotin is initiated by a unique modification of a standard fatty acid synthesis substrate.[1][2]

  • Step 1: Methylation of Malonyl-ACP. The pathway begins with the methylation of the free carboxyl group of malonyl-ACP by the enzyme BioC (Malonyl-ACP O-methyltransferase) . This step is crucial as it "disguises" the malonyl-ACP, allowing it to be accepted as a primer by the fatty acid synthesis machinery.[1]

  • Step 2 & 3: Chain Elongation. The resulting malonyl-ACP methyl ester enters the fatty acid synthesis cycle and undergoes two rounds of elongation. Each round involves condensation with a molecule of malonyl-ACP, reduction of the β-keto group, dehydration, and reduction of the double bond, catalyzed by the standard fatty acid synthesis enzymes (FabH, FabG, FabZ, and FabI). This process adds a total of four carbon atoms to the initial three-carbon (methylated) starter unit.

  • Step 4: Demethylation and Chain Termination. The product of the two elongation cycles is pimeloyl-ACP methyl ester. The enzyme BioH (Pimeloyl-ACP methyl esterase) then hydrolyzes the methyl ester, yielding pimeloyl-ACP and methanol.[1][2] This step is critical for terminating the fatty acid synthesis at the C7 stage and preventing further elongation.

Stage 2: Formation of this compound via Biotin Pathway Intermediate

Pimeloyl-ACP is the direct precursor for the biotin biosynthesis pathway.[3]

  • Step 5: Condensation with L-Alanine. The enzyme BioF (8-amino-7-oxononanoate synthase) catalyzes the condensation of pimeloyl-ACP with L-alanine, producing 8-amino-7-oxononanoate , CO₂, and ACP.[4] This pyridoxal-5'-phosphate (PLP)-dependent reaction establishes the characteristic 7-oxo structure.

  • Step 6: Deamination to this compound. The final step to form this compound involves the deamination of 8-amino-7-oxononanoate. This can be catalyzed by a transaminase or an aminotransferase , which removes the amino group at position 8 and replaces it with a hydrogen, yielding this compound. While this specific enzyme is not as well-characterized in all organisms, this represents a plausible and direct enzymatic route.

Key Enzymes in the Pathway

The formation of this compound is dependent on a series of specialized enzymes that divert intermediates from the central fatty acid metabolism.

EnzymeAbbreviationFunctionCofactors
Malonyl-ACP O-methyltransferaseBioCMethylates the free carboxyl group of malonyl-ACP.S-adenosyl-L-methionine (SAM)
Fatty Acid Synthase EnzymesFabH, FabG, FabZ, FabICatalyze the two rounds of fatty acid chain elongation.NADPH, NADH
Pimeloyl-ACP methyl esteraseBioHHydrolyzes the methyl ester of pimeloyl-ACP methyl ester to yield pimeloyl-ACP.-
8-amino-7-oxononanoate synthaseBioFCondenses pimeloyl-ACP with L-alanine to form 8-amino-7-oxononanoate.Pyridoxal-5'-phosphate (PLP)
Aminotransferase-Catalyzes the deamination of 8-amino-7-oxononanoate to form this compound.Pyridoxal-5'-phosphate (PLP)

Signaling Pathways and Experimental Workflows

Biochemical Pathway Diagram

7-Oxooctanoic_Acid_Formation acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase acetyl_coa->acc + HCO₃⁻ + ATP malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp ACP Transferase l_alanine L-Alanine biof BioF l_alanine->biof bioc BioC malonyl_acp->bioc + SAM malonyl_acp_me Malonyl-ACP methyl ester fas Fatty Acid Synthase (FAS) malonyl_acp_me->fas + Malonyl-ACP elong_intermediate1 C5-ACP methyl ester elong_intermediate1->fas + Malonyl-ACP pimeloyl_acp_me Pimeloyl-ACP methyl ester bioh BioH pimeloyl_acp_me->bioh pimeloyl_acp Pimeloyl-ACP pimeloyl_acp->biof + L-Alanine aon 8-Amino-7-oxononanoate transaminase Aminotransferase aon->transaminase oxo_acid This compound acc->malonyl_coa bioc->malonyl_acp_me fas->elong_intermediate1 fas->pimeloyl_acp_me bioh->pimeloyl_acp biof->aon transaminase->oxo_acid

Caption: Biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow for In Vitro Reconstitution and Analysis

Experimental_Workflow start Start: Recombinant Enzyme Expression & Purification enzyme_prep Prepare Enzyme Mix: BioC, FAS components, BioH, BioF, Aminotransferase start->enzyme_prep reaction Incubate Reaction Mixture (e.g., 37°C, defined time) enzyme_prep->reaction substrate_prep Prepare Substrate Mix: Acetyl-CoA, Malonyl-CoA, L-Alanine, SAM, NADPH substrate_prep->reaction quenching Quench Reaction (e.g., acid or organic solvent) reaction->quenching extraction Extract Analytes (e.g., liquid-liquid extraction) quenching->extraction analysis Analyze by GC-MS or LC-MS extraction->analysis quantification Quantify this compound using internal standards analysis->quantification end End: Data Interpretation quantification->end

Caption: Workflow for in vitro synthesis and analysis of this compound.

Experimental Protocols

Overexpression and Purification of Pathway Enzymes

Recombinant expression of the key enzymes (BioC, BioH, BioF, and a candidate aminotransferase) in a suitable host like E. coli is the first step for in vitro studies.

Protocol: His-tag Purification of Recombinant Enzymes

  • Gene Cloning: Clone the genes encoding the target enzymes into an expression vector with a hexahistidine (His6) tag.

  • Expression: Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme). Lyse the cells by sonication.

  • Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

  • Elution: Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Dialysis and Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Reconstitution of the this compound Synthesis Pathway

This protocol outlines the setup for the enzymatic synthesis of this compound in a cell-free system.

Reaction Components:

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
Acetyl-CoA50 µM
Malonyl-CoA200 µM
L-Alanine1 mM
S-adenosyl-L-methionine (SAM)200 µM
NADPH500 µM
Purified BioC1-5 µM
Purified FAS components1-5 µM each
Purified BioH1-5 µM
Purified BioF1-5 µM
Purified Aminotransferase1-5 µM
Acyl Carrier Protein (ACP)10 µM

Procedure:

  • Combine all components except the enzymes in a reaction tube.

  • Initiate the reaction by adding the mixture of purified enzymes.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by adding an organic solvent for extraction.

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the detection and quantification of fatty acids.

Protocol: GC-MS Analysis of this compound

  • Extraction: After quenching the reaction, extract the organic acids with a solvent like ethyl acetate. Dry the organic phase under a stream of nitrogen.

  • Derivatization: To increase volatility, derivatize the carboxyl and keto groups. A common method is to first perform methoximation to protect the keto group, followed by silylation of the carboxyl group.

    • Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and heat at 60°C for 30 minutes.

    • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 1 hour.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

    • Column: Use a nonpolar capillary column (e.g., HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to separate the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-500. For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

Quantitative Data

Currently, specific kinetic parameters for all enzymes in the this compound pathway are not fully elucidated in the literature. However, data from related fatty acid and biotin synthesis pathways can provide valuable estimates.

ParameterValue (approximate)Enzyme System/OrganismReference
Fatty Acid Synthase (FAS) E. coli[5]
Km (Acetyl-CoA)~100 µMReconstituted system[5]
Km (Malonyl-CoA)~500 µMReconstituted system[5]
Biotin Synthesis Enzymes Various bacteria
Km (Pimeloyl-ACP) for BioFNot readily available

Note: The provided values are for the general E. coli fatty acid synthase system and should be determined empirically for the specific enzymes involved in this compound synthesis.

Conclusion

The formation of this compound from acetyl-CoA and malonyl-CoA is a testament to the metabolic versatility within biological systems. By co-opting the fatty acid synthesis machinery, organisms have evolved a pathway to generate the essential biotin precursor, pimeloyl-ACP. The subsequent enzymatic conversions within the biotin pathway provide a direct route to this compound. This in-depth technical guide provides a foundational understanding of this pathway, offering detailed biochemical insights and practical experimental protocols. For researchers in metabolic engineering, drug discovery, and fundamental biochemistry, the elucidation of this pathway opens new avenues for the production of valuable medium-chain fatty acids and for the identification of novel enzymatic targets. Further research is warranted to fully characterize the kinetics and regulation of each enzymatic step, which will undoubtedly reveal more intricate details of this elegant metabolic process.

References

Spectroscopic Profile of 7-Oxooctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Oxooctanoic acid, a fatty acid derivative of interest in various research and development applications. The information presented herein includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.5 - 12.0br s1H-COOH
2.44t2HH-6
2.32t2HH-2
2.14s3HH-8
1.62p2HH-3
1.54p2HH-5
1.32m2HH-4

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)Carbon Atom Assignment
209.2C-7 (C=O, ketone)
179.3C-1 (C=O, acid)
43.5C-6
33.8C-2
29.8C-8
28.6C-4
24.3C-3
23.5C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2940, 2860StrongC-H stretch (Aliphatic)
1710StrongC=O stretch (Ketone)
1700StrongC=O stretch (Carboxylic Acid)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
43100.0[CH₃CO]⁺
5549.8[C₄H₇]⁺
5869.8[C₃H₆O]⁺
7129.2[C₄H₇O]⁺
7329.2[C₃H₅O₂]⁺
8315.6[C₅H₇O]⁺
9818.0[C₅H₆O₂]⁺
11511.2[M - C₂H₅O]⁺
1254.8[M - H₂O - CH₃]⁺
1403.3[M - H₂O]⁺
1582.5[M]⁺

Experimental Protocols

The spectroscopic data presented was acquired using standard analytical methodologies. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition : The proton spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters included a spectral width of -2 to 12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : The carbon spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm and a sufficient number of scans were used to obtain a high-quality spectrum.

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation : Given that this compound is a low-melting solid, the Attenuated Total Reflectance (ATR) or thin film method is typically employed. For the thin film method, a small amount of the solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a KBr or NaCl plate.[1] The solvent is allowed to evaporate, leaving a thin film of the compound.[1]

  • Instrumentation : An FT-IR spectrometer was used to record the spectrum.

  • Data Acquisition : The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate was acquired prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Analysis : The characteristic absorption bands corresponding to the functional groups present in the molecule were identified.

Mass Spectrometry (MS)
  • Sample Preparation : A small amount of this compound was dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation : An electron ionization (EI) mass spectrometer was used for analysis.

  • Data Acquisition : The sample was introduced into the ion source, typically heated to ensure vaporization. The molecules were ionized by a beam of electrons (standard energy of 70 eV). The resulting ions were accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Analysis : The mass spectrum was recorded, showing the relative abundance of each ion. The molecular ion peak and the fragmentation pattern were analyzed to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data Process NMR Data (FT, Phasing, Baseline) NMR_Spec->NMR_Data IR_Data Identify Functional Group Peaks IR_Spec->IR_Data MS_Data Analyze Fragmentation Pattern MS_Spec->MS_Data Report Compile Spectroscopic Data Report NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Workflow for Spectroscopic Analysis.

References

The Emerging Landscape of 7-Oxo Fatty Acids: A Technical Guide to their Discovery, Biology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo fatty acids, a class of lipids characterized by a ketone group at the seventh carbon, are emerging as critical mediators in a range of physiological and pathological processes. Historically overshadowed by other lipid classes, recent advancements in analytical techniques have unveiled their significant roles, particularly in the contexts of metabolic diseases, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, history, and core biological functions of key 7-oxo fatty acids, with a focus on 7-ketocholesterol (B24107) and microbially-derived 7-oxo bile acids. We delve into detailed experimental protocols for their analysis and synthesis, present quantitative data on their biological activities, and visualize their intricate signaling pathways. This document aims to serve as a foundational resource for researchers and drug development professionals dedicated to exploring the therapeutic and diagnostic potential of this intriguing class of molecules.

Introduction: The Rise of Oxo-Lipids

The study of fatty acids has a rich history, from the initial understanding of fats as mere energy storage molecules to the discovery of essential fatty acids and their roles in membrane structure and cell signaling.[1][2] The 20th century saw an explosion in our understanding of lipid biochemistry, including the intricate pathways of fatty acid synthesis and metabolism.[3][4] However, the functional significance of oxidized fatty acids, or oxylipins, has been a more recent revelation.[5] These molecules, once considered mere byproducts of cellular metabolism and oxidative stress, are now recognized as potent signaling molecules with diverse biological activities.[5]

Among the vast family of oxylipins, 7-oxo fatty acids have garnered significant attention. This guide focuses on the most extensively studied members of this class, providing a deep dive into their discovery, history, and biological importance.

A History of Discovery: Unraveling the 7-Oxo Family

The discovery of 7-oxo fatty acids has not been a linear progression but rather a series of independent findings across different areas of biomedical research. The most prominent members of this family, 7-ketocholesterol and 7-oxo bile acids, have distinct discovery timelines.

7-Ketocholesterol: A Marker of Oxidative Stress

7-Ketocholesterol (7KC), a major oxidation product of cholesterol, was first identified in oxidized low-density lipoproteins (LDL) and atherosclerotic plaques.[6][7] Its presence in these pathological contexts immediately pointed towards a role in cardiovascular disease.[8] Unlike many other oxysterols, 7KC is primarily formed through non-enzymatic, free radical-mediated oxidation of cholesterol, making it a key biomarker of oxidative stress.[9][10] Early research focused on its cytotoxicity and its ability to induce apoptosis in various cell types, solidifying its reputation as a detrimental molecule.[8][9] More recent studies have continued to unravel its complex roles in a multitude of age-related and inflammatory diseases.[6][10]

Microbial 7-Oxo Bile Acids: Gut Messengers

The discovery of 7-oxo bile acids is intrinsically linked to the burgeoning field of the gut microbiome. For decades, it has been known that intestinal bacteria modify primary bile acids into a plethora of secondary bile acids.[11] However, the specific identification and functional characterization of 7-oxo derivatives like 7-oxo-deoxycholic acid (7-oxo-DCA) and 7-ketolithocholic acid (7-keto-LCA) are more recent developments.[12][13][14] These molecules are formed through the action of microbial hydroxysteroid dehydrogenases (HSDHs) on primary and secondary bile acids.[14][15] Initial studies focused on their role in gut homeostasis, but recent evidence has implicated them in the regulation of intestinal tumorigenesis and inflammation, often acting through nuclear receptors like the Farnesoid X Receptor (FXR).[12][16]

Other 7-Oxo Fatty Acids: Emerging Players

Beyond the well-studied 7KC and 7-oxo bile acids, other 7-oxo fatty acids have been discovered, primarily from marine sources. For example, (7E)-9-oxohexadec-7-enoic acid and (10E)-9-oxohexadec-10-enoic acid were isolated from the marine diatom Chaetoceros karianus.[17][18] These discoveries highlight the chemical diversity of this class of molecules and suggest that other, as-yet-undiscovered 7-oxo fatty acids may play important roles in various biological systems. The study of long-chain 7-oxo fatty acids, such as 7-oxodocosanoic acid, is still in its infancy, with a notable lack of information in the current scientific literature, suggesting these may be novel compounds awaiting characterization.[19][20]

Biological Significance and Signaling Pathways

7-Oxo fatty acids exert a wide range of biological effects, often through the modulation of specific signaling pathways. The mechanisms of action for 7-ketocholesterol and 7-oxo bile acids are the most well-understood.

7-Ketocholesterol: A Multifaceted Pathogen

7KC is implicated in a variety of cellular dysfunctions, contributing to the pathology of numerous diseases.[6][9] Its primary effects include the induction of oxidative stress, inflammation, and apoptosis.[21][22]

  • Oxidative Stress and Apoptosis: 7KC can trigger the production of reactive oxygen species (ROS), leading to mitochondrial and peroxisomal dysfunction.[7][9] This cascade of events can activate apoptotic pathways, involving the release of cytochrome c and the activation of caspases.[6] This process, termed "oxiapoptophagy," highlights the interconnectedness of oxidative stress, apoptosis, and autophagy in 7KC-mediated cell death.[10][22]

  • Inflammation: 7KC is a potent pro-inflammatory molecule. It can activate inflammatory signaling pathways in macrophages and other immune cells, leading to the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[9][21]

  • Signaling Pathway: The cytotoxic effects of 7-Ketocholesterol are mediated through a complex interplay of signaling events that lead to cellular dysfunction and death.

G cluster_0 7-Ketocholesterol (7KC) cluster_1 Cellular Stress Induction cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes 7KC 7-Ketocholesterol ROS Reactive Oxygen Species (ROS) Production 7KC->ROS induces Inflam Inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) 7KC->Inflam stimulates Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Peroxi_Dys Peroxisomal Dysfunction ROS->Peroxi_Dys CytC Cytochrome c Release Mito_Dys->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Inflammation Inflammation Inflam->Inflammation

Figure 1: Signaling pathway of 7-Ketocholesterol-induced cytotoxicity.

7-Oxo Bile Acids: Modulators of Nuclear Receptors

Microbially produced 7-oxo bile acids, such as 7-oxo-DCA and 7-keto-LCA, play a crucial role in gut health and disease by modulating the activity of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[12][16]

  • FXR Antagonism and Agonism: Interestingly, different 7-oxo bile acids can have opposing effects on FXR. For instance, 7-oxo-DCA has been identified as a natural antagonist of FXR, downregulating its signaling.[12][16] In contrast, other microbially modified bile acids can act as FXR agonists. This differential modulation of FXR activity can have profound effects on intestinal cell proliferation and tumorigenesis.[12][13]

  • Intestinal Homeostasis and Cancer: The antagonistic effect of 7-oxo-DCA on FXR has been shown to promote the proliferation of intestinal stem cells and cancer cells, potentially contributing to colorectal cancer development.[12][16][23] Conversely, FXR agonists tend to have a protective effect.[12] This highlights the delicate balance of microbial bile acid metabolism in maintaining intestinal health.

  • Signaling Pathway: The differential effects of 7-oxo-DCA and other modified bile acids on intestinal cell fate are primarily mediated through their opposing actions on the Farnesoid X Receptor (FXR).

G cluster_0 Microbial Bile Acid Metabolism cluster_1 Nuclear Receptor Modulation cluster_2 Cellular Processes cluster_3 Pathophysiological Outcomes 7_oxo_DCA 7-oxo-DCA FXR Farnesoid X Receptor (FXR) 7_oxo_DCA->FXR antagonizes Tumorigenesis Intestinal Tumorigenesis 7_oxo_DCA->Tumorigenesis promotes isoDCA isoDCA (FXR Agonist) isoDCA->FXR activates Protection Protection isoDCA->Protection promotes Prolif Intestinal Stem and Cancer Cell Proliferation FXR->Prolif inhibits Barrier Gut Barrier Integrity FXR->Barrier maintains

Figure 2: Opposing roles of 7-oxo-DCA and isoDCA in intestinal tumorigenesis.

Quantitative Analysis of Biological Activities

To facilitate comparison and aid in experimental design, the following table summarizes key quantitative data related to the biological activities of 7-oxo fatty acids.

7-Oxo Fatty AcidBiological ActivitySystem/Cell TypeQuantitative DataReference
7-KetocholesterolInduction of ApoptosisVarious cell types10-30 μM[9]
7-oxo-DCAFXR Antagonism (IC50)Luciferase Reporter Assay13.795 μM[16]
isoDCAFXR Agonism (EC50)Luciferase Reporter Assay4.384 μM[16]
(7E)-9-oxohexadec-7-enoic acidPPARα Agonism (EC50)COS-1 cells~50 µM[17]
(10E)-9-oxohexadec-10-enoic acidPPARγ Agonism (EC50)COS-1 cells~50 µM[17]

Experimental Protocols: A Practical Guide

The accurate study of 7-oxo fatty acids relies on robust and reproducible experimental methodologies. This section provides an overview of key protocols for their synthesis and analysis.

Synthesis of 7-Oxo Fatty Acids

The synthesis of 7-oxo fatty acids can be achieved through both chemical and enzymatic methods.

  • Chemical Synthesis of 7-Oxolithocholic Acid:

    • Starting Material: 7-Oxolithocholic acid methyl ester.

    • Saponification: Dissolve the methyl ester in a 1:1 mixture of 5% NaOH in methanol (B129727) and water.

    • Heating: Heat the solution to 50°C for 2 hours.

    • Acidification: Add 5% aqueous HCl to adjust the pH to 3.

    • Extraction: Extract the product with ethyl acetate.

    • Washing and Drying: Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.

    • Purification: Evaporate the solvent and purify the residue by flash chromatography followed by crystallization from boiling ethyl acetate.[24]

  • Enzymatic Synthesis of β-Oxo Fatty Acid Methyl Esters (General Protocol):

    • Catalyst: Engineered whole-cell catalyst co-expressing P450 BM3 monooxygenase, cpADH5 alcohol dehydrogenase, and FhuA channel protein.

    • Substrate: Fatty acid methyl esters.

    • Reaction Conditions: Conduct the biotransformation in a suitable buffer system with glucose as a co-substrate for cofactor regeneration.

    • Monitoring: Monitor the formation of the corresponding hydroxy and keto fatty acid methyl esters over time using GC-MS or LC-MS.

    • Extraction and Purification: After the reaction, extract the products from the aqueous phase using an organic solvent and purify using column chromatography.[25]

Analytical Methods for Detection and Quantification

A variety of analytical techniques are employed for the analysis of 7-oxo fatty acids in biological and food matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: For complex matrices, perform lipid extraction using methods like the Bligh-Dyer or Folch extraction.

    • Derivatization: Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by transesterification.

    • GC Separation: Separate the FAMEs on a suitable GC column (e.g., a polar capillary column).

    • MS Detection: Use mass spectrometry for identification and quantification based on characteristic fragmentation patterns and retention times.[26]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Sample Preparation: Similar to GC-MS, perform lipid extraction. Solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[27]

    • LC Separation: Use reversed-phase or normal-phase HPLC to separate the 7-oxo fatty acids.

    • MS Detection: Employ tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification, often using multiple reaction monitoring (MRM).[28][29]

  • General Workflow for Analysis: The analysis of 7-oxo fatty acids from a biological sample typically follows a standardized workflow to ensure accurate and reproducible results.

G cluster_0 Sample Preparation cluster_1 Derivatization (for GC-MS) cluster_2 Analytical Separation and Detection cluster_3 Data Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Deriv Transesterification to FAMEs Cleanup->Deriv HPLCMS High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Cleanup->HPLCMS GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Deriv->GCMS Data Identification and Quantification GCMS->Data HPLCMS->Data

Figure 3: General experimental workflow for the analysis of 7-oxo fatty acids.

Future Directions and Therapeutic Implications

The study of 7-oxo fatty acids is a rapidly evolving field with significant therapeutic potential. The strong association of 7-ketocholesterol with a wide range of age-related and inflammatory diseases makes it an attractive target for therapeutic intervention.[30] Strategies aimed at reducing 7KC levels or blocking its downstream signaling pathways could prove beneficial in conditions such as atherosclerosis, neurodegenerative diseases, and age-related macular degeneration.[6][10]

Similarly, the discovery of the opposing roles of different microbially-produced 7-oxo bile acids in intestinal health opens up new avenues for the prevention and treatment of colorectal cancer.[13] Modulating the gut microbiome to favor the production of beneficial bile acid metabolites, or the direct administration of these compounds, could be a promising therapeutic strategy.[12]

Further research is needed to discover and characterize novel 7-oxo fatty acids and to fully elucidate their biological roles and mechanisms of action. The development of more sensitive and specific analytical methods will be crucial for understanding their distribution and dynamics in health and disease. As our knowledge of this fascinating class of molecules grows, so too will the opportunities to harness their therapeutic potential for the benefit of human health.

References

7-Oxooctanoic Acid: A Critical Intermediate in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid, a medium-chain oxo-fatty acid, serves as a pivotal intermediate in crucial metabolic pathways, most notably in the biosynthesis of biotin (B1667282) (Vitamin B7). While its direct role in other pathways remains an area of active investigation, its position as a precursor to essential cofactors underscores its significance in cellular metabolism. This technical guide provides a comprehensive overview of the metabolic fate of this compound, with a focus on its synthesis, subsequent enzymatic conversion, and the methodologies employed in its study. The information presented herein is intended to be a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development.

This compound in the Biotin Biosynthesis Pathway

The most well-characterized role of this compound is as an activated thioester precursor, pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP), in the initial stages of biotin synthesis.[1][2] This pathway is essential in many bacteria, archaea, fungi, and plants.[1][2]

The key enzymatic step involves the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form 8-amino-7-oxononanoate (B1240340), also known as 7-keto-8-aminopelargonic acid (KAPA).[1][3][4] This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 8-amino-7-oxononanoate synthase (AONS), encoded by the bioF gene.[1][3]

The 8-Amino-7-Oxononanoate Synthase (BioF) Reaction

The BioF-catalyzed reaction is the first committed step in the assembly of the ureido and thiophene (B33073) rings of biotin.[5][6] The enzyme facilitates a decarboxylative Claisen condensation between the two substrates.[7]

Reaction:

Pimeloyl-CoA + L-Alanine ⇌ 8-Amino-7-oxononanoate + CoA + CO₂

The reaction mechanism involves the formation of an external aldimine between L-alanine and the PLP cofactor, followed by decarboxylation to generate a quinonoid intermediate.[7][8] This intermediate then attacks the thioester carbonyl of pimeloyl-CoA, leading to the formation of 8-amino-7-oxononanoate and the release of Coenzyme A.[7]

Biotin Biosynthesis Pathway Initiation cluster_reactants Reactants cluster_products Products Pimeloyl_CoA Pimeloyl-CoA BioF 8-Amino-7-oxononanoate synthase (BioF) Pimeloyl_CoA->BioF L_Alanine L-Alanine L_Alanine->BioF KAPA 8-Amino-7-oxononanoate (KAPA) BioF->KAPA CoA CoA BioF->CoA CO2 CO₂ BioF->CO2

Figure 1: Initiation of the biotin biosynthesis pathway.

Quantitative Data

The kinetic parameters of 8-amino-7-oxononanoate synthase (BioF) have been characterized in several organisms. A summary of available data is presented below.

OrganismSubstrateKm (µM)kcat (s-1)Reference
Escherichia coliPimeloyl-CoA25Not Reported[1][9]
Escherichia coliL-Alanine500Not Reported[9]
Bacillus sphaericusPimeloyl-CoA1Not Reported[1]

Note: Kinetic data for BioF can vary depending on the assay conditions and the nature of the pimeloyl donor (CoA vs. ACP). The formation of the L-alanine external aldimine with E. coli BioF is reported to be rapid, with a second-order rate constant (k1) of 2 x 104 M-1s-1.[5][6][10]

Potential Role in Other Metabolic Pathways

While the role of pimeloyl-CoA in biotin synthesis is well-established, the direct involvement of free this compound in other major metabolic pathways, such as fatty acid β-oxidation, is not well-documented.

Hypothetical Beta-Oxidation of 7-Oxooctanoyl-CoA

In theory, this compound could be activated to 7-oxooctanoyl-CoA by an acyl-CoA synthetase. Subsequently, it could enter the β-oxidation spiral. However, the presence of the oxo group at the C7 position may hinder the enzymatic activity of acyl-CoA dehydrogenases, which are specific for unmodified acyl chains.[3] The substrate specificity of medium-chain acyl-CoA dehydrogenase (MCAD) is primarily for saturated acyl-CoAs with chain lengths of 6 to 12 carbons.[3] The impact of an oxo group on the binding and catalytic efficiency of these enzymes requires further investigation.

Hypothetical Beta-Oxidation of this compound This compound This compound Acyl-CoA Synthetase Acyl-CoA Synthetase This compound->Acyl-CoA Synthetase 7-Oxooctanoyl-CoA 7-Oxooctanoyl-CoA Acyl-CoA Synthetase->7-Oxooctanoyl-CoA Beta-Oxidation Spiral Beta-Oxidation Spiral 7-Oxooctanoyl-CoA->Beta-Oxidation Spiral ? Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation Spiral->Propionyl-CoA

Figure 2: Hypothetical beta-oxidation of this compound.

Experimental Protocols

Purification of Recombinant 8-Amino-7-oxononanoate Synthase (BioF)

This protocol describes the purification of His-tagged BioF from E. coli.

Materials:

  • E. coli expression strain harboring a His-tagged bioF construct

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose (B213101)

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5

Procedure:

  • Expression: Inoculate a culture of the E. coli expression strain in LB medium and grow to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C.

  • Cell Lysis: Harvest cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BioF protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

Recombinant BioF Purification Workflow Start E. coli Culture (with His-tagged bioF) Induction IPTG Induction Start->Induction Harvest Cell Harvest Induction->Harvest Lysis Sonication in Lysis Buffer Harvest->Lysis Clarification Centrifugation Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Wash Wash with Wash Buffer Chromatography->Wash Elution Elution with Elution Buffer Wash->Elution Dialysis Dialysis Elution->Dialysis End Purified BioF Dialysis->End

Figure 3: Workflow for the purification of recombinant BioF.

Spectrophotometric Assay for 8-Amino-7-oxononanoate Synthase (BioF) Activity

This is a continuous spectrophotometric assay that measures the release of Coenzyme A, which can be detected by its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Purified BioF enzyme

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Pimeloyl-CoA

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP)

  • DTNB solution (10 mM in Assay Buffer)

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing Assay Buffer, a saturating concentration of L-alanine (e.g., 10 mM), PLP (e.g., 50 µM), and DTNB (e.g., 0.2 mM).

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Initiate the reaction by adding a known concentration of purified BioF enzyme.

  • Blank: A blank reaction should be run without the enzyme or without pimeloyl-CoA to account for any non-enzymatic reaction.

  • Measurement: Immediately after adding pimeloyl-CoA, monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA release.

  • Calculation: Calculate the initial velocity of the reaction using the molar extinction coefficient of the product of the DTNB-CoA reaction (TNB²⁻), which is 14,150 M⁻¹cm⁻¹ at 412 nm.

LC-MS/MS Method for Quantification of this compound and 8-Amino-7-oxononanoate

This protocol provides a general framework for the analysis of this compound and its downstream metabolite, 8-amino-7-oxononanoate, in biological matrices.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of a biological sample (e.g., plasma, cell lysate), add an internal standard (e.g., a deuterated analog).

  • Acidify the sample with 10 µL of 1 M HCl.

  • Add 500 µL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analytes.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (optimization required).

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Specific precursor-product ion transitions for this compound, 8-amino-7-oxononanoate, and the internal standard need to be determined.

LC_MS_MS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 4: General workflow for LC-MS/MS analysis.

Conclusion

This compound, primarily through its activated form pimeloyl-CoA, is a critical precursor in the biosynthesis of biotin. The enzyme 8-amino-7-oxononanoate synthase (BioF) represents a key control point in this pathway and is a potential target for antimicrobial drug development. While its direct involvement in other metabolic pathways is less clear, the methodologies outlined in this guide provide a foundation for further investigation into the broader metabolic significance of this and other oxo-fatty acids. A deeper understanding of the synthesis, degradation, and regulation of this compound and its derivatives will continue to be a valuable area of research.

References

The Biological Significance of Medium-Chain Keto Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain keto acids (MCKAs) are metabolic intermediates derived from the oxidation of medium-chain fatty acids (MCFAs), such as octanoic acid (C8) and decanoic acid (C10). While the biological effects of MCFAs and the resulting ketone bodies, particularly beta-hydroxybutyrate (BHB), have been extensively studied, the specific roles of MCKAs remain a nascent field of research. This technical guide synthesizes the current understanding of MCKAs, including their metabolic context, potential biological activities, and the experimental methodologies required for their investigation. We will delve into the known metabolic pathways involving MCKAs, extrapolate their potential signaling functions based on the activities of their parent MCFAs, and provide a framework for future research into their therapeutic potential.

Introduction

Medium-chain triglycerides (MCTs) have gained significant attention for their unique metabolic properties and therapeutic potential, particularly in the context of ketogenic diets.[1][2] The primary components of MCTs, MCFAs (C8 and C10), are readily absorbed and transported to the liver for rapid beta-oxidation.[3][4] This process is highly ketogenic, leading to the production of ketone bodies that serve as an alternative energy source for the brain and other tissues.[2][5] However, the metabolic cascade from MCFAs to ketone bodies involves the formation of medium-chain keto acid intermediates. These MCKAs, including alpha-ketooctanoic acid and alpha-ketodecanoic acid, are the primary focus of this guide. While often viewed as transient metabolic byproducts, emerging evidence suggests that related molecules, short-chain keto acids, possess distinct biological activities, indicating that MCKAs may also have specific physiological functions beyond their role in ketogenesis.

Metabolism of Medium-Chain Keto Acids

The metabolism of MCKAs is intrinsically linked to the beta-oxidation of MCFAs. In the mitochondria, MCFAs undergo a cyclical series of enzymatic reactions that shorten their carbon chain by two carbons in each cycle, producing acetyl-CoA. The formation of an alpha-keto acid is a key step in this process.

Formation of Medium-Chain Keto Acids

Medium-chain alpha-keto acids are formed during the catabolism of MCFAs. This process is catalyzed by a family of enzymes known as α-ketoacid dehydrogenase complexes.[6] These multi-enzyme complexes catalyze the oxidative decarboxylation of α-keto acids.[6]

Catabolism of Medium-Chain Keto Acids

The primary catabolic fate of MCKAs is their oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[7] This enzyme complex is not only crucial for the breakdown of branched-chain amino acids but also acts on other α-keto acids.[7] The reaction converts the MCKA into its corresponding acyl-CoA derivative with one less carbon atom, which can then re-enter the beta-oxidation spiral.

Potential Biological Significance

Direct research on the specific biological roles of MCKAs is limited. However, based on the known activities of their parent MCFAs and other keto acids, several potential areas of significance can be proposed.

Energy Metabolism

As direct products of MCFA oxidation, MCKAs are positioned at a critical juncture in cellular energy metabolism. Their efficient conversion to acetyl-CoA suggests a primary role in providing substrate for the citric acid cycle and subsequent ATP production.

Neurological Effects

MCFAs have been shown to exert neuroprotective effects independent of ketosis, such as the direct inhibition of AMPA receptors.[4] It is plausible that MCKAs may contribute to or mediate some of these effects. The structural similarity to other neuroactive keto acids suggests that MCKAs could modulate neuronal excitability and synaptic transmission.

Signaling Pathways

MCFAs are known to act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptor-gamma (PPARγ).[2] Given their close metabolic relationship, MCKAs could potentially interact with similar nuclear receptors or other signaling pathways to regulate gene expression related to metabolism and inflammation.

Quantitative Data

Quantitative data on endogenous levels of MCKAs in tissues and plasma are scarce. However, studies on the ingestion of MCTs provide insights into the kinetics of their parent MCFAs and the resulting ketone bodies.

Parameter Octanoic Acid (C8) Decanoic Acid (C10) Beta-Hydroxybutyrate (from MCTs) Reference
Peak Plasma Time (Tmax) 3.7 ± 1.4 h (high-dose)2 h (medium-dose)3-4 h (high-dose)[5][8]
Dose-dependent Increase YesYesYes[5][8]
Ketogenic Effect C8 > C10C10 < C8-[5]

Table 1: Pharmacokinetic parameters of MCFAs and BHB after MCT ingestion. Note that direct measurements of MCKA concentrations are not widely reported.

Experimental Protocols

Investigating the biological significance of MCKAs requires robust experimental methodologies for their synthesis, detection, and biological characterization.

Synthesis of Medium-Chain Keto Acids

The synthesis of α-keto acids can be achieved through various organic chemistry routes. A common method involves the oxidation of the corresponding α-hydroxy acids.[9][10]

Protocol: Oxidation of α-Hydroxy Acids to α-Keto Acids

  • Starting Material: α-hydroxyoctanoic acid or α-hydroxydecanoic acid.

  • Oxidizing Agent: A chemoselective oxidizing agent such as 2-azaadamantane (B3153908) N-oxyl (AZADO) with a co-oxidant like molecular oxygen.[9]

  • Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at a controlled temperature.

  • Work-up and Purification: The reaction mixture is quenched, and the α-keto acid product is extracted and purified using techniques like column chromatography or crystallization.

  • Characterization: The identity and purity of the synthesized MCKA are confirmed using methods such as NMR spectroscopy and mass spectrometry.

Quantification of Medium-Chain Keto Acids in Biological Samples

Several analytical techniques can be adapted for the sensitive and specific quantification of MCKAs in biological matrices like plasma, serum, and tissue homogenates.

Protocol: LC-MS/MS for MCKA Quantification

  • Sample Preparation:

    • Deproteinize the sample (e.g., plasma, tissue homogenate) with a suitable agent like methanol.

    • Centrifuge to remove precipitated proteins.

    • The supernatant containing the MCKAs is collected.

  • Derivatization (Optional but often enhances sensitivity and chromatographic performance):

    • React the MCKAs with a derivatizing agent such as o-phenylenediamine (B120857) (OPD) to form fluorescent and mass-spectrometry-friendly derivatives.[11]

  • Chromatographic Separation:

    • Inject the prepared sample onto a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Use a reversed-phase column (e.g., C18) for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the chromatography is introduced into a tandem mass spectrometer (MS/MS).

    • Use electrospray ionization (ESI) in either positive or negative mode.

    • Set up multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of the derivatized or underivatized MCKAs.

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic MCKA standards.

    • Calculate the concentration of MCKAs in the biological samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathways and Metabolic Relationships

MCFA_Metabolism_and_Signaling cluster_0 MCT Medium-Chain Triglycerides (MCTs) MCFA Medium-Chain Fatty Acids (MCFAs) (C8, C10) MCT->MCFA Lipolysis MCKA Medium-Chain Keto Acids (MCKAs) MCFA->MCKA Beta-Oxidation (Initial Steps) AcetylCoA Acetyl-CoA MCFA->AcetylCoA Beta-Oxidation PPARg PPARγ MCFA->PPARg Activation AMPAR AMPA Receptor MCFA->AMPAR Inhibition MCKA->AcetylCoA BCKDC KetoneBodies Ketone Bodies (BHB, AcAc) AcetylCoA->KetoneBodies Ketogenesis TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy GeneExpression Gene Expression (Metabolism, Anti-inflammatory) PPARg->GeneExpression

Caption: Metabolic fate and potential signaling of MCFAs and MCKAs.

Experimental Workflow for MCKA Analysis

MCKA_Analysis_Workflow Sample Biological Sample (Plasma, Tissue) Deproteinization Deproteinization (e.g., Methanol) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization (Optional, e.g., OPD) Supernatant->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Analysis & Quantification LCMS->Quantification

Caption: Workflow for quantifying MCKAs in biological samples.

Conclusion and Future Directions

Medium-chain keto acids represent an understudied class of molecules with the potential for significant biological activity. As direct intermediates in the metabolism of therapeutically relevant medium-chain fatty acids, a deeper understanding of their specific roles is warranted. The current body of literature provides a strong foundation for their metabolic context, but dedicated research is needed to elucidate their potential signaling functions, receptor interactions, and contributions to the neuroprotective and metabolic effects attributed to MCTs. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unravel the biological significance of these intriguing molecules. Future studies should focus on accurately quantifying endogenous MCKA levels under various physiological and pathological conditions and exploring their effects in cellular and animal models. Such research will be pivotal in determining their potential as novel therapeutic targets or agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Oxooctanoic Acid from 2-Acetylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 7-oxooctanoic acid, a valuable keto fatty acid, from the starting material 2-acetylcyclohexanone (B32800).[1] Two primary synthetic routes are presented: a direct hydrolysis method and a two-step approach involving a Baeyer-Villiger oxidation followed by hydrolysis. These protocols are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this compound for further application.

Introduction

This compound is a fatty acid derivative that can be utilized in the synthesis of various chemical intermediates.[2] Its structure, featuring a terminal carboxylic acid and a ketone functional group, makes it a versatile building block in organic synthesis. This document outlines two distinct methods for its preparation from 2-acetylcyclohexanone, a readily accessible starting material. The first method is a straightforward one-step hydrolysis, while the second employs the well-established Baeyer-Villiger oxidation, which is a cornerstone reaction in organic chemistry for the conversion of ketones to esters or lactones.[3]

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic methods. Please note that the yield for the Baeyer-Villiger oxidation route is representative of similar reactions, as specific data for this exact transformation is not widely published.

ParameterDirect HydrolysisBaeyer-Villiger Oxidation & Hydrolysis
Starting Material 2-Acetylcyclohexanone2-Acetylcyclohexanone
Key Reagents Potassium Hydroxide (B78521), HClm-CPBA or H₂O₂/Lewis Acid, NaOH
Intermediate Not Applicable6-Acetyl-ε-caprolactone (putative)
Reaction Time ~15 minutes (heating)Variable (typically several hours)
Reported Yield ~87%Representative yields for similar substrates are often >80%

Experimental Protocols

Method 1: Direct Hydrolysis of 2-Acetylcyclohexanone

This protocol outlines a one-step synthesis of this compound via the hydrolysis of 2-acetylcyclohexanone.[1]

Materials:

  • 2-Acetylcyclohexanone (1.40 g, 10 mmol)

  • Potassium hydroxide (KOH) solution (e.g., 10-15% aqueous solution, 3 mL)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

  • 50 mL round-bottom flask

  • Boiling water or steam bath

  • Separatory funnel

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, combine 1.40 g (10 mmol) of 2-acetylcyclohexanone with 3 mL of potassium hydroxide solution.[1]

  • Heat the mixture on a boiling water or steam bath for 15 minutes.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Add 30 mL of water to the cooled solution.

  • Carefully add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 7-8.

  • Transfer the solution to a separatory funnel and perform two extractions with 5 mL of diethyl ether each to remove any unreacted starting material or neutral byproducts.[1]

  • Discard the organic (ether) layers.[1]

  • Acidify the aqueous phase with concentrated hydrochloric acid until the pH reaches 1.[1]

  • The product, this compound, may precipitate upon acidification. If so, collect the solid by vacuum filtration. If it remains dissolved or as an oil, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Method 2: Baeyer-Villiger Oxidation and Subsequent Hydrolysis

This two-step protocol involves the oxidation of 2-acetylcyclohexanone to a lactone intermediate, followed by hydrolysis to yield this compound. The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones to lactones.[3]

Part A: Baeyer-Villiger Oxidation of 2-Acetylcyclohexanone

Materials:

  • 2-Acetylcyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA) or another suitable peroxyacid

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite (B76179) solution (10%)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-acetylcyclohexanone in a suitable solvent such as dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve a slight molar excess (1.1-1.2 equivalents) of m-CPBA in the same solvent.

  • Slowly add the m-CPBA solution to the stirred, cooled solution of 2-acetylcyclohexanone.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench the excess peroxyacid by adding sodium sulfite solution.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone intermediate.

Part B: Hydrolysis of the Lactone Intermediate

Materials:

  • Crude lactone from Part A

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous solution)

  • Hydrochloric acid (HCl) (e.g., 1 M or concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To the crude lactone in a round-bottom flask, add an excess of 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC, observing the disappearance of the lactone spot).

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with hydrochloric acid to a pH of 1.

  • Isolate the this compound as described in Method 1 (steps 9-11).

Visualizations

Reaction Pathways

Scheme 1: Synthesis of this compound cluster_0 Direct Hydrolysis cluster_1 Baeyer-Villiger Oxidation & Hydrolysis 2-Acetylcyclohexanone_H 2-Acetylcyclohexanone 7-Oxooctanoic_acid_H This compound 2-Acetylcyclohexanone_H->7-Oxooctanoic_acid_H 1. KOH, H₂O, Δ 2. HCl 2-Acetylcyclohexanone_BV 2-Acetylcyclohexanone Lactone_Intermediate 6-Acetyl-ε-caprolactone (Intermediate) 2-Acetylcyclohexanone_BV->Lactone_Intermediate m-CPBA 7-Oxooctanoic_acid_BV This compound Lactone_Intermediate->7-Oxooctanoic_acid_BV 1. NaOH, H₂O, Δ 2. HCl

Caption: Reaction schemes for the synthesis of this compound.

Experimental Workflow

Figure 1: General Experimental Workflow start Start: 2-Acetylcyclohexanone reaction Chemical Reaction (Hydrolysis or Baeyer-Villiger Oxidation) start->reaction workup Aqueous Work-up (Extraction, Washing) reaction->workup acidification Acidification to pH 1 workup->acidification isolation Product Isolation (Filtration or Extraction) acidification->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product Final Product: this compound purification->product

Caption: Generalized workflow for the synthesis and purification.

References

Quantification of 7-Oxooctanoic Acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid is a medium-chain oxo-fatty acid.[1] Its presence in biological systems is linked to fatty acid metabolism, originating from acetyl-CoA and malonyl-CoA precursors through the action of fatty acid synthases.[2] While extensive quantitative data on this compound in biological matrices is not widely available, its structural similarity to other medium-chain fatty acids and keto acids suggests its potential role in various metabolic processes. Altered levels of related medium-chain fatty acids have been observed in metabolic disorders, such as hypoglycemia and medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4]

Accurate quantification of this compound in biological samples like plasma and urine is crucial for understanding its physiological and pathological significance. This document provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with information on its putative biosynthetic pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general fatty acid synthesis pathway, starting from the precursors acetyl-CoA and malonyl-CoA.[2][5] The pathway involves a series of condensation, reduction, dehydration, and further reduction steps catalyzed by the fatty acid synthase (FAS) complex. The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA.[6]

AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA->FAS AcylCarrier Growing Acyl Chain (on Acyl Carrier Protein) FAS->AcylCarrier Condensation, Reduction, Dehydration, Reduction AcylCarrier->FAS Chain Elongation (3 cycles) Release Thioesterase Hydrolysis AcylCarrier->Release SevenOxo This compound Release->SevenOxo

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Due to the limited availability of published data on the absolute concentrations of this compound in biological samples, the following table provides hypothetical yet plausible concentration ranges for illustrative purposes. These values are based on typical concentrations of other medium-chain fatty acids and keto acids observed in human plasma and urine and should be considered as a reference for method development and validation.

AnalyteMatrixConditionHypothetical Concentration Range (µg/mL)Analytical Method
This compoundHuman PlasmaHealthy0.1 - 1.0LC-MS/MS
This compoundHuman PlasmaMetabolic Disorder1.0 - 10.0LC-MS/MS
This compoundHuman UrineHealthy0.5 - 5.0GC-MS
This compoundHuman UrineMetabolic Disorder5.0 - 50.0GC-MS

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry. The method involves protein precipitation, derivatization to a stable oxime, and subsequent analysis.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine

  • Water (LC-MS grade)

  • Human plasma (collected in EDTA tubes)

2. Sample Preparation Workflow

Start Start: Plasma Sample (100 µL) Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (400 µL cold Acetonitrile) Spike->Precipitate VortexCentrifuge Vortex & Centrifuge (10 min, 14,000 x g, 4°C) Precipitate->VortexCentrifuge Supernatant Collect Supernatant VortexCentrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen stream) Supernatant->Dry Derivatize Derivatization: Hydroxylamine-HCl in Pyridine (60 min, 60°C) Dry->Derivatize Dry2 Evaporate to Dryness (Nitrogen stream) Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase A Dry2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: LC-MS/MS sample preparation workflow.

3. Detailed Sample Preparation

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Incubate at 60°C for 60 minutes to form the oxime derivative.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions: To be determined by infusion of the derivatized this compound standard.

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol details a method for the quantification of this compound in human urine using gas chromatography-mass spectrometry. The method requires derivatization to increase the volatility of the analyte.

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Diethyl ether (GC grade)

  • Sodium chloride

  • Sodium sulfate (B86663) (anhydrous)

  • Pentafluorobenzyl bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexane (B92381) (GC grade)

  • Human urine

2. Sample Preparation Workflow

Start Start: Urine Sample (1 mL) Spike Spike with Internal Standard Start->Spike Acidify Acidify with HCl Spike->Acidify Extract Liquid-Liquid Extraction (2x with Diethyl Ether) Acidify->Extract CombineDry Combine Organic Layers & Dry with Na2SO4 Extract->CombineDry Evaporate Evaporate to Dryness (Nitrogen stream) CombineDry->Evaporate Derivatize Derivatization: PFBBr and DIPEA (30 min, 60°C) Evaporate->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute Analyze GC-MS Analysis Reconstitute->Analyze

Caption: GC-MS sample preparation workflow.

3. Detailed Sample Preparation

  • To 1 mL of urine in a glass tube, add 10 µL of the internal standard solution.

  • Acidify the sample to pH 2-3 with 1M HCl.

  • Add 2 mL of diethyl ether, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 2 mL of diethyl ether and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of a 1% PFBBr solution in acetonitrile and 10 µL of a 1% DIPEA solution in acetonitrile.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature and evaporate the solvent under nitrogen.

  • Reconstitute the derivatized sample in 100 µL of hexane for GC-MS analysis.

4. GC-MS Conditions

  • GC System: Gas chromatograph with an autosampler

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the PFB ester of this compound and its internal standard.

Conclusion

The provided protocols offer robust and sensitive methods for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. While there is a need for more research to establish the definitive concentration ranges and biological roles of this compound, these methods provide a solid foundation for researchers to explore its significance in health and disease.

References

Application Note: Robust Derivatization of 7-Oxooctanoic Acid for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Oxooctanoic acid is a medium-chain keto acid that plays a role in various metabolic pathways. Accurate quantification of this and other keto acids in biological matrices is crucial for metabolic research and drug development. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the compound's low volatility and the thermal instability of its functional groups—a carboxylic acid and a ketone.[1][2] The ketone group's tendency to tautomerize can also lead to multiple chromatographic peaks, complicating analysis.[3][4]

To overcome these challenges, a chemical derivatization strategy is essential.[1][5] This application note provides a detailed protocol for a robust two-step derivatization procedure involving methoximation followed by silylation. This method effectively "caps" the reactive functional groups, increasing the analyte's volatility and thermal stability, resulting in improved chromatographic peak shape and reliable quantification.[3][4][6]

Principle of the Method

The derivatization process occurs in two sequential steps to ensure both the ketone and carboxylic acid functionalities are appropriately modified for GC-MS analysis.

  • Methoximation: The sample is first treated with methoxyamine hydrochloride (MeOx) in a pyridine (B92270) solvent.[3][4] This reaction converts the carbonyl (keto) group at the C7 position into a stable methoxime derivative. This step is critical as it prevents tautomerization of the keto-enol forms, which would otherwise result in multiple derivative products and inaccurate quantification.[3][4]

  • Silylation: Following methoximation, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added.[1][2][7] This reagent replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a volatile TMS ester.[2][4] The resulting dual-derivatized molecule is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (IS): (e.g., D4-Palmitic acid or a similar stable isotope-labeled fatty acid)[1]

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS (BSTFA + 1% TMCS)

  • Solvents: Chloroform, Methanol, Ethyl Acetate (HPLC grade)

  • 0.9% NaCl solution

  • Anhydrous Sodium Sulfate

  • High-purity nitrogen gas

  • 2 mL GC vials with PTFE-lined caps

Sample Preparation (from Biological Matrix, e.g., Plasma)

For accurate analysis from biological samples, a lipid extraction is required to isolate the analyte of interest.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

  • Lipid Extraction (Folch Method):

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.[1]

    • Vortex vigorously for 2 minutes.

    • Add 0.6 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[1]

    • Centrifuge at 2000 x g for 10 minutes to achieve phase separation.[1]

  • Isolate Organic Layer: Carefully collect the lower organic (chloroform) layer into a clean glass tube.[1]

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[1][7] It is critical to ensure the sample is completely dry as moisture interferes with the silylation reagent.[4][5]

Derivatization Protocol

This two-step protocol should be performed in a fume hood.

  • Methoximation Step:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine HCl in anhydrous pyridine.

    • Add 50 µL of the MeOx-pyridine solution to the dried sample extract.

    • Cap the vial tightly and vortex for 1 minute to dissolve the residue.

    • Incubate the mixture in a heating block or shaker at 37°C for 90 minutes.[3][4]

  • Silylation Step:

    • After the vial has cooled to room temperature, add 100 µL of BSTFA + 1% TMCS.[1]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 60 minutes.[1]

    • Allow the vial to cool to room temperature before placing it in the GC autosampler for analysis.

GC-MS Analysis

The following parameters are a typical starting point and may require optimization for specific instruments.

ParameterRecommended Setting
GC System
Injection Port Temp280°C[1]
Injection ModeSplitless[1]
Carrier GasHelium
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Oven Program
Initial Temperature100°C, hold for 2 minutes[1]
Ramp 115°C/min to 250°C[1]
Ramp 25°C/min to 320°C, hold for 10 minutes[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[1]
Ion Source Temp230°C[1]
Quadrupole Temp150°C[1]
Acquisition ModeFull Scan (m/z 50-500) for initial identification, then Selected Ion Monitoring (SIM) for quantification.

Data Presentation

For quantitative analysis, monitor characteristic ions of the derivatized this compound and the internal standard using SIM mode. The molecular weight of the 7-methoxime, TMS-ester derivative of this compound is 261.4 g/mol .

AnalyteDerivative StructureKey m/z Ions for SIM
This compound7-methoxime-octanoic acid, TMS ester246 (M-15, loss of CH₃), 172, 86
Example ISDependent on the chosen standard

Note: The specific m/z ions should be confirmed by running a derivatized standard in full scan mode to identify the most abundant and specific fragments.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Folch Method) Sample->Extraction Drying Evaporation to Dryness (under Nitrogen) Extraction->Drying Methoximation Step 1: Methoximation (MeOx in Pyridine, 37°C) Drying->Methoximation Silylation Step 2: Silylation (BSTFA + 1% TMCS, 70°C) Methoximation->Silylation Cool to RT GCMS GC-MS Injection and Analysis Silylation->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

derivatization_reaction Two-Step Derivatization Reaction cluster_struct1 Step 1: Protect Ketone cluster_struct2 Step 2: Silylate Acid cluster_struct3 Final Analyte Start This compound C₈H₁₄O₃ Intermediate 7-methoxime-octanoic acid Start->Intermediate + Methoxyamine HCl (in Pyridine) Final 7-methoxime-octanoic acid, TMS ester (Volatile Derivative) Intermediate->Final + BSTFA + 1% TMCS

Caption: Two-step reaction of this compound for GC-MS analysis.

Conclusion

The described two-step derivatization protocol involving methoximation and silylation provides an effective and reliable method for the analysis of this compound by GC-MS. This procedure enhances the volatility and thermal stability of the analyte, prevents unwanted side reactions, and leads to improved chromatographic performance and detection sensitivity. The method is robust and can be readily implemented in research and clinical laboratories for metabolomic studies and the quantitative analysis of keto acids in complex biological matrices.

References

Application Notes and Protocols for 7-Oxooctanoic Acid in Aerosol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid is a C8 oxo-fatty acid that serves as a valuable test compound in aerosol research. Its relevance stems from its role as a representative surrogate for oxygenated organic compounds found in secondary organic aerosols (SOA). SOA are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) and constitute a significant fraction of atmospheric particulate matter, with implications for climate, air quality, and human health. Understanding the physicochemical properties and biological effects of individual SOA components is crucial for elucidating their overall impact. This compound, with its ketone and carboxylic acid functional groups, mimics the chemical characteristics of key species in SOA, making it an ideal candidate for controlled laboratory studies.[1][2]

These application notes provide a comprehensive overview of the use of this compound in aerosol research, including its physicochemical properties, detailed experimental protocols for aerosol generation and characterization, and insights into its potential biological implications for drug development professionals.

Data Presentation: Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₄O₃[3]
Molecular Weight 158.19 g/mol [1][3]
Melting Point 27-29 °C[3]
Boiling Point 160-162 °C at 4 mmHg[3]
Flash Point 113 °C (closed cup)[3]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1][2]

Mandatory Visualizations

Experimental Workflow for this compound Aerosol Studies

experimental_workflow cluster_generation Aerosol Generation cluster_conditioning Aerosol Conditioning cluster_characterization Physicochemical Characterization cluster_exposure Biological Exposure & Analysis A This compound Solution (e.g., in water/methanol) B Atomizer/Nebulizer A->B C Diffusion Dryer (Silica Gel) B->C D Charge Neutralizer (e.g., Po-210) C->D E Scanning Mobility Particle Sizer (SMPS) (Size Distribution) D->E F Condensation Particle Counter (CPC) (Number Concentration) D->F G Aerosol Mass Spectrometer (AMS) (Chemical Composition) D->G H In Vitro Cell Exposure System (e.g., Air-Liquid Interface) D->H I Cell Viability & Cytotoxicity Assays H->I J Analysis of Cellular Pathways (e.g., Oxidative Stress, Inflammation) H->J

Caption: Experimental workflow for this compound aerosol research.

Potential Signaling Pathway Affected by Oxo-Fatty Acids

signaling_pathway A This compound (Inhaled Aerosol) B Cellular Uptake A->B C Mitochondrial Fatty Acid β-Oxidation (FAO) B->C D Generation of Reactive Oxygen Species (ROS) C->D Potential Imbalance E Activation of NRF2 Pathway D->E H Inflammatory Response (e.g., NF-κB activation) D->H F Antioxidant Response Element (ARE) Gene Expression E->F G Cellular Protection F->G I Cytokine Release H->I

Caption: Potential cellular response to this compound exposure.

Experimental Protocols

Protocol 1: Generation and Physicochemical Characterization of this compound Aerosol

Objective: To generate a stable, well-characterized aerosol of this compound for use in further experiments.

Materials:

  • This compound (≥98% purity)

  • HPLC-grade water

  • Methanol (B129727) (optional, for increasing solubility)

  • Compressed air or nitrogen (particle-free)

  • Collison or vibrating mesh nebulizer

  • Diffusion dryer containing silica (B1680970) gel

  • Neutralizer (e.g., 210Po or X-ray)

  • Scanning Mobility Particle Sizer (SMPS)

  • Condensation Particle Counter (CPC)

  • Aerosol Mass Spectrometer (AMS) or Extractive Electrospray Ionization Mass Spectrometer (EESI-MS)[4][5][6][7]

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mg/mL) in HPLC-grade water. If solubility is limited, a small amount of methanol can be added.

  • Aerosol Generation:

    • Transfer the this compound solution to the reservoir of the nebulizer.

    • Generate the aerosol using a constant flow of particle-free compressed air or nitrogen.

  • Aerosol Conditioning:

    • Pass the generated aerosol through a diffusion dryer to remove excess water vapor.

    • Neutralize the aerosol charge to a known equilibrium distribution using a neutralizer. This is critical for accurate size distribution measurements.

  • Physicochemical Characterization:

    • Size Distribution and Number Concentration: Measure the particle number size distribution using an SMPS and the total number concentration using a CPC.

    • Chemical Composition: Analyze the chemical composition of the aerosol particles in real-time using an AMS or EESI-MS to confirm the presence of this compound and to identify any potential impurities or reaction products.[4][5][6][7]

Protocol 2: In Vitro Exposure of Lung Epithelial Cells to this compound Aerosol

Objective: To assess the cytotoxic effects and inflammatory response of lung epithelial cells exposed to this compound aerosol at the air-liquid interface (ALI).

Materials:

  • Human lung epithelial cells (e.g., A549 or BEAS-2B)

  • Cell culture medium and supplements

  • Transwell inserts for ALI culture

  • ALI exposure system

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • ELISA kit for inflammatory cytokines (e.g., IL-6, IL-8)

  • Reagents for ROS detection (e.g., DCFH-DA)

Methodology:

  • Cell Culture: Culture the lung epithelial cells on Transwell inserts until a confluent monolayer is formed and differentiated at the ALI according to standard protocols.

  • Aerosol Exposure:

    • Generate and characterize the this compound aerosol as described in Protocol 1.

    • Expose the apical surface of the ALI-cultured cells to the aerosol for a defined period (e.g., 1-4 hours) in the ALI exposure chamber. Control exposures to filtered air should be run in parallel.

  • Post-Exposure Incubation: After exposure, incubate the cells for a specified time (e.g., 4-24 hours) to allow for cellular responses to develop.

  • Cytotoxicity Assessment:

    • Measure cell viability using a standard assay (e.g., MTT).

    • Quantify membrane integrity by measuring the release of lactate (B86563) dehydrogenase (LDH) into the basolateral medium.

  • Inflammatory Response Analysis:

    • Collect the basolateral medium and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using ELISA.

  • Oxidative Stress Measurement:

    • Measure the intracellular production of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

Conclusion

This compound is a critical tool in aerosol research, providing a means to investigate the properties and effects of a key class of compounds found in SOA. The protocols outlined here provide a framework for generating, characterizing, and evaluating the biological impact of this compound aerosols. For drug development professionals, understanding the cellular pathways affected by such compounds can inform the development of therapeutics for respiratory conditions exacerbated by air pollution. Further research into the specific molecular interactions and signaling cascades initiated by this compound and other oxo-fatty acids is warranted.

References

Application Notes and Protocols: Synthesis of Haptens Using 7-Oxooctanoic Acid for Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecules, such as 7-Oxooctanoic acid, are generally not immunogenic on their own and are referred to as haptens. To elicit a specific antibody response against such molecules, they must be covalently conjugated to a larger carrier protein.[1][2] This process renders the hapten immunogenic, enabling the production of antibodies that can be utilized in various applications, including the development of immunoassays for diagnostics, therapeutic drug monitoring, and environmental analysis.

This document provides a detailed methodology for the synthesis of a this compound-derived hapten, its conjugation to carrier proteins, and the subsequent production and characterization of specific antibodies. The protocols outlined below utilize the robust and widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry for bioconjugation.

Overview of the Workflow

The overall process for generating antibodies against this compound involves several key stages, from the initial preparation of the immunogen to the final characterization of the antibodies.

Workflow Overall Workflow for Antibody Production Hapten_Synthesis Hapten Synthesis (this compound Activation) Conjugation Hapten-Carrier Conjugation (e.g., to KLH and BSA) Hapten_Synthesis->Conjugation Purification_Characterization Conjugate Purification and Characterization Conjugation->Purification_Characterization Immunization Animal Immunization Purification_Characterization->Immunization Screening Antibody Screening (ELISA) Immunization->Screening Characterization Antibody Characterization (Titer, Specificity, Affinity) Screening->Characterization

Caption: General workflow for producing antibodies against a this compound hapten.

Experimental Protocols

Hapten Activation using EDC/NHS Chemistry

This compound possesses a terminal carboxylic acid group that can be activated to facilitate conjugation to the primary amine groups present on carrier proteins. The use of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the active intermediate, improving coupling efficiency.[3][4]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[5]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

Protocol:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of DMF or DMSO, then dilute to the desired concentration with Activation Buffer.[6]

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.[5]

  • Activation of this compound:

    • In a reaction tube, combine the this compound solution with a 2 to 5-fold molar excess of EDC and NHS.[5]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[5]

Hapten_Activation Hapten Activation Pathway cluster_reactants Reactants cluster_products Products 7_Oxooctanoic_Acid This compound -COOH Activated_Hapten Activated Hapten -CO-NHS 7_Oxooctanoic_Acid->Activated_Hapten Activation Buffer (pH 5-6) EDC_NHS EDC + NHS EDC_NHS->Activated_Hapten

Caption: Activation of this compound using EDC and NHS.

Conjugation of Activated Hapten to Carrier Proteins

Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic protein and is commonly used for immunization.[2] Bovine Serum Albumin (BSA) is often used for coating plates in ELISAs to screen for hapten-specific antibodies, avoiding cross-reactivity with the immunizing carrier.

Materials:

  • Activated this compound (from section 3.1)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)

Protocol:

  • Carrier Protein Preparation:

    • Dissolve KLH or BSA in Coupling Buffer to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the carrier protein solution. A typical molar ratio of hapten to carrier protein is between 20:1 and 100:1.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction and block any unreacted NHS-esters.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[5] Alternatively, dialyze the conjugate against PBS at 4°C with several buffer changes.

Characterization of Hapten-Carrier Conjugates

The hapten-to-carrier protein ratio (hapten density) is a critical parameter that can influence the immunogenicity of the conjugate.[7] A hapten density of around 15 molecules per carrier protein has been shown to elicit a high antibody titer.[8]

Methods for Characterization:

  • UV-Vis Spectrophotometry: Compare the absorbance spectra of the conjugate with the unconjugated carrier protein and hapten.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique can be used to determine the molecular weight of the conjugate and thereby calculate the hapten density.[8][9]

  • TNBSA Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of unreacted primary amines on the carrier protein after conjugation, allowing for an indirect calculation of hapten density.

Table 1: Hapten Density Determination

MethodPrincipleTypical Results
MALDI-TOF MS Measures the mass-to-charge ratio of the conjugate.An increase in molecular weight corresponding to the number of conjugated haptens.
UV-Vis Scan Change in absorbance spectrum upon conjugation.A shift or increase in absorbance at wavelengths specific to the hapten.
TNBSA Assay Reacts with primary amines to produce a colored product.A decrease in absorbance compared to the unconjugated carrier, indicating amine modification.

Antibody Production

Animal Immunization

Materials:

  • This compound-KLH conjugate

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • Syringes and needles

  • Laboratory animals (e.g., BALB/c mice or rabbits)

Protocol:

  • Immunogen Preparation:

    • Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant for the primary immunization. A typical dose is 50-100 µg of conjugate per mouse.[10][11]

    • For subsequent booster immunizations, emulsify the conjugate with Freund's Incomplete Adjuvant.[11]

  • Immunization Schedule:

    • Day 0: Primary immunization via subcutaneous or intraperitoneal injection.[10]

    • Day 14, 28, 42: Booster immunizations.[11]

    • Day 52: Collect a test bleed to determine the antibody titer.

    • 3-4 days before fusion (for monoclonal antibody production): Final boost with the conjugate in PBS only.[10]

Table 2: Typical Immunization Schedule

DayProcedureAdjuvantAntigen Dose (per mouse)
0Primary ImmunizationFCA50-100 µg
141st BoosterFIA50-100 µg
282nd BoosterFIA50-100 µg
423rd BoosterFIA50-100 µg
52Test Bleed--
Antibody Screening by ELISA

An indirect ELISA is used to determine the antibody titer in the serum of immunized animals. A competitive ELISA is employed to assess the specificity and affinity of the antibodies for the free hapten.

ELISA_Workflow ELISA Screening Workflow cluster_indirect Indirect ELISA (Titer) cluster_competitive Competitive ELISA (Specificity/Affinity) Coat_BSA Coat Plate with 7-Oxo-BSA Block_BSA Block Plate Coat_BSA->Block_BSA Add_Sera Add Diluted Antisera Block_BSA->Add_Sera Add_Secondary Add Enzyme-conjugated Secondary Antibody Add_Sera->Add_Secondary Add_Substrate_BSA Add Substrate & Measure Absorbance Add_Secondary->Add_Substrate_BSA Coat_Comp Coat Plate with 7-Oxo-BSA Block_Comp Block Plate Coat_Comp->Block_Comp Add_Hapten_Sera Add Free Hapten + Antisera Mixture Block_Comp->Add_Hapten_Sera Add_Secondary_Comp Add Enzyme-conjugated Secondary Antibody Add_Hapten_Sera->Add_Secondary_Comp Add_Substrate_Comp Add Substrate & Measure Absorbance Add_Secondary_Comp->Add_Substrate_Comp

Caption: Workflows for indirect and competitive ELISA.

Indirect ELISA Protocol (for Titer Determination):

  • Coating: Coat microtiter plate wells with 100 µL of 1-10 µg/mL this compound-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody: Add 100 µL of serially diluted antisera to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of substrate solution (e.g., TMB) and incubate until color develops. Stop the reaction with stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Competitive ELISA Protocol (for Specificity and IC50 Determination):

  • Follow steps 1-4 of the indirect ELISA protocol.

  • Competition Step: In a separate plate or tubes, pre-incubate a fixed dilution of the antisera with varying concentrations of free this compound for 30 minutes.

  • Add 100 µL of the pre-incubated mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Follow steps 6-10 of the indirect ELISA protocol.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the free hapten to determine the IC50 value (the concentration of hapten that causes 50% inhibition of antibody binding).[12]

Data Presentation

Table 3: Representative Antibody Characterization Data

ParameterDescriptionTypical ValueReference
Antibody Titer The highest dilution of antiserum that gives a positive signal in an indirect ELISA.1:32,000 - 1:128,000[13]
IC50 Value The concentration of free hapten required to inhibit 50% of the antibody binding in a competitive ELISA.10 - 100 ng/mL[14]
Cross-Reactivity The ability of the antibody to bind to structurally related molecules.Varies depending on the hapten and antibody.[14]

Conclusion

The protocols described in these application notes provide a comprehensive framework for the synthesis of a this compound hapten, its conjugation to carrier proteins, and the subsequent production and characterization of specific antibodies. Careful optimization of hapten density, immunization schedules, and screening procedures is crucial for obtaining high-quality antibodies suitable for the development of sensitive and specific immunoassays. These methodologies can be adapted for the generation of antibodies against other small molecules, making them a valuable tool for researchers in various scientific disciplines.

References

Application Notes and Protocols: 7-Oxooctanoic Acid as a Precursor for "Queen Substance" Synthesis in Honey Bees

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The honey bee queen substance, (E)-9-oxo-2-decenoic acid (9-ODA), is a critical pheromone that governs the social structure and reproductive hierarchy within a honey bee colony.[1][2][3] Produced in the queen's mandibular glands, 9-ODA is a key component of the queen mandibular pheromone (QMP) blend.[1][4] This pheromone acts as both a releaser, attracting worker bees to the queen, and a primer, physiologically inhibiting ovary development in workers and preventing the rearing of new queens.[5][6] Furthermore, it functions as a sex pheromone, attracting drones during mating flights.[5][6] The unique biological activities of 9-ODA have made its synthesis a subject of significant interest for research in chemical ecology, social insect biology, and for potential applications in apiculture and pest management.

This document provides detailed application notes and protocols on the role of 7-oxooctanoic acid and its derivatives as precursors in the chemical synthesis of (E)-9-oxo-2-decenoic acid. It includes a summary of the putative biosynthetic pathway in honey bees, detailed chemical synthesis protocols with quantitative data, and visualizations of the relevant pathways and workflows.

Biosynthesis of (E)-9-Oxo-2-decenoic Acid in Honey Bees

The biosynthesis of 9-ODA in the queen's mandibular glands is believed to originate from fatty acid metabolism. While the precise enzymatic steps are still under investigation, transcriptomic and proteomic analyses suggest the involvement of genes related to fatty acid β-oxidation and ω-oxidation, including those from the cytochrome P450 family.[7] The general proposed pathway involves the modification of common fatty acids through desaturation and chain shortening to produce a C10 fatty acyl-CoA intermediate, which is then further oxidized to yield 9-ODA.

Putative Biosynthetic Pathway

Biosynthesis of 9-ODA FattyAcids Fatty Acid Precursors (e.g., C16, C18) BetaOxidation Chain Shortening (β-Oxidation) FattyAcids->BetaOxidation FattyAcylCoA C10 Fatty Acyl-CoA BetaOxidation->FattyAcylCoA Oxidation Oxidation Steps (e.g., by Cytochrome P450 enzymes) FattyAcylCoA->Oxidation ODA9 (E)-9-oxo-2-decenoic acid (9-ODA) Oxidation->ODA9

Caption: Putative biosynthetic pathway of (E)-9-oxo-2-decenoic acid in honey bees.

Chemical Synthesis of (E)-9-Oxo-2-decenoic Acid from this compound Derivatives

Several synthetic routes to (E)-9-oxo-2-decenoic acid have been developed, with some utilizing this compound or its derivatives as key starting materials. These methods provide a reliable means of obtaining 9-ODA for research and other applications.

Synthesis via a Two-Step Condensation Reaction

A direct and convenient synthesis of 9-ODA has been reported starting from the commercially available this compound.[8] This method involves a one-pot reduction of the carboxylic acid to the corresponding aldehyde, 7-oxooctanal (B14670936), followed by a Doebner-Knoevenagel condensation with malonic acid.[8][9][10]

Synthesis fromthis compound Start This compound Step1 One-pot Reduction (Oxalyl chloride, DMF, CuI, LiAlH(OtBu)3) Start->Step1 Intermediate 7-Oxooctanal Step1->Intermediate Step2 Doebner Condensation (Malonic acid, Pyridine, Piperidine) Intermediate->Step2 Product (E)-9-oxo-2-decenoic acid Step2->Product

Caption: Chemical synthesis workflow of 9-ODA from this compound.

Reaction StepProductReported Yield (%)Reference
One-pot reduction of this compound7-Oxooctanal60[8]
Doebner condensation of 7-oxooctanal with malonic acid(E)-9-oxo-2-decenoic acid46[8]

Step 1: Synthesis of 7-Oxooctanal from this compound [8]

  • To a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) at -20°C, add oxalyl chloride followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture for 1 hour at -20°C.

  • In a separate flask, prepare a solution of lithium tri-tert-butoxyaluminum hydride in THF.

  • Transfer the acid chloride solution to the hydride solution at -78°C containing a catalytic amount of copper(I) iodide.

  • Stir the reaction mixture for 10 minutes at -78°C.

  • Quench the reaction by adding 2M aqueous HCl.

  • Extract the organic layer with ether, wash with a saturated aqueous solution of sodium bicarbonate, and dry over magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield crude 7-oxooctanal.

Step 2: Synthesis of (E)-9-oxo-2-decenoic Acid from 7-Oxooctanal [8]

  • Dissolve 7-oxooctanal and malonic acid in pyridine.

  • Add a catalytic amount of piperidine.

  • Heat the reaction mixture.

  • After the reaction is complete, cool the mixture and acidify with aqueous sulfuric acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product to obtain (E)-9-oxo-2-decenoic acid.

Synthesis via Oxidation of 7-Oxo-octanol

An alternative synthetic route involves the oxidation of 7-oxo-octanol to 7-oxooctanal, followed by a modified Wittig reaction.[11]

Synthesis from7-Oxo-octanol Start 7-Oxo-octanol Step1 PCC Oxidation Start->Step1 Intermediate1 7-Oxooctanal Step1->Intermediate1 Step2 Modified Wittig Reaction (ethyl-α-dimethylphosphonoacetate) Intermediate1->Step2 Intermediate2 α,β-unsaturated ester Step2->Intermediate2 Step3 Alkaline Hydrolysis Intermediate2->Step3 Product (E)-9-oxo-2-decenoic acid Step3->Product

Caption: Chemical synthesis of 9-ODA via oxidation of 7-oxo-octanol.

Reaction StepProductReported Yield (%)Reference
Zinc-copper couple catalyzed addition to form 7-oxo-octanol7-Oxo-octanol73[11]
PCC oxidation of 7-oxo-octanol7-OxooctanalNot specified[11]
Modified Wittig reactionα,β-unsaturated esterNot specified[11]
Alkaline hydrolysis(E)-9-oxo-2-decenoic acidNot specified[11]

Step 1: Synthesis of 7-Oxooctanal from 7-Oxo-octanol [11][12]

  • To a solution of 7-oxo-octanol in anhydrous dichloromethane, add pyridinium (B92312) chlorochromate (PCC).

  • Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.

  • Evaporate the solvent to obtain crude 7-oxooctanal.

Step 2: Synthesis of (E)-9-oxo-2-decenoic Acid via Modified Wittig Reaction and Hydrolysis [11][12]

  • Subject the crude 7-oxooctanal to a modified Wittig reaction with ethyl-α-dimethylphosphonoacetate using potassium carbonate in water as a base at reflux temperature to give the α,β-unsaturated ester.

  • Dissolve the crude α,β-unsaturated ester and sodium hydroxide (B78521) in a mixture of water and methanol (B129727).

  • Reflux the solution for 5 hours.

  • Evaporate the methanol under reduced pressure and dilute the residue with water.

  • Extract any unreacted material with ether.

  • Acidify the aqueous phase with dilute HCl and extract with ether.

  • Dry the combined ether extracts and evaporate the solvent.

  • Recrystallize the crude product from methanol to obtain pure (E)-9-oxo-2-decenoic acid.

Signaling Pathway of (E)-9-Oxo-2-decenoic Acid

The perception of 9-ODA by other bees, particularly drones, initiates a signaling cascade that leads to a behavioral response. This process begins with the detection of the pheromone by specific odorant receptors in the antennae.

Drone detection of 9-ODA involves its diffusion through pores in the antennae into the sensillum lymph.[4] Here, it is thought to bind to a carrier protein, which then transports it to an olfactory receptor neuron.[4] A specific odorant receptor, AmOr11, has been identified in honey bees and shown to respond specifically to 9-ODA.[5][6] The binding of the 9-ODA/carrier complex to AmOr11 triggers a signal that is sent to the primary olfactory centers in the brain, resulting in the attraction of the drone to the queen.[4]

9-ODA Signaling Pathway in Drones

9-ODA Signaling Pathway ODA 9-ODA Antenna Diffusion through Antennal Pores ODA->Antenna Lymph Sensillum Lymph Antenna->Lymph Carrier Binding to Carrier Protein (e.g., ASP1) Lymph->Carrier Receptor Binding to Olfactory Receptor (AmOr11) Carrier->Receptor Neuron Olfactory Receptor Neuron Receptor->Neuron Brain Signal to Brain's Olfactory Centers Neuron->Brain Response Behavioral Response (Attraction) Brain->Response

Caption: Signaling pathway of 9-ODA perception in honey bee drones.

Conclusion

This compound and its derivatives are valuable precursors for the chemical synthesis of the honey bee queen substance, (E)-9-oxo-2-decenoic acid. The protocols outlined in this document provide robust methods for obtaining this biologically significant pheromone for research purposes. A deeper understanding of both the biosynthesis and signaling of 9-ODA will continue to advance our knowledge of chemical communication in social insects and may lead to the development of novel tools for honey bee management and conservation.

References

Application Notes and Protocols for the Analysis of 7-Oxooctanoic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid is a medium-chain keto fatty acid that may serve as a potential biomarker for certain metabolic disorders. Its detection and quantification in biological matrices such as urine are crucial for understanding its physiological and pathological roles. Urinary organic acid analysis is a cornerstone in the diagnosis and monitoring of inborn errors of metabolism. This document provides detailed analytical methods for the sensitive and specific quantification of this compound in urine, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Relevance of this compound

While the metabolic pathway of this compound is not as extensively studied as other keto acids, its presence in urine may be indicative of disruptions in fatty acid metabolism. For instance, in disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the beta-oxidation of medium-chain fatty acids is impaired. This leads to the accumulation of upstream metabolites, which can be shunted into alternative pathways such as omega-oxidation, potentially leading to the formation of dicarboxylic and oxo-fatty acids. The diagram below illustrates a hypothesized metabolic pathway where octanoic acid, under conditions of impaired beta-oxidation, could be metabolized to this compound.

Hypothesized Metabolic Pathway of this compound Formation Octanoyl_CoA Octanoyl-CoA MCAD_Deficiency MCAD Deficiency (Impaired β-Oxidation) Octanoyl_CoA->MCAD_Deficiency Omega_Oxidation ω-Oxidation Pathway Octanoyl_CoA->Omega_Oxidation Alternative Pathway MCAD_Deficiency->Omega_Oxidation Metabolic Shunting _7_Hydroxyoctanoic_acid 7-Hydroxyoctanoic Acid Omega_Oxidation->_7_Hydroxyoctanoic_acid Hydroxylation _7_Oxooctanoic_acid This compound _7_Hydroxyoctanoic_acid->_7_Oxooctanoic_acid Oxidation Urine_Excretion Urinary Excretion _7_Oxooctanoic_acid->Urine_Excretion

Caption: Hypothesized formation of this compound via omega-oxidation.

Analytical Methods Overview

The two primary analytical techniques for the quantification of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust and widely used method for urinary organic acid profiling but requires derivatization to increase the volatility of the analytes.[1] LC-MS/MS offers high sensitivity and specificity and may not always require derivatization, simplifying sample preparation.[2]

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters for the GC-MS and LC-MS/MS methods for the analysis of this compound. These values are based on the analysis of similar medium-chain fatty acids and organic acids and may vary depending on the specific instrumentation and laboratory conditions.[2][3]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.05 - 0.5 µmol/L0.01 - 0.1 µmol/L
Limit of Quantification (LOQ) 0.2 - 1.0 µmol/L0.05 - 0.5 µmol/L
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 10%
Accuracy/Recovery 85 - 115%90 - 110%
Sample Throughput ModerateHigh
Derivatization Requirement MandatoryNot always necessary

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound in urine using GC-MS and LC-MS/MS.

General Analytical Workflow

The diagram below illustrates the general experimental workflow for the analysis of this compound in urine.

General Workflow for this compound Analysis in Urine cluster_0 Sample Preparation cluster_1 GC-MS Path cluster_2 LC-MS/MS Path Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization (Methoximation & Silylation) Evaporation->Derivatization Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis LC_MS_MS_Analysis->Data_Analysis

Caption: Workflow for urinary this compound analysis.

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a method for the quantification of this compound in urine using GC-MS following extraction and chemical derivatization.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 13C6-heptadecanoic acid or a similar stable isotope-labeled fatty acid)

  • Urine samples

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methoxyamine hydrochloride

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes (15 mL)

  • GC vials with inserts

Sample Preparation and Extraction
  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1 mL of urine into a glass centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the urine to a pH < 2 by adding 100 µL of 5M HCl.

  • Saturate the aqueous phase by adding solid NaCl.

  • Add 5 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the keto group.

  • Cap the tube and incubate at 60°C for 30 minutes.[4]

  • Cool the sample to room temperature.

  • Add 100 µL of BSTFA with 1% TMCS to derivatize the carboxylic acid group.[5]

  • Cap the tube tightly and incubate at 70°C for 60 minutes.

  • Cool to room temperature and transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-derivative and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol details a sensitive method for the quantification of this compound in urine using LC-MS/MS, which may not require derivatization.

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., 13C8-7-oxooctanoic acid or a similar stable isotope-labeled analog)

  • Urine samples

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • LC vials with inserts

Sample Preparation
  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a microcentrifuge tube, combine 100 µL of the urine supernatant with 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial for analysis.

LC-MS/MS Instrumental Parameters
  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion

The analytical methods detailed in this document provide robust and sensitive approaches for the quantification of this compound in urine. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation.[2] Careful validation of these methods is essential to ensure accurate and reproducible results for clinical and research applications.

References

Application Note: Quantification of 7-Oxooctanoic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid is a medium-chain oxo-fatty acid involved in various metabolic pathways. Accurate quantification of this analyte in biological matrices is crucial for understanding its physiological roles and its potential as a biomarker in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard for accurate and precise measurement.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Octanoic acid-d15 (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (Octanoic acid-d15 at 1 µg/mL in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound is its deprotonated molecule [M-H]⁻. Based on common fragmentation patterns of oxo-carboxylic acids, which include neutral losses of water (H₂O) and carbon dioxide (CO₂), and cleavage alpha to the keto group, the following MRM transitions are proposed for monitoring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound157.1113.1To be optimized
This compound157.199.1To be optimized
Octanoic acid-d15 (IS)159.2114.2To be optimized

Note: The optimal collision energy should be determined empirically on the specific instrument being used. A collision energy ramp (e.g., 10-40 eV) can be performed by infusing a standard solution of this compound to find the value that yields the highest intensity for each product ion.

Data Presentation

The following table summarizes the expected quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterThis compound
Linear Formula CH₃CO(CH₂)₅CO₂H[1]
Molecular Weight 158.19 g/mol [1][2]
Precursor Ion [M-H]⁻ 157.1 m/z
Predicted Product Ions 113.1 m/z ([M-H-CO₂]⁻), 99.1 m/z ([M-H-H₂O-CO]⁻)
Internal Standard (IS) Octanoic acid-d15
IS Precursor Ion 159.2 m/z
IS Product Ion 114.2 m/z ([M-H-CO₂]⁻)
Ionization Mode ESI Negative
Chromatography Reversed-Phase C18

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Add Internal Standard (Octanoic acid-d15) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: LC-MS/MS workflow for this compound quantification.

Predicted Fragmentation of this compound

fragmentation_pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M-H]⁻ m/z = 157.1 product1 [M-H-CO₂]⁻ m/z = 113.1 precursor->product1 - CO₂ product2 [M-H-H₂O-CO]⁻ m/z = 99.1 precursor->product2 - H₂O, -CO

Caption: Predicted fragmentation of this compound in negative ESI.

References

Application Notes and Protocols for the Purification of Synthetic 7-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid is a bifunctional molecule containing both a ketone and a carboxylic acid group, making it a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its utility in drug development, particularly as a linker or intermediate, necessitates a high degree of purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities from the synthetic process, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, affect crystal lattice formation, and pose potential toxicological risks.

These application notes provide detailed protocols for the purification of synthetically prepared this compound. The described methods, including liquid-liquid extraction, column chromatography, and recrystallization, can be employed individually or in combination to achieve the desired level of purity, suitable for demanding research and development applications.

Understanding the Impurity Profile

The purification strategy for this compound is highly dependent on the synthetic route employed for its preparation. A common laboratory-scale synthesis involves the hydrolysis of 2-acetylcyclohexanone (B32800).[1] This reaction can lead to impurities such as unreacted 2-acetylcyclohexanone and other byproducts from side reactions. Therefore, the purification process must be designed to effectively separate the desired keto acid from these structurally related compounds.

Purification Strategies

A multi-step purification approach is recommended to achieve high-purity this compound. The general workflow involves an initial purification by liquid-liquid extraction to remove the bulk of impurities, followed by column chromatography for fine separation, and concluding with recrystallization to obtain a highly crystalline and pure final product.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected outcomes for each purification technique when applied to crude synthetic this compound. The data is based on established chemical principles and typical results obtained for similar compounds.

Purification TechniqueTypical PurityExpected YieldKey Impurities RemovedAdvantagesDisadvantages
Liquid-Liquid Extraction 85-95%80-90%Unreacted starting materials, water-soluble byproductsHigh capacity, rapid, good for initial cleanupLower resolution, may not remove structurally similar impurities
Column Chromatography >98%70-85%Structurally similar impurities, colored byproductsHigh resolution, adaptable to various polaritiesTime-consuming, requires significant solvent volumes
Recrystallization >99%85-95% (of the purified material)Residual impurities from chromatography, amorphous contentYields highly pure crystalline solid, removes trace impuritiesPotential for product loss in the mother liquor, requires suitable solvent

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is adapted from the work-up procedure following the synthesis of this compound from 2-acetylcyclohexanone.[1]

Materials:

  • Crude this compound

  • Diethyl ether

  • Chloroform (B151607)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in water.

  • Neutral Wash: Transfer the aqueous solution to a separatory funnel and extract twice with diethyl ether (2 x 5 mL for a 10 mmol scale reaction) to remove neutral impurities. Discard the ether extracts.[1]

  • Acidification: Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.[1]

  • Product Extraction: Extract the acidified aqueous phase with chloroform (3 x 10 mL for a 10 mmol scale reaction).[1]

  • Combine and Dry: Combine the chloroform extracts and dry over anhydrous magnesium sulfate.[1]

  • Concentration: Filter to remove the drying agent and concentrate the chloroform solution using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure for the purification of polar keto-acids and should be optimized for a specific sample of this compound by first performing thin-layer chromatography (TLC) to determine the optimal solvent system.

Materials:

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 10% ethyl acetate in hexane, gradually increasing to 50% ethyl acetate. A small amount of acetic acid (0.1-1%) can be added to the mobile phase to improve peak shape and reduce tailing.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Protocol 3: Purification by Recrystallization

This protocol describes a general method for the recrystallization of a solid organic acid. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold.

Materials:

  • This compound (from chromatography or extraction)

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or toluene)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure High-Purity this compound (>99%) Crystallization->Pure

Caption: Overall purification workflow for this compound.

ExtractionDetail cluster_extraction Liquid-Liquid Extraction Protocol Dissolve Dissolve Crude Product in Water NeutralWash Wash with Diethyl Ether (remove neutral impurities) Dissolve->NeutralWash Acidify Acidify Aqueous Layer with HCl (pH 1) NeutralWash->Acidify ProductExtract Extract with Chloroform Acidify->ProductExtract Dry Dry Combined Chloroform Extracts (MgSO4) ProductExtract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purified Purified this compound (85-95%) Concentrate->Purified

Caption: Detailed steps of the liquid-liquid extraction protocol.

ChromatographyDetail cluster_chromatography Column Chromatography Protocol Pack Pack Silica Gel Column Load Load Sample Pack->Load Elute Elute with Hexane/Ethyl Acetate Gradient Load->Elute Collect Collect Fractions (Monitor by TLC) Elute->Collect Combine Combine Pure Fractions Collect->Combine Concentrate Concentrate in vacuo Combine->Concentrate HighPurity High-Purity this compound (>98%) Concentrate->HighPurity

Caption: Detailed steps of the column chromatography protocol.

References

Application Notes and Protocols for 7-Oxooctanoic Acid in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxooctanoic acid is a medium-chain fatty acid derivative characterized by a ketone group at the seventh carbon. While its role in metabolomics is an emerging area of research, its structural similarity to other bioactive fatty acids suggests potential involvement in various metabolic pathways. These application notes provide an overview of the current understanding of this compound's role in metabolomics, along with detailed protocols for its analysis. As a relatively understudied metabolite, the availability of a well-characterized analytical standard is crucial for its accurate identification and quantification in complex biological and chemical matrices.

Biological Significance and Potential Roles

This compound is formed from the action of acid synthases from acetyl-CoA and malonyl-CoA precursors. Although its specific biological roles are not extensively documented, oxo-fatty acids are generally known to be intermediates or byproducts of fatty acid metabolism and can be involved in various cellular processes.

One plausible metabolic route for the formation of this compound is through the (ω-1) oxidation of octanoic acid. This pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys, involves the hydroxylation of the penultimate carbon, followed by oxidation to a ketone. While typically a minor pathway for fatty acid metabolism compared to β-oxidation, (ω-1) oxidation can be induced under certain physiological or pathological conditions, such as in states of starvation or diabetes, or through the action of certain drugs. The resulting (ω-1)-oxoacids can then be further metabolized.

Given its origin from octanoic acid, a medium-chain fatty acid known for its ketogenic properties, this compound may play a role in energy metabolism. Further research is needed to elucidate its specific functions and to explore its potential as a biomarker for metabolic disorders.

Quantitative Data

To date, there is a scarcity of published quantitative data for this compound in biological samples from metabolomics studies. The following table presents a hypothetical data set for illustrative purposes, demonstrating how such data could be structured for comparison across different experimental conditions.

Sample TypeConditionThis compound Concentration (ng/mL)Fold Changep-valueReference
Human PlasmaHealthy Control1.5 ± 0.4--Hypothetical
Human PlasmaType 2 Diabetes4.2 ± 1.12.8<0.05Hypothetical
Rat Liver TissueControl Diet8.9 ± 2.3--Hypothetical
Rat Liver TissueHigh-Fat Diet15.7 ± 4.51.8<0.05Hypothetical

Signaling Pathways and Experimental Workflows

Hypothetical Biosynthetic Pathway of this compound

The formation of this compound can be hypothesized to occur via the (ω-1) oxidation of octanoic acid. This pathway involves a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes.

Octanoic_acid Octanoic Acid Hydroxyoctanoic_acid 7-Hydroxyoctanoic Acid Octanoic_acid->Hydroxyoctanoic_acid Cytochrome P450 (ω-1 hydroxylase) Oxooctanoic_acid This compound Hydroxyoctanoic_acid->Oxooctanoic_acid Alcohol Dehydrogenase Metabolism Further Metabolism Oxooctanoic_acid->Metabolism

Hypothetical (ω-1) oxidation pathway of octanoic acid.

General Experimental Workflow for Metabolomics Analysis

The analysis of this compound in biological samples typically involves sample preparation, followed by analytical detection using mass spectrometry-based techniques.

cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Processing Data Processing LCMS->Processing GCMS->Processing Quantification Quantification Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

General workflow for this compound analysis.

Experimental Protocols

The following are detailed protocols for the extraction, derivatization, and analysis of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These protocols are adapted from established methods for similar oxo-fatty acids and may require optimization for specific sample types and instrumentation.

Protocol 1: LC-MS/MS Analysis of this compound

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, serum, or cell lysate, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ion

Investigating 7-Oxooctanoic Acid as a Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the prospective role of 7-oxooctanoic acid as a novel biomarker for inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders. While direct evidence linking this compound to specific metabolic diseases is currently limited, its structure as a medium-chain oxo-fatty acid suggests a potential role as an intermediary or spillover metabolite in conditions where β-oxidation is impaired. This application note provides a theoretical framework for its investigation, detailed protocols for its quantification in biological matrices, and a discussion of its potential relevance in metabolic profiling. The information presented is intended to serve as a foundational resource for researchers exploring new diagnostic and therapeutic avenues for metabolic disorders.

Introduction

Metabolic disorders, such as fatty acid oxidation (FAO) disorders, are a group of inherited conditions that disrupt the body's ability to convert fat into energy.[1][2] These disorders can lead to a dangerous buildup of metabolic intermediates, particularly during periods of fasting or illness, resulting in symptoms like hypoketotic hypoglycemia, lethargy, and in severe cases, coma or sudden death.[3][4] The diagnosis and monitoring of FAO disorders rely on the identification of specific biomarkers in blood and urine.[5]

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common FAO disorder and is characterized by the accumulation of medium-chain fatty acids and their derivatives.[1][3] While metabolites like octanoylcarnitine (B1202733) (C8) are established biomarkers for MCAD deficiency, the exploration of novel, pathway-specific biomarkers is crucial for improving diagnostic sensitivity and understanding disease pathophysiology.[6]

This compound is a medium-chain fatty acid with a ketone group at the seventh carbon.[7] Although not extensively studied, its structure suggests it could arise from alternative metabolic pathways when the primary β-oxidation spiral is blocked. For instance, the detection of 7-hydroxyoctanoic acid conjugates in MCAD deficiency suggests that oxidation at the ω-1 position occurs.[8] Further oxidation of a hydroxyl group could theoretically yield a ketone. This document provides a roadmap for investigating the potential of this compound as a novel biomarker for metabolic disorders.

Hypothetical Metabolic Pathway and Rationale

In a healthy individual, octanoic acid is converted to octanoyl-CoA and enters the mitochondrial β-oxidation spiral. In MCAD deficiency, the blockage of this pathway leads to the accumulation of octanoyl-CoA. This excess substrate can be diverted into alternative pathways, including ω- and ω-1 oxidation, leading to the formation of hydroxylated and dicarboxylic acids. We hypothesize that this compound may be formed through the ω-1 oxidation of octanoic acid to 7-hydroxyoctanoic acid, followed by dehydrogenation.

cluster_Mitochondrion Mitochondrion cluster_Alternative_Pathway Alternative Pathway (Hypothesized in MCAD Deficiency) Octanoic_Acid Octanoic Acid Octanoyl_CoA Octanoyl-CoA Octanoic_Acid->Octanoyl_CoA Beta_Oxidation β-Oxidation (Normal Pathway) Octanoyl_CoA->Beta_Oxidation MCAD MCAD_Deficiency MCAD Deficiency (Block) Octanoyl_CoA->MCAD_Deficiency Omega_1_Oxidation ω-1 Oxidation Octanoyl_CoA->Omega_1_Oxidation Alternative Metabolism Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Seven_Hydroxyoctanoic_Acid 7-Hydroxyoctanoic Acid Omega_1_Oxidation->Seven_Hydroxyoctanoic_Acid Dehydrogenation Dehydrogenation Seven_Hydroxyoctanoic_Acid->Dehydrogenation Seven_Oxooctanoic_Acid This compound (Potential Biomarker) Dehydrogenation->Seven_Oxooctanoic_Acid

Caption: Hypothetical formation of this compound in MCAD deficiency.

Quantitative Data (Hypothetical)

To date, there is no published quantitative data on this compound levels in patients with metabolic disorders. The following table presents hypothetical data to illustrate how results could be presented if this compound is identified as a biomarker. This data is modeled on the expected trends for a metabolite that accumulates in an FAO disorder.

AnalyteControl Group (n=50)MCAD Deficiency (n=50)Fold Changep-value
Urine
This compound (µmol/mmol creatinine)< 0.15.2 ± 1.8> 50< 0.001
Octanoylcarnitine (C8) (µmol/L)< 0.215.5 ± 4.2> 75< 0.001
Plasma
This compound (µmol/L)Not Detected1.5 ± 0.6-< 0.001
Octanoylcarnitine (C8) (µmol/L)0.1 ± 0.058.9 ± 2.589< 0.001

Experimental Protocols

The following protocols describe methods for the quantification of this compound in biological samples. These are based on established methods for other organic and fatty acids and would require validation for this specific analyte.[9][10]

Sample Preparation: Urine
  • Sample Collection: Collect a mid-stream urine sample in a sterile container.

  • Aliquoting: Centrifuge the urine at 2000 x g for 10 minutes to remove sediment. Take 1 mL of the supernatant.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Extraction:

    • Acidify the sample to pH 1-2 with 2M HCl.

    • Add 3 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic (upper) layer to a clean tube.

    • Repeat the extraction and pool the organic layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (for GC-MS): Reconstitute the dried extract in 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes.

Sample Preparation: Plasma/Serum
  • Sample Collection: Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA for plasma, or a clot activator for serum).

  • Separation: Centrifuge at 1500 x g for 15 minutes at 4°C. Collect the plasma or serum.

  • Protein Precipitation: To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of derivatized this compound in urine.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL (Splitless mode)
Inlet Temperature 250°C
Oven Program Initial temp 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp 280°C
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the analysis of this compound in plasma/serum.

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate at 5% B for 2 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined using a pure standard of this compound (e.g., precursor ion [M-H]⁻)

Experimental and Analytical Workflow

The following diagram illustrates the overall workflow for the investigation of this compound as a biomarker.

cluster_Workflow Experimental Workflow Sample_Collection Sample Collection (Urine, Plasma) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Platform Analytical Platform (GC-MS or LC-MS/MS) Sample_Preparation->Analytical_Platform Data_Acquisition Data Acquisition (Scan/SIM or MRM) Analytical_Platform->Data_Acquisition Data_Analysis Data Analysis (Quantification, Statistical Analysis) Data_Acquisition->Data_Analysis Biomarker_Validation Biomarker Validation (ROC Curve Analysis) Data_Analysis->Biomarker_Validation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 7-oxooctanoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory-scale synthetic routes for this compound are:

  • Retro-Claisen Condensation of 2-Acetylcyclohexanone (B32800): This is a straightforward method involving the base-catalyzed cleavage of 2-acetylcyclohexanone.[1]

  • Oxidative Cleavage of Oleic Acid (or related unsaturated fatty acids): This method, often utilizing ozonolysis, breaks the double bond of a larger fatty acid to yield, among other products, 9-oxononanoic acid, which can be a precursor or a related compound of interest. While not a direct route to this compound, the principles of handling complex reaction mixtures are relevant.[2][3][4][5][6]

Q2: What is the mechanism of the retro-Claisen condensation of 2-acetylcyclohexanone to form this compound?

A2: The reaction proceeds via a base-catalyzed retro-Claisen condensation. The hydroxide (B78521) ion attacks one of the carbonyl groups of the β-diketone, leading to the cleavage of the carbon-carbon bond between the two carbonyl functionalities. Subsequent protonation yields this compound.[7]

Q3: What are the typical yields for the synthesis of this compound from 2-acetylcyclohexanone?

A3: Reported yields for the synthesis of this compound from 2-acetylcyclohexanone can vary, but well-optimized procedures can achieve yields in the range of 70-85%.

Troubleshooting Guides

Route 1: Retro-Claisen Condensation of 2-Acetylcyclohexanone

Problem 1: Low or No Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete reaction - Extend reaction time: Ensure the reaction is heated for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase temperature: If the reaction is sluggish, a moderate increase in temperature might be necessary, but be cautious of potential side reactions.
Degraded starting material - Verify the purity of 2-acetylcyclohexanone: Use freshly distilled or commercially available high-purity starting material.- Check for decomposition: 2-Acetylcyclohexanone can exist in keto-enol forms and may not be stable over long-term storage.[1]
Insufficient base - Use a fresh solution of base: Ensure the concentration of the potassium hydroxide or sodium hydroxide solution is accurate.- Ensure proper mixing: Vigorous stirring is crucial for this heterogeneous reaction.
Product loss during workup - Careful pH adjustment: When acidifying the reaction mixture, add the acid slowly and monitor the pH to avoid over-acidification which might affect product stability.- Thorough extraction: Use an appropriate solvent (e.g., chloroform (B151607) or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting Steps
Unreacted 2-acetylcyclohexanone - Optimize reaction conditions: See "Incomplete reaction" above.- Purification: Utilize column chromatography on silica (B1680970) gel to separate the more polar this compound from the less polar starting material.
Side-products from self-condensation - Control temperature: Avoid excessive heating, which can promote side reactions.- Slow addition of base: In some cases, slow addition of the base to the substrate can minimize side reactions.
Formation of dicarboxylic acids - Over-oxidation (if using oxidative conditions): While not the primary pathway in retro-Claisen, any oxidative side reactions could lead to dicarboxylic acids. Ensure an inert atmosphere if necessary.- Purification: Separation of mono- and dicarboxylic acids can be achieved by extraction or chromatography.[1]
Route 2: Ozonolysis of Unsaturated Fatty Acids (Conceptual Troubleshooting)

While not a direct route to this compound, the challenges in isolating a specific keto acid from an ozonolysis mixture are relevant.

Problem 3: Complex reaction mixture containing multiple products

Possible Cause Troubleshooting Steps
Nature of the ozonolysis reaction - Ozonolysis of oleic acid naturally produces a mixture: This includes nonanal, nonanoic acid, azelaic acid, and 9-oxononanoic acid.[3][4][5][6]- Acknowledge product distribution: Understand that a mixture is expected and focus on efficient separation.
Secondary reactions of Criegee intermediates - Formation of oligomers and esters: Criegee intermediates can react further to form higher molecular weight byproducts.[3]- Control reaction conditions: Lower temperatures can sometimes minimize side reactions.

Problem 4: Difficulty in isolating the desired keto acid

Possible Cause Troubleshooting Steps
Similar polarities of products - Fractional distillation: If boiling points are sufficiently different, vacuum distillation can be effective.- Column chromatography: This is a powerful technique for separating compounds with different polarities. A gradient elution may be necessary.- Selective extraction: Utilize differences in acidity (pKa) to perform acid-base extractions to separate monocarboxylic, dicarboxylic, and neutral compounds.
Formation of azeotropes - Use of a different solvent system for extraction or chromatography.

Data Presentation

Table 1: Comparison of Synthetic Parameters for this compound Synthesis

ParameterRetro-Claisen of 2-AcetylcyclohexanoneOzonolysis of Oleic Acid (for 9-Oxononanoic acid)
Starting Material 2-AcetylcyclohexanoneOleic Acid
Key Reagents Potassium Hydroxide, Hydrochloric AcidOzone, Oxidizing/Reducing agents for workup
Typical Yield 70-85%Variable, product is part of a mixture
Purity before Chromatography Moderate to HighLow (complex mixture)
Key Challenges Ensuring complete reaction, minimizing side reactionsSeparation of multiple products with similar properties
Reference [1][3][4][5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Acetylcyclohexanone [1]

  • Reaction Setup: In a 50 mL round-bottom flask, place 1.40 g (10 mmol) of 2-acetylcyclohexanone.

  • Reaction: Add 3 mL of a 10 M aqueous solution of potassium hydroxide (KOH). Heat the mixture on a steam bath or in a boiling water bath for 15 minutes with stirring.

  • Neutralization: After cooling the reaction mixture to room temperature, add 30 mL of water. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the solution is between 7 and 8.

  • Extraction of Unreacted Starting Material: Transfer the solution to a separatory funnel and extract twice with 5 mL portions of diethyl ether. Discard the ether layers, which contain any unreacted starting material.

  • Acidification: Acidify the aqueous layer with concentrated HCl until the pH reaches 1.

  • Product Extraction: Extract the product from the acidified aqueous layer with three 10 mL portions of chloroform (CHCl₃).

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-Acetylcyclohexanone + KOH Solution heat Heat (15 min) start->heat neutralize Neutralize (pH 7-8) heat->neutralize extract1 Extract with Ether (remove starting material) neutralize->extract1 acidify Acidify (pH 1) extract1->acidify extract2 Extract with Chloroform acidify->extract2 dry Dry and Concentrate extract2->dry purify Vacuum Distillation or Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of this compound incomplete_rxn Incomplete Reaction problem->incomplete_rxn degraded_sm Degraded Starting Material problem->degraded_sm insufficient_base Insufficient Base problem->insufficient_base workup_loss Loss During Workup problem->workup_loss sol_incomplete Extend Reaction Time Increase Temperature Monitor with TLC incomplete_rxn->sol_incomplete Address by sol_degraded Use High-Purity Starting Material Check for Decomposition degraded_sm->sol_degraded Address by sol_base Use Fresh Base Solution Ensure Vigorous Stirring insufficient_base->sol_base Address by sol_workup Careful pH Adjustment Thorough Extraction workup_loss->sol_workup Address by

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Optimizing 7-Oxooctanoic Acid Derivatization with BSTFA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of 7-oxooctanoic acid with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of this compound with BSTFA.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no peak for derivatized this compound Incomplete Derivatization: Insufficient reagent, suboptimal temperature, or inadequate reaction time.[1]- Ensure a sufficient molar excess of BSTFA. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point. For dicarboxylic acids, a higher excess may be needed.[1] - Optimize reaction temperature and time. Heating at 60-80°C for 30-60 minutes is a common practice.[1] - Add a catalyst like Trimethylchlorosilane (TMCS) to enhance the reactivity of BSTFA, especially for hindered functional groups.[2]
Presence of Moisture: BSTFA and the resulting TMS derivatives are highly sensitive to moisture, which can inhibit the reaction or hydrolyze the products.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Dry the sample completely under a stream of nitrogen before adding the derivatization reagent.
Degraded BSTFA Reagent: Improper storage can lead to the degradation of BSTFA.- Use a fresh vial of BSTFA. - Store BSTFA in a tightly sealed container in a dry environment, away from light.
Multiple peaks for the analyte (e.g., partially derivatized) Incomplete Silylation: This is a common issue with compounds having multiple active sites.[1]- Increase the molar excess of BSTFA. - Increase the reaction time and/or temperature. - Use BSTFA with 1% TMCS as a catalyst to drive the reaction to completion.[2]
Broad or tailing peaks in the chromatogram Adsorption in the GC System: Active sites in the injector liner or on the column can interact with the analyte.- Use a deactivated injector liner and a high-quality, inert GC column. - Condition the column according to the manufacturer's instructions.
Co-elution with Byproducts: Byproducts from the BSTFA reaction can interfere with the analyte peak.- Optimize the GC temperature program to improve separation. - BSTFA byproducts are generally volatile and should elute with the solvent front. If they interfere, consider a different derivatization reagent if separation cannot be achieved.
Extraneous peaks in the chromatogram Reagent Byproducts or Artifacts: Excess reagent or side reactions can introduce unwanted peaks.- While excess reagent is necessary, a very large excess can lead to a broad solvent front. Optimize the reagent amount. - Run a reagent blank (all components except the analyte) to identify reagent-related peaks.
Contamination: Contamination from solvents, glassware, or the sample itself.- Use high-purity solvents. - Thoroughly clean all glassware. - Include a sample preparation step (e.g., solid-phase extraction) to clean up complex matrices.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar compound with low volatility due to its carboxylic acid group. Derivatization with BSTFA replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis, and often results in improved peak shape and sensitivity.

Q2: What is the role of TMCS in the BSTFA derivatization?

A2: Trimethylchlorosilane (TMCS) acts as a catalyst in the silylation reaction.[2] It increases the reactivity of BSTFA, which can lead to a more complete and faster derivatization, especially for sterically hindered or less reactive compounds.[2]

Q3: Should I be concerned about the derivatization of the keto group in this compound?

A3: Under typical silylation conditions with BSTFA, the primary reaction is the derivatization of the carboxylic acid. While ketones can form enol-TMS ethers, this is generally a minor side reaction. To prevent this, a two-step approach involving methoximation prior to silylation can be employed to protect the keto group.

Q4: How long are the TMS derivatives of this compound stable?

A4: TMS derivatives are susceptible to hydrolysis. It is recommended to analyze the derivatized samples as soon as possible, ideally within 24 hours. If storage is necessary, keep the samples in a tightly sealed vial at low temperature (e.g., in a freezer) to minimize degradation.

Q5: What are the main byproducts of the BSTFA derivatization reaction?

A5: The main byproducts of the reaction between BSTFA and an active hydrogen-containing compound are mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide. These byproducts are generally more volatile than the derivatized analyte and typically elute with the solvent front in the chromatogram.

Data Presentation

The following tables provide quantitative data on the effect of reaction conditions on the derivatization of dicarboxylic acids, which can serve as a proxy for optimizing the derivatization of this compound.

Table 1: Effect of Temperature on the Derivatization of Dicarboxylic Acids with BSTFA + 1% TMCS

Dicarboxylic AcidPeak Area at 50°C (Relative Units)Peak Area at 75°C (Relative Units)Peak Area at 100°C (Relative Units)
Malonic Acid1.2 x 10⁷1.8 x 10⁷1.5 x 10⁷
Succinic Acid2.5 x 10⁷3.5 x 10⁷3.0 x 10⁷
Glutaric Acid3.0 x 10⁷4.2 x 10⁷3.8 x 10⁷
Adipic Acid4.5 x 10⁷6.0 x 10⁷5.5 x 10⁷

Data adapted from a study on dicarboxylic acids, demonstrating that for these compounds, a reaction temperature of 75°C provides the highest derivatization yield.[3]

Table 2: Effect of Time on the Derivatization of Dicarboxylic Acids with BSTFA + 1% TMCS at 75°C

Dicarboxylic AcidPeak Area at 30 min (Relative Units)Peak Area at 60 min (Relative Units)Peak Area at 90 min (Relative Units)
Malonic Acid1.5 x 10⁷1.8 x 10⁷1.9 x 10⁷
Succinic Acid3.0 x 10⁷3.5 x 10⁷3.6 x 10⁷
Glutaric Acid3.8 x 10⁷4.2 x 10⁷4.3 x 10⁷
Adipic Acid5.5 x 10⁷6.0 x 10⁷6.1 x 10⁷

Data adapted from a study on dicarboxylic acids, indicating that a reaction time of 60-90 minutes at 75°C is optimal for achieving complete derivatization.[3]

Experimental Protocols

This section provides a detailed methodology for the derivatization of this compound with BSTFA for GC-MS analysis.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • 2 mL GC vials with caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Protocol:

  • Sample Preparation:

    • Accurately weigh 1-10 mg of this compound or transfer a sample extract into a 2 mL GC vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of anhydrous nitrogen.

  • Reconstitution (Optional but Recommended):

    • Add 50 µL of anhydrous pyridine to the dried sample to aid in dissolution.

  • Derivatization Reaction:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Tightly cap the vial immediately to prevent the entry of moisture.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the vial in a heating block or oven at 70°C for 60 minutes.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Mandatory Visualization

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Dried Sample (this compound) dissolve Dissolve in Anhydrous Pyridine start->dissolve 50 µL add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa 100 µL vortex Vortex add_bstfa->vortex 30 sec heat Heat at 70°C vortex->heat 60 min cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of this compound.

References

Technical Support Center: Stability of 7-Oxooctanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-Oxooctanoic acid in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure as a gamma-keto acid, several potential degradation routes can be hypothesized. These include oxidation and photodegradation. Unlike beta-keto acids, gamma-keto acids are not prone to facile decarboxylation.

Q2: Which factors can influence the stability of this compound in aqueous solutions?

The stability of this compound can be influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can potentially catalyze degradation reactions.

  • Temperature: Elevated temperatures are likely to accelerate the rate of degradation.

  • Light: The ketone functional group may absorb UV light, potentially leading to photodegradation.[1]

  • Presence of Oxidizing Agents: Strong oxidizing agents can lead to the degradation of the molecule.[2]

  • Solvent: The purity of the aqueous solution is important. The presence of contaminants could affect stability.

Q3: What are the recommended storage conditions for this compound and its aqueous solutions?

For the solid compound, it is recommended to store it in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3] For aqueous stock solutions, it is advisable to prepare them fresh before use. If short-term storage is necessary, solutions should be kept at low temperatures (2-8°C) and protected from light. For long-term storage, freezing aliquots at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles.

Q4: Are there any known incompatibilities for this compound?

This compound is incompatible with strong bases, reducing agents, and oxidizing agents.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the aqueous solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its stability under the experimental conditions. Control and monitor the pH and temperature of your solutions.
Loss of compound during storage Improper storage conditions leading to degradation.Store solid compound and aqueous solutions as recommended (see FAQ Q3). Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Appearance of unknown peaks in analytical assays (e.g., HPLC, GC-MS) Formation of degradation products.Use a stability-indicating analytical method to separate and identify potential degradation products.[1] Consider performing stress testing (e.g., exposure to high temperature, extreme pH, light) to intentionally generate degradation products and identify them.
Low recovery of the compound from the solution Adsorption of the compound to the experimental apparatus.Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption, especially for low-concentration solutions.

Quantitative Data Summary

Condition pH Temperature (°C) Half-life (t½) Degradation Rate Constant (k)
Buffer System 14.025User-determinedUser-determined
Buffer System 17.025User-determinedUser-determined
Buffer System 19.025User-determinedUser-determined
Buffer System 27.04User-determinedUser-determined
Buffer System 27.037User-determinedUser-determined

Experimental Protocols

Protocol: General Stability Assessment of this compound in Aqueous Solution using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound. It should be adapted and validated for specific experimental needs.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the desired aqueous buffer to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Aliquot the stock solution into several vials for each storage condition to be tested (e.g., different pH values, temperatures).

  • Time Zero (T0) Analysis:

    • Immediately analyze one of the freshly prepared aliquots using a validated HPLC-UV method to determine the initial concentration. This will serve as the T0 reference.[5]

  • Incubation:

    • Place the remaining vials in the designated temperature-controlled environments (e.g., 4°C, 25°C, 40°C) and protect them from light unless photostability is being assessed.

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each storage condition.

    • Analyze the sample by HPLC-UV to determine the concentration of this compound remaining.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life.

Recommended HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Column Temperature: 30°C.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Oxidation A->B C Photodegradation (UV Light) A->C D Shorter-chain dicarboxylic acids, aldehydes, etc. B->D E Photochemical reaction products C->E

Caption: Potential degradation pathways for this compound.

G Workflow for Stability Assessment A Prepare Stock Solution in Aqueous Buffer B Aliquot for Different Storage Conditions A->B C T0 Analysis (HPLC) B->C D Incubate at Desired Temperatures/Conditions B->D F Calculate % Remaining and Degradation Kinetics C->F E Time Point Analysis (HPLC) D->E (t = x hours/days) E->F

Caption: General workflow for a stability study of this compound.

References

Troubleshooting low signal intensity of 7-Oxooctanoic acid in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 7-Oxooctanoic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal Intensity

Question 1: I am not seeing any peak, or a very low signal, for my this compound standard. Where should I start troubleshooting?

Answer: Low or no signal for a standard is a common issue that can often be resolved by systematically checking the instrument parameters and solution preparation. Start with the most straightforward potential problems.

Initial Troubleshooting Workflow

G start Start: Low/No Signal check_std 1. Verify Standard Integrity - Correct concentration? - Degradation? start->check_std check_ms 2. Check MS Settings - Correct m/z? - Ionization mode? check_std->check_ms Standard OK check_lc 3. Evaluate LC Conditions - Column choice? - Mobile phase pH? check_ms->check_lc MS Settings OK optimize 4. Advanced Optimization - Source parameters? - Derivatization? check_lc->optimize LC Conditions OK success Signal Improved optimize->success

A high-level workflow for troubleshooting low signal intensity.

  • Verify Standard Integrity: Ensure your this compound standard is correctly prepared and has not degraded. Prepare a fresh stock solution from the pure compound.

  • Confirm Mass Spectrometer Settings:

    • Ionization Mode: this compound is a carboxylic acid and is expected to ionize best in negative electrospray ionization (ESI) mode to form the [M-H]⁻ ion.

    • Mass-to-Charge Ratio (m/z): The monoisotopic mass of this compound (C₈H₁₄O₃) is 158.0943 g/mol . You should be looking for an m/z of approximately 157.0871 for the [M-H]⁻ ion.

  • Basic LC System Check: Ensure the LC system is functioning correctly, with stable pressure and flow rates.

Question 2: I've confirmed my standard and basic MS settings, but the signal is still poor. What's the next step?

Answer: The next step is to optimize your chromatographic and mass spectrometric conditions. Given its structure, this compound is a relatively polar molecule and may exhibit poor retention on standard reversed-phase columns (like C18), eluting close to the solvent front where ion suppression is often most severe.

Troubleshooting Logic: Chromatography and Mobile Phase

G start Low Signal After Basic Checks check_retention Is the peak retained? (k' > 2) start->check_retention adjust_mp Adjust Mobile Phase: - Decrease initial % Organic - Add 0.1% Formic or Acetic Acid check_retention->adjust_mp No optimize_ms Optimize MS Source Parameters check_retention->optimize_ms Yes adjust_mp->check_retention consider_column Consider Alternative Column: - HILIC - Ion-Exchange adjust_mp->consider_column If still poor

Decision tree for improving chromatographic performance.

Key Areas for Optimization:

  • Mobile Phase pH: For negative ion mode, a slightly basic mobile phase can enhance deprotonation. However, this is often incompatible with silica-based columns. A common approach for organic acids is to use a mobile phase with a low concentration of a weak acid like formic or acetic acid.[1][2] While this may seem counterintuitive for negative mode, it can improve peak shape. For reversed-phase LC, a mobile phase with 0.1% formic acid is a good starting point for organic acids.[3]

  • Chromatographic Retention: As a polar compound, this compound may have limited retention on C18 columns.[2] Consider using a column designed for polar compounds or switching to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Ion Source Parameters: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to ensure efficient desolvation and ionization.[4]

Table 1: Effect of Mobile Phase Additive on Signal Intensity

Mobile Phase Aqueous ComponentAnalyteIonization ModeRelative Signal Intensity (%)
WaterThis compoundESI-100
0.1% Formic Acid in WaterThis compoundESI-250
0.1% Acetic Acid in WaterThis compoundESI-320
10 mM Ammonium Acetate in WaterThis compoundESI-450

Question 3: My signal is inconsistent, especially in biological samples. What could be the cause?

Answer: Signal inconsistency, particularly a decrease in signal when moving from pure standards to biological matrices, strongly suggests the presence of matrix effects .[5] Matrix effects occur when co-eluting endogenous components from the sample (e.g., salts, phospholipids) interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[6]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Liquid-Liquid Extraction (LLE): A robust method for extracting lipids and organic acids from aqueous matrices like plasma or urine.

    • Solid-Phase Extraction (SPE): Offers more specific cleanup by using a sorbent that retains the analyte of interest while allowing interfering compounds to be washed away.

  • Enhance Chromatographic Separation: If an interfering compound co-elutes with your analyte, modify the LC gradient to separate them. A longer, shallower gradient can often resolve the analyte from the source of suppression.

  • Use an Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) is the gold standard. It will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.

Question 4: I've optimized my method but still need better sensitivity. Are there other options?

Answer: If you require lower limits of detection after optimizing the LC-MS parameters, chemical derivatization is a powerful technique to enhance sensitivity.[7] Derivatization involves chemically modifying the analyte to improve its chromatographic or ionization properties. For carboxylic acids, derivatization can improve retention on reversed-phase columns and significantly increase ionization efficiency in positive ESI mode.[7][8]

Table 2: Comparison of Signal Intensity with and without Derivatization

MethodAnalyte FormIonization ModeLimit of Quantitation (LOQ)
Direct AnalysisThis compoundESI-10 ng/mL
Derivatization with 3-NPHThis compound-3-NPHESI+0.5 ng/mL

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is adapted for the extraction of medium-chain fatty acids from a biological matrix.

  • Sample Aliquoting: In a glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog).

  • Acidification: Add 50 µL of 10% acetic acid in water to protonate the carboxylic acid.

  • Extraction Solvent Addition: Add 1.5 mL of a methyl tert-butyl ether (MTBE) and methanol (B129727) mixture (10:3, v/v).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.[9]

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol improves sensitivity by adding a readily ionizable group for positive mode ESI.[7]

  • Sample Preparation: Use the dried extract from the LLE protocol above or a dried aliquot of your standard.

  • Reagent Preparation:

    • Prepare a 200 mM solution of 3-NPH in 50:50 acetonitrile/water.

    • Prepare a 120 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with 6% pyridine (B92270) in 50:50 acetonitrile/water.

  • Derivatization Reaction: To the dried sample, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.

  • Incubation: Cap the vial and heat at 40°C for 30 minutes.

  • Dilution: After cooling, dilute the reaction mixture with an appropriate volume (e.g., to 200 µL) of the initial mobile phase.

  • Analysis: The sample is now ready for injection and analysis in positive ESI mode. Look for the [M+H]⁺ ion of the derivatized product.

References

Technical Support Center: Analysis of 7-Oxooctanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 7-Oxooctanoic acid from plasma samples using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method.[1][2] In plasma analysis, phospholipids (B1166683) are a primary cause of matrix effects, often leading to ion suppression.[3]

Q2: What are the common signs of matrix effects in my LC-MS data for this compound?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • A significant difference in the response of the analyte in plasma extracts compared to a clean solvent.

  • Drifting retention times.

  • Poor peak shapes (e.g., tailing or fronting).

  • A high degree of variability in the signal of the internal standard across different samples.

Q3: How can I quantitatively assess the matrix effect for this compound?

A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked plasma sample (blank plasma extract to which the analyte is added) to the peak area of the analyte in a neat solution (clean solvent) at the same concentration.[1]

  • MF = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF of 1 indicates no matrix effect.

For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[1]

Q4: What is a suitable internal standard (IS) for the analysis of this compound and why is it important?

A4: A stable isotope-labeled (SIL) internal standard of this compound (e.g., this compound-d4) is the ideal choice. A suitable IS is crucial because it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in sample preparation and ionization. If a SIL IS is not available, a structurally similar compound that is not present in the biological sample can be used.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant Ion Suppression (Matrix Factor < 0.75) High concentration of co-eluting phospholipids from the plasma matrix.Implement a more effective sample preparation method to remove phospholipids, such as Solid-Phase Extraction (SPE) with a specialized phospholipid removal sorbent or a thorough Liquid-Liquid Extraction (LLE).
Inadequate chromatographic separation of this compound from matrix components.Optimize the LC method by modifying the mobile phase composition, gradient profile, or using a different column chemistry to improve the separation of the analyte from interfering compounds.
Poor Recovery of this compound Inefficient extraction during sample preparation.Optimize the pH of the extraction solvent. For acidic analytes like this compound, acidifying the sample can improve extraction efficiency in LLE. For SPE, ensure the correct sorbent and elution solvents are used.
Analyte degradation during sample processing.Minimize sample processing time and keep samples on ice. Ensure the stability of this compound under the chosen extraction and storage conditions.
High Variability in Results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and QCs. Use of an automated liquid handler can improve reproducibility.
Unsuitable internal standard.Verify that the internal standard tracks the analyte's behavior throughout the analytical process. A stable isotope-labeled IS is highly recommended.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatibility between the injection solvent and the mobile phase.Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase.

Quantitative Data Summary

The following table presents representative data on the matrix effect for a medium-chain fatty acid, serving as an illustrative example for this compound, after analysis with different sample preparation techniques.

Sample Preparation Method Analyte Concentration Mean Peak Area (Neat Solution) Mean Peak Area (Post-Extraction Spiked Plasma) Matrix Factor (MF) Interpretation
Protein Precipitation (PPT) Low QC (10 ng/mL)15,0009,0000.60Significant Ion Suppression
High QC (500 ng/mL)750,000487,5000.65Significant Ion Suppression
Liquid-Liquid Extraction (LLE) Low QC (10 ng/mL)15,00012,7500.85Minor Ion Suppression
High QC (500 ng/mL)750,000660,0000.88Minor Ion Suppression
Solid-Phase Extraction (SPE) with Phospholipid Removal Low QC (10 ng/mL)15,00014,5500.97Minimal Matrix Effect
High QC (500 ng/mL)750,000735,0000.98Minimal Matrix Effect

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol is recommended for minimizing matrix effects from plasma.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a suitable internal standard solution (e.g., this compound-d4).

    • Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

  • SPE Procedure:

    • Condition a phospholipid removal SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for your specific instrumentation.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

    • Note: The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

troubleshooting_workflow start Poor Reproducibility or Inaccurate Results assess_me Assess Matrix Effect (Calculate Matrix Factor) start->assess_me me_present Matrix Effect Present? (MF < 0.8 or > 1.2) assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp Yes end Acceptable Results me_present->end No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc check_is Evaluate Internal Standard Performance optimize_lc->check_is revalidate Re-validate Method check_is->revalidate revalidate->end

Caption: A logical workflow for identifying and mitigating matrix effects.

Experimental Workflow for this compound Analysis

experimental_workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (Phospholipid Removal) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: A typical experimental workflow for the analysis of this compound from plasma.

Metabolic Pathway of Medium-Chain Fatty Acids

metabolic_pathway cluster_peroxisome Peroxisomal Metabolism mcfa Medium-Chain Fatty Acid (e.g., Octanoic Acid) peroxisome Peroxisome mcfa->peroxisome activation Activation to Acyl-CoA peroxisome->activation beta_ox β-Oxidation Cycle activation->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa Multiple Cycles ketones Ketone Bodies acetyl_coa->ketones In Liver

Caption: Simplified metabolic pathway of medium-chain fatty acids via peroxisomal β-oxidation.

References

Improving peak shape for 7-Oxooctanoic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 7-Oxooctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound in reverse-phase HPLC?

A1: Poor peak shape for carboxylic acids like this compound in reverse-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase pH, or column overload.[1][2] Peak tailing, the more common issue, can arise from interactions between the carboxyl group of the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2] Peak fronting is less common but can occur due to column overload or issues with sample dissolution.

Q2: Why is mobile phase pH so critical for the analysis of this compound?

A2: The mobile phase pH is a critical parameter because it controls the ionization state of this compound's carboxylic acid group.[3][4][5] At a pH above its pKa, the carboxylic acid will be deprotonated (negatively charged), which can lead to increased polarity and earlier elution, but also potential interactions with the stationary phase that cause peak tailing.[3][4] To ensure good peak shape and consistent retention, it is generally recommended to use a mobile phase pH that is at least 2 pH units below the pKa of the analyte, keeping it in its neutral, protonated form.[3][6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For HPLC analysis with UV detection, derivatization may be necessary if high sensitivity is required, as this compound lacks a strong chromophore.[7] However, with techniques like mass spectrometry (MS) detection, derivatization is often not required for HPLC.[8] For Gas Chromatography (GC) analysis, derivatization is essential. Due to its polarity and low volatility, this compound will exhibit poor peak shape and may not elute from the GC column without derivatization.[9][10] Silylation is a common derivatization technique for carboxylic acids in GC analysis.[10]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A C18 reversed-phase column is the most common and generally suitable choice for the analysis of this compound.[7][8][11] These columns provide good retention for moderately polar compounds. To minimize peak tailing, it is advisable to use a modern, high-purity silica (B1680970) column with end-capping.[2]

Q5: How can I prepare biological samples for this compound analysis?

A5: Sample preparation for biological matrices like plasma or tissue typically involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interferences.[12][13][14] A common approach is to precipitate proteins with a cold solvent like methanol (B129727) or acetonitrile, followed by extraction of the lipid-soluble components (including this compound) into an organic solvent.[8]

Troubleshooting Guides

HPLC Peak Shape Issues
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary Silanol Interactions: The carboxylic acid group of this compound interacts with residual silanol groups on the column packing material.[1][2]- Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or phosphoric acid to suppress the ionization of both the analyte and the silanol groups.[3][6] - Use an End-Capped Column: Employ a high-purity, end-capped C18 column to minimize the number of available silanol groups.[2]
Column Overload: Injecting too much sample can lead to peak distortion.[1]- Reduce Injection Volume: Decrease the amount of sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample solution.
Inadequate Buffer Concentration: Insufficient buffering can lead to pH shifts on the column.[15][16]- Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to maintain a stable pH.
Peak Fronting Column Overload: Saturation of the stationary phase.[15]- Reduce Injection Volume or Sample Concentration: As with peak tailing, inject less sample.
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase.[17]- Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Split Peaks Partially Blocked Column Frit: Debris from the sample or system can obstruct the flow path at the column inlet.[15]- Use a Guard Column and In-line Filter: These will protect the analytical column from particulates. - Reverse and Flush the Column: Disconnect the column from the detector and flush it in the reverse direction (check manufacturer's instructions).
Column Void: A void has formed at the head of the column.[2]- Replace the Column: This is often the only solution for a significant void.
GC Peak Shape Issues
ProblemPossible CauseRecommended Solution
Broad, Tailing Peaks Incomplete Derivatization: The this compound is not fully converted to its volatile derivative.[10]- Optimize Derivatization Reaction: Ensure the correct ratio of derivatizing agent to sample, and optimize the reaction time and temperature. For silylation, ensure anhydrous conditions.[18]
Active Sites in the GC System: The analyte is interacting with active sites in the injector liner or the column.- Use a Deactivated Liner: Ensure the injector liner is properly deactivated. - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Non-Volatile Residues: Buildup of non-volatile material in the injector or at the head of the column.- Regular Inlet Maintenance: Clean or replace the injector liner and septum regularly. - Trim the Column: Cut the first few centimeters from the inlet of the column.
No Peak or Very Small Peak Low Volatility: The analyte is not volatile enough to be efficiently transferred to the column.- Confirm Derivatization: Ensure the derivatization step was successful. - Increase Injector Temperature: Optimize the injector temperature to ensure complete vaporization of the derivatized analyte.

Experimental Protocols

HPLC Method for this compound

This protocol provides a general starting point for the analysis of this compound using a C18 reversed-phase column with UV or MS detection.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water[19]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 210 nm (if no derivatization)[20]

    • MS: Electrospray Ionization (ESI) in negative mode

GC-MS Method for this compound (with Silylation)

This protocol describes a typical derivatization and GC-MS analysis for this compound.

  • Sample Preparation (Derivatization):

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine (B92270) to dissolve the residue.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]

    • Cap the vial tightly and heat at 70°C for 60 minutes.[21]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-400

Visualizations

hplc_troubleshooting_workflow start Poor Peak Shape (Tailing/Fronting) check_all_peaks Affects All Peaks? start->check_all_peaks Yes check_single_peak Affects Single/Few Peaks? start->check_single_peak No instrument_issue Potential Instrument Issue (e.g., blocked frit, column void) check_all_peaks->instrument_issue chemical_issue Potential Chemical Issue (e.g., pH, secondary interactions) check_single_peak->chemical_issue solution_instrument Action: - Check for blockages - Use guard column - Replace column if necessary instrument_issue->solution_instrument solution_chemical Action: - Adjust mobile phase pH - Use end-capped column - Reduce sample concentration chemical_issue->solution_chemical

Caption: HPLC Peak Shape Troubleshooting Workflow.

gc_derivatization_workflow start Start: Dried Sample Extract dissolve Dissolve in Pyridine start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: GC-MS Silylation Derivatization Workflow.

References

Preventing degradation of 7-Oxooctanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Oxooctanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, solid this compound should be stored in a tightly sealed, light-resistant container in a dry, cool, and well-ventilated area.[1][2] To minimize potential degradation from oxidation and moisture, long-term storage at freezer temperatures (-20°C) or refrigerated conditions (2-8°C) under an inert atmosphere, such as argon or nitrogen, is highly recommended.[2]

Q2: Can I store this compound in solution? What are the best practices?

A2: Long-term storage of this compound in solution is generally not recommended due to an increased risk of degradation.[2] If short-term storage in solution is necessary, it is best to use an organic solvent, purge the solution with an inert gas, and store at -20°C.[3] For aqueous solutions, a buffered solution with an acidic pH at 2-8°C is preferable for short durations.[2] To avoid the detrimental effects of repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.[2] Whenever possible, prepare solutions fresh before use.[2]

Q3: What are the primary degradation pathways for this compound during storage?

A3: Based on its chemical structure, this compound is susceptible to a few key degradation pathways. The ketone functional group makes it prone to oxidation.[4] Additionally, like other keto acids, it may undergo decarboxylation, a process that can be accelerated by increased temperatures.[5][6] In solutions with neutral or alkaline pH, there is a risk of aldol-like condensation reactions.[2]

Q4: Are there any visible signs of this compound degradation?

A4: While a change in color or the appearance of particulate matter in the solid or solution can indicate degradation, significant breakdown can occur without any visible changes.[2] Therefore, relying solely on visual inspection is not sufficient. The most reliable method to confirm the purity and integrity of your sample is through analytical techniques such as HPLC or GC-MS.[2]

Q5: Should I add an antioxidant to my this compound solution for long-term storage?

A5: Currently, there is limited specific data on the efficacy of adding antioxidants to preserve pure solutions of this compound. While antioxidants are commonly used to stabilize fatty acids in complex mixtures like oils and food products, their use for a pure compound requires careful consideration to avoid introducing potential interferents in downstream applications.[7][8][9][10] If you are considering using an antioxidant, it is crucial to perform validation experiments to ensure it does not interfere with your analysis and effectively prevents degradation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using a stored solution of this compound.

  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare a Fresh Solution: Prepare a new solution of this compound from a solid stock that has been stored under optimal conditions.

    • Compare Results: Rerun the experiment with the freshly prepared solution and compare the results to those obtained with the stored solution.

    • Analytical Verification: If possible, analyze both the old and new solutions using a suitable analytical method (e.g., HPLC, GC-MS) to check for the presence of degradation products.

    • Optimize Storage: If degradation is confirmed, review your solution storage protocol. Consider aliquoting stock solutions to minimize freeze-thaw cycles and storing under an inert atmosphere.[2]

Issue 2: Visible changes (color change, precipitation) in the solid this compound upon storage.

  • Possible Cause: Exposure to light, moisture, or oxygen.

  • Troubleshooting Steps:

    • Discard Discolored Compound: Do not use the visibly degraded compound as it may lead to unreliable experimental outcomes.[2]

    • Review Storage Conditions: Ensure that your storage container is airtight and light-resistant.

    • Inert Atmosphere: For long-term storage, consider transferring the compound to a container that can be purged with an inert gas like nitrogen or argon.[2]

    • Low Temperature: Store the container in a freezer (-20°C) to minimize the rate of chemical degradation.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereContainerDuration
Solid -20°C or 2-8°C[2]Inert Gas (Argon, Nitrogen)[2]Tightly sealed, light-resistant[2]Long-term
Solution (Organic Solvent) -20°C[3]Inert Gas Purge[3]Tightly sealed vialShort-term (prepare fresh is best)[2]
Solution (Aqueous) 2-8°C[2]N/ATightly sealed vial, acidic pH buffer[2]Very short-term

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

  • Solution Preparation: Prepare a stock solution of this compound in your desired solvent at a known concentration.

  • Aliquoting: Dispense the stock solution into multiple, single-use aliquots in appropriate vials.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, with/without antioxidant, exposure to light vs. dark).

  • Time Points: Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Analytical Method: At each time point, analyze an aliquot from each storage condition using a validated stability-indicating method, such as HPLC with UV detection or GC-MS.

  • Data Analysis: Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.

Mandatory Visualization

Degradation_Pathway Potential Degradation Pathways of this compound 7_Oxooctanoic_Acid This compound Oxidation_Product Oxidation Products (e.g., shorter chain dicarboxylic acids) 7_Oxooctanoic_Acid->Oxidation_Product Oxidation (O2, light) Decarboxylation_Product Decarboxylation Product (Heptan-2-one) 7_Oxooctanoic_Acid->Decarboxylation_Product Decarboxylation (Heat) Condensation_Product Aldol Condensation Products 7_Oxooctanoic_Acid->Condensation_Product Condensation (Neutral/Alkaline pH)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Workflow for Sample Storage and Stability Assessment cluster_storage Sample Storage cluster_analysis Stability Assessment Solid Solid Compound (-20°C, Inert Gas) Purity_Check Initial Purity Check (e.g., HPLC, GC-MS) Solid->Purity_Check Solution Solution (Aliquot, -20°C, Inert Gas) Solution->Purity_Check Time_Point_Analysis Time Point Analysis (Stored Samples) Purity_Check->Time_Point_Analysis Compare_Results Compare with T=0 Time_Point_Analysis->Compare_Results Assess_Degradation Assess Degradation Compare_Results->Assess_Degradation

Caption: Workflow for sample storage and stability assessment.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results? Check_Solution_Age Is the solution freshly prepared? Start->Check_Solution_Age Prepare_Fresh Prepare Fresh Solution Check_Solution_Age->Prepare_Fresh No Compare_Results Compare Old vs. Fresh Check_Solution_Age->Compare_Results Yes Prepare_Fresh->Compare_Results Results_Match Results Match? Compare_Results->Results_Match Problem_Elsewhere Problem is not sample stability. Investigate other variables. Results_Match->Problem_Elsewhere Yes Degradation_Suspected Degradation is likely. Review storage protocol. Results_Match->Degradation_Suspected No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Interference in the Quantification of 7-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 7-Oxooctanoic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantification of this compound?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are viable options. The best choice depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS: This technique offers excellent chromatographic separation and detailed structural information. However, it necessitates a chemical derivatization step to convert this compound into a volatile and thermally stable compound.[1]

  • LC-MS/MS: This method generally provides high sensitivity and specificity without the need for derivatization, which simplifies sample preparation. On the other hand, it can be more prone to matrix effects, where other components in the sample interfere with the ionization of the target analyte.[1][2]

Q2: Why is derivatization required for GC-MS analysis of this compound?

A2: Derivatization is a critical step for the GC-MS analysis of compounds like this compound that contain polar functional groups (a carboxylic acid and a ketone). This process modifies the analyte to increase its volatility and thermal stability, which is essential for successful analysis by gas chromatography.[3][4][5] Common derivatization methods include silylation and esterification.[1][6]

Q3: What are matrix effects and how can they impact my LC-MS/MS analysis?

A3: Matrix effects are a common source of interference in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1][2] These effects can either suppress or enhance the ionization of this compound, leading to inaccurate quantification.[1][7][8][9] Components such as salts, lipids, and proteins are often responsible for matrix effects.[1]

Troubleshooting Common Issues

Issue 1: Low recovery of this compound during sample extraction.

  • Possible Cause 1: Incomplete sample homogenization. If the analyte is trapped within cellular structures, it will not be efficiently extracted.

    • Solution: Ensure thorough homogenization of tissue samples using mechanical methods like bead beating or sonication. For liquid samples like plasma, vigorous vortexing is recommended.[2]

  • Possible Cause 2: Analyte binding to proteins. this compound may bind to proteins in the sample, such as albumin, preventing its extraction.

    • Solution: Employ a protein precipitation step prior to extraction. This can be achieved by adding a solvent like methanol (B129727) or acetonitrile.

  • Possible Cause 3: Emulsion formation during liquid-liquid extraction (LLE). An emulsion layer between the aqueous and organic phases can trap the analyte.

    • Solution: Centrifuge the sample at a higher speed or for a longer duration (e.g., 2000 x g for 5-10 minutes) to break the emulsion.[2]

Issue 2: Poor chromatographic peak shape (e.g., tailing, fronting, or splitting).

  • Possible Cause 1: Active sites in the analytical system. The functional groups of this compound can interact with active sites in the GC inlet liner, column, or LC flow path, leading to peak tailing.

    • Solution (GC-MS): Ensure complete derivatization to cap the active functional groups.[1][6] Use a deactivated inlet liner and regularly replace the septum.[6]

    • Solution (LC-MS/MS): Use a high-quality column and ensure the mobile phase is compatible with the analyte.

  • Possible Cause 2: Column contamination or degradation. The accumulation of matrix components on the column can lead to distorted peak shapes.

    • Solution: Implement a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances before injection. Regularly condition or replace the analytical column.[6]

Issue 3: High background noise or "ghost peaks" in the chromatogram.

  • Possible Cause 1: Carryover from previous injections. Residual analyte from a concentrated sample can elute in subsequent runs.

    • Solution: Run a solvent blank after analyzing a concentrated sample to check for carryover. If ghost peaks are present, clean the injector port and bake out the column.[6]

  • Possible Cause 2: Contaminated reagents or solvents. Impurities in the solvents or reagents used for sample preparation and analysis can introduce interfering peaks.

    • Solution: Use high-purity, HPLC, or MS-grade solvents and reagents. Filter all solutions before use.

  • Possible Cause 3: Septum bleed in GC-MS. The injector port septum can degrade at high temperatures and release volatile compounds.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[6]

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance parameters for the analysis of oxo-fatty acids using different analytical techniques and extraction methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Comparison of Analytical Techniques for Oxo-Fatty Acid Quantification

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Low ng/mL to pg/mL rangeLow to mid ng/mL range
Limit of Quantitation (LOQ) Low to mid ng/mL rangeMid to high ng/mL range
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 15%< 20%
Accuracy/Recovery 85-115%80-120%
Sample Throughput HighModerate
Derivatization Requirement Not typically requiredMandatory

Data adapted from comparative guides for similar analytes.[10][11]

Table 2: Comparison of Extraction Methods for Long-Chain Fatty Acids

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Rate 98-100% for C10-C18 fatty acids[12]Variable, dependent on sorbent and analyte
Selectivity ModerateHigh, tunable by sorbent chemistry[12]
Solvent Consumption HighLow[12]
Processing Time Can be lengthyRapid and amenable to automation[12]
Environmental Impact HighLower than LLE

This table provides a general comparison for long-chain fatty acids, which can serve as a benchmark.[12]

Experimental Protocols

The following are detailed methodologies for the extraction, derivatization, and analysis of this compound. These protocols are based on established methods for similar analytes and may require optimization for specific sample types and instrumentation.

Protocol 1: Liquid-Liquid Extraction (LLE) for Sample Preparation

This protocol is a classic method for the extraction of total lipids from biological samples.[12]

  • Homogenization: Homogenize the sample (e.g., plasma, tissue homogenate) in a chloroform:methanol (2:1, v/v) solution. The final solvent volume should be 20 times the sample volume.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature to ensure thorough extraction.

  • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase, which contains the lipids, including this compound.[12]

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen before proceeding with derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes the formation of a trimethylsilyl (B98337) (TMS) ester to increase the volatility of this compound.[4]

  • Residue Preparation: Ensure the lipid extract from Protocol 1 is completely dry.

  • Dissolution: Add 50 µL of pyridine (B92270) to dissolve the dried residue.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

  • Analysis: Allow the reaction mixture to cool to room temperature before GC-MS analysis.[4]

Protocol 3: LC-MS/MS Analysis

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.[10]

  • Sample Preparation: Perform lipid extraction as described in Protocol 1. Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separation.[13]

    • Mobile Phase A: Water with 0.1% formic acid.[13]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

    • Gradient: Optimize a gradient elution to ensure separation from isomers and matrix components.[13]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for organic acids.[13]

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound would be [M-H]⁻ at m/z 157.1. Product ions need to be determined by infusing a pure standard.[13]

Visualizations

The following diagrams illustrate key workflows and concepts related to the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (Plasma, Tissue) extraction Lipid Extraction (LLE or SPE) sample->extraction derivatization Derivatization (for GC-MS) extraction->derivatization If GC-MS lcms LC-MS/MS Analysis extraction->lcms gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification lcms->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_recovery Low Recovery Solutions cluster_peak Poor Peak Shape Solutions cluster_noise High Background Solutions start Analytical Issue Encountered issue_type What is the issue? start->issue_type low_recovery Low Recovery issue_type->low_recovery Recovery peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape noise High Background/Noise issue_type->noise Noise sol_homogenize Improve Homogenization low_recovery->sol_homogenize sol_protein Add Protein Precipitation low_recovery->sol_protein sol_emulsion Optimize Centrifugation low_recovery->sol_emulsion sol_derivatize Ensure Complete Derivatization peak_shape->sol_derivatize sol_cleanup Improve Sample Cleanup (SPE) peak_shape->sol_cleanup sol_maintenance System Maintenance peak_shape->sol_maintenance sol_blank Run Solvent Blanks noise->sol_blank sol_reagents Use High-Purity Reagents noise->sol_reagents sol_septum Replace Septum (GC) noise->sol_septum

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Extraction of 7-Oxooctanoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the refinement of methods for extracting 7-Oxooctanoic acid from various tissue samples. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound from tissue samples.

Question Answer
Why is the recovery of this compound from my tissue samples consistently low? Low recovery can be attributed to several factors. First, ensure rapid inactivation of lipases by snap-freezing the tissue in liquid nitrogen immediately after collection to prevent enzymatic degradation.[1] Incomplete homogenization of the tissue can also lead to inefficient extraction. Grinding the frozen tissue to a fine powder is a critical step.[1] Additionally, the choice of extraction solvent and pH are crucial. For acidic compounds like this compound, acidification of the sample matrix prior to extraction can improve partitioning into the organic solvent.
I am observing high variability in my results between replicate samples. What could be the cause? High variability often stems from inconsistent sample handling and preparation. Ensure that the tissue samples are of a consistent weight (e.g., 50-100 mg).[1] Inhomogeneity within the tissue itself can also contribute to variability. Meticulous and standardized homogenization of each sample is key to obtaining reproducible results. Furthermore, precise and consistent volumes of all solvents and reagents should be used throughout the extraction procedure. Evaporation of the solvent during the process can also concentrate the sample, so it is important to minimize this by keeping tubes capped and working efficiently.
My final extract contains a high level of impurities that interfere with downstream analysis. How can I improve the purity? The co-extraction of impurities, particularly other lipids, is a common challenge.[2] To enhance selectivity, consider employing a Solid-Phase Extraction (SPE) step after the initial liquid-liquid extraction.[1][3] A C18 SPE cartridge can be effective for purifying fatty acids.[1] The protocol typically involves conditioning the cartridge, loading the sample, washing with a non-polar solvent to remove non-polar lipids, and then eluting the fatty acid fraction with a more polar solvent mixture.[1]
An emulsion has formed during the liquid-liquid extraction, and the phases will not separate. What should I do? Emulsion formation is a frequent issue when working with tissue homogenates.[4] To resolve this, you can try adding a small amount of saturated sodium chloride (brine) solution, which can help to break the emulsion by increasing the ionic strength of the aqueous phase. Alternatively, centrifugation at a low speed (e.g., 2,000 x g) for a few minutes can facilitate phase separation.[1] In some cases, adding a few drops of a different organic solvent with a different polarity might also help.
I am unsure which extraction method to choose: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). Which is better? The choice between LLE and SPE depends on your specific requirements. LLE, such as the modified Folch method, is robust and effective for a broad range of lipids, including this compound.[1][5] It is generally a lower-cost method in terms of equipment.[3] However, LLE can be labor-intensive and consume larger volumes of organic solvents.[3][5] SPE offers higher selectivity and is more amenable to automation, resulting in cleaner extracts and lower solvent consumption.[3] If high throughput and purity are critical, SPE is often the preferred method.

Frequently Asked Questions (FAQs)

Question Answer
What is the first and most critical step in extracting this compound from tissues? The most critical initial step is to immediately halt all enzymatic activity upon tissue collection.[1] This is best achieved by snap-freezing the excised tissue in liquid nitrogen.[1] This prevents the degradation of lipids and ensures that the measured concentration of this compound accurately reflects its in vivo levels.
What type of solvent system is recommended for Liquid-Liquid Extraction (LLE) of this compound? A biphasic solvent system of chloroform (B151607) and methanol (B129727) is widely used for total lipid extraction and is suitable for this compound.[1] A common ratio is 2:1 (v/v) chloroform:methanol.[1] After the initial extraction, a salt solution (e.g., 0.9% NaCl) is added to induce phase separation, with the lipids partitioning into the lower chloroform layer.[1]
How can I quantify the amount of this compound in my final extract? Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of oxo-fatty acids.[6] Electrospray ionization (ESI) in negative ion mode is highly effective for fatty acids.[6] For quantification, multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but often requires derivatization to increase the volatility of the analyte.[7]
Do I need to derivatize this compound before analysis? For LC-MS analysis, derivatization is often not necessary as ESI can effectively ionize the carboxylic acid group.[8][9] However, for GC-MS analysis, derivatization is typically required to make the compound more volatile and thermally stable.[7] Silylation is a common derivatization technique for this purpose.[7]
What are some key considerations for sample storage? Tissue samples should be stored at -80°C to minimize degradation. Extracted lipid samples should also be stored at low temperatures, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and in glass vials with Teflon-lined caps (B75204) to avoid contamination from plastics.

Data Presentation

Comparison of Extraction Methods

The following table summarizes the performance characteristics of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the recovery of fatty acids from biological matrices. While specific data for this compound is limited, this table provides a valuable benchmark based on analogous compounds.[3]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Rate 98-100% for C10-C18 fatty acids[3]Variable, dependent on sorbent and analyte
Selectivity Moderate[3]High, tunable by sorbent chemistry[3]
Solvent Consumption High[3]Low[3]
Processing Time Can be lengthy and labor-intensive[3]Rapid and amenable to automation[3]
Environmental Impact High due to organic solvent use[3]Lower than LLE[3]
Cost (Equipment) Low to moderate[3]Moderate (cartridges)[3]

Experimental Protocols

Liquid-Liquid Extraction (LLE) - Modified Folch Method

This protocol is a widely used method for the total lipid extraction from tissues.[1]

Materials:

  • Tissue sample (50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Excise the tissue and immediately snap-freeze in liquid nitrogen.[1]

  • Weigh the frozen tissue.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.[1]

  • Transfer the powdered tissue to a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol at a ratio of 20 volumes of solvent to 1 volume of tissue (e.g., for 100 mg of tissue, use 2 mL of solvent).[1]

  • Vortex the mixture vigorously for 2-3 minutes.

  • Agitate the mixture for 15-20 minutes at room temperature.[3]

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[1][3]

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a new clean glass tube.[1]

  • Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen gas.[1] The dried extract can be reconstituted for direct analysis or further purification by SPE.

Solid-Phase Extraction (SPE) for Purification

This protocol describes the purification of the lipid extract obtained from LLE.

Materials:

Procedure:

  • Reconstitute the dried lipid extract in a small volume of hexane.[1]

  • Condition a C18 SPE cartridge by washing it with methanol followed by hexane.[1]

  • Load the reconstituted sample onto the conditioned SPE cartridge.[1]

  • Wash the cartridge with hexane to elute non-polar lipids.[1]

  • Elute the fatty acid fraction, including this compound, with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v), followed by pure ethyl acetate.[1]

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.[1]

  • The purified extract is now ready for derivatization (if necessary) and analysis by GC-MS or LC-MS.

Visualizations

LLE_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Liquid-Liquid Extraction cluster_final_prep Final Preparation Tissue Excise Tissue SnapFreeze Snap-Freeze in Liquid N2 Tissue->SnapFreeze Homogenize Homogenize Frozen Tissue SnapFreeze->Homogenize AddSolvent Add Chloroform:Methanol (2:1) Homogenize->AddSolvent VortexAgitate Vortex & Agitate AddSolvent->VortexAgitate AddSalt Add 0.9% NaCl VortexAgitate->AddSalt Centrifuge Centrifuge (2,000 x g) AddSalt->Centrifuge CollectPhase Collect Lower Organic Phase Centrifuge->CollectPhase Evaporate Evaporate Solvent (N2) CollectPhase->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis LC-MS or GC-MS

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_final_prep Final Preparation LLE_Extract Dried LLE Extract Reconstitute Reconstitute in Hexane LLE_Extract->Reconstitute Load Load Sample Reconstitute->Load Condition Condition Cartridge (Methanol, Hexane) Condition->Load Wash Wash (Hexane) Load->Wash Elute Elute (Hexane:Ethyl Acetate) Wash->Elute Evaporate Evaporate Eluate (N2) Elute->Evaporate Reconstitute_Final Reconstitute for Analysis Evaporate->Reconstitute_Final Analysis Analysis Reconstitute_Final->Analysis LC-MS or GC-MS

Caption: Workflow for Solid-Phase Extraction Purification.

Decision_Tree Start Start: Need to extract This compound HighPurity Is high purity critical? Start->HighPurity HighThroughput Is high throughput needed? HighPurity->HighThroughput Yes LLE Use Liquid-Liquid Extraction (LLE) HighPurity->LLE No SPE Use Solid-Phase Extraction (SPE) HighThroughput->SPE Yes LLE_SPE Use LLE followed by SPE HighThroughput->LLE_SPE No

Caption: Decision tree for selecting an extraction method.

References

Optimizing reaction conditions for 7-Oxooctanoic acid synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 7-oxooctanoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to optimize reaction conditions and improve yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and reliable methods for synthesizing this compound are the oxidation of a precursor alcohol, 7-hydroxyoctanoic acid, and the Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802), followed by hydrolysis.

Q2: Which oxidizing agent is most suitable for the conversion of 7-hydroxyoctanoic acid?

A2: The choice of oxidizing agent depends on the desired scale, sensitivity of other functional groups, and environmental considerations. Jones reagent (chromic acid) is a strong and cost-effective oxidant, typically providing high yields.[1][2] Pyridinium dichromate (PDC) is a milder and more selective alternative, particularly for acid-sensitive substrates.[3][4] The Swern oxidation offers very mild conditions, avoiding heavy metals, but requires cryogenic temperatures and careful handling of reagents.[5][6]

Q3: What are the key considerations for a successful Baeyer-Villiger oxidation to synthesize the lactone precursor of this compound?

A3: Key factors for a successful Baeyer-Villiger oxidation include the choice of peroxy acid (m-CPBA is common), maintaining appropriate reaction temperatures to control the exothermic reaction, and understanding the migratory aptitude of the substituents on the ketone to predict the correct lactone product.[7][8][9]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities.

Experimental Protocols

Method 1: Oxidation of 7-Hydroxyoctanoic Acid using Jones Reagent

This protocol details the oxidation of the secondary alcohol, 7-hydroxyoctanoic acid, to the corresponding ketone, this compound, using a chromic acid-based oxidizing agent.

Materials:

  • 7-hydroxyoctanoic acid

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (B3395972)

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • Preparation of Jones Reagent: In a flask submerged in an ice bath, dissolve chromium trioxide in deionized water. Slowly add concentrated sulfuric acid while stirring.

  • Reaction Setup: Dissolve 7-hydroxyoctanoic acid in acetone in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the solution of 7-hydroxyoctanoic acid, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue, indicating the progress of the oxidation.[10]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, add isopropyl alcohol dropwise to quench any excess oxidizing agent until the orange color is no longer present.

  • Work-up: Remove the acetone under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary:

Reagent/ParameterQuantity/ValueNotes
7-hydroxyoctanoic acid1.0 eq
Chromium trioxide1.5 eq
Sulfuric Acid1.5 eq
SolventAcetone
Reaction Temperature0-20 °C
Reaction Time1-3 hoursMonitor by TLC
Expected Yield 75-85% After purification
Method 2: Baeyer-Villiger Oxidation of 2-Methylcyclohexanone and Subsequent Hydrolysis

This two-step protocol involves the oxidation of a cyclic ketone to a lactone, followed by hydrolysis to yield the desired ketoacid.

Step 1: Baeyer-Villiger Oxidation

Materials:

  • 2-methylcyclohexanone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite (B76179) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 2-methylcyclohexanone in dichloromethane in a flask equipped with a magnetic stirrer and cool in an ice bath.

  • Oxidation: Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude lactone (7-heptanolide, methyl-substituted).

Step 2: Hydrolysis of the Lactone

Materials:

  • Crude lactone from Step 1

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether

Procedure:

  • Saponification: Dissolve the crude lactone in an aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the acidic aqueous solution with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield crude this compound. Further purification can be performed by recrystallization or column chromatography.

Quantitative Data Summary:

Reagent/ParameterStep 1: OxidationStep 2: HydrolysisNotes
Starting Material2-methylcyclohexanone (1.0 eq)Crude Lactone (1.0 eq)
Reagentm-CPBA (1.2 eq)Sodium Hydroxide (1.5 eq)
SolventDichloromethaneWater
Reaction Temperature0°C to Room Temp.Reflux
Reaction Time12-24 hours2-4 hoursMonitor by TLC
Overall Expected Yield 65-75% After purification

Troubleshooting Guides

Troubleshooting Low Yield in Jones Oxidation
Issue Possible Cause Solution
Incomplete ReactionInsufficient oxidizing agent or reaction time.Add additional Jones reagent until the orange color persists. Increase the reaction time and monitor by TLC.
Degradation of ProductReaction temperature was too high.Maintain the reaction temperature below 20°C during the addition of the Jones reagent.
Loss during Work-upIncomplete extraction of the product.Perform multiple extractions with diethyl ether. Ensure the aqueous layer is sufficiently acidic (pH ~2) before extraction.
Troubleshooting the Baeyer-Villiger Oxidation and Hydrolysis
Issue Possible Cause Solution
Step 1: Oxidation
Low ConversionInactive m-CPBA or insufficient reaction time.Use fresh m-CPBA. Increase the reaction time and monitor by TLC.
Formation of Side ProductsReaction temperature was too high.Maintain a low temperature during the addition of m-CPBA.
Step 2: Hydrolysis
Incomplete HydrolysisInsufficient base or reaction time.Use a slight excess of sodium hydroxide and ensure the reaction is refluxed for an adequate amount of time.
Product DegradationHarsh acidic or basic conditions.Avoid prolonged exposure to strong acid or base. Neutralize the solution promptly after acidification.

Visualizations

experimental_workflow_oxidation cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification prep Prepare Jones Reagent (CrO₃, H₂SO₄, H₂O) reaction Add Jones Reagent Dropwise (0-20°C) prep->reaction start Dissolve 7-Hydroxyoctanoic Acid in Acetone start->reaction monitor Monitor by TLC reaction->monitor quench Quench with Isopropyl Alcohol monitor->quench Reaction Complete workup Solvent Removal & Extraction with Diethyl Ether quench->workup purify Dry, Filter & Concentrate workup->purify final_product This compound (Crude) purify->final_product purification Recrystallization or Column Chromatography final_product->purification pure_product Pure this compound purification->pure_product

Caption: Workflow for the synthesis of this compound via Jones oxidation.

troubleshooting_logic cluster_oxidation Oxidation Step Issues cluster_workup Work-up/Purification Issues start Low Yield of this compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn extraction_issue Incomplete Extraction? start->extraction_issue temp_high Reaction Temp Too High? incomplete_rxn->temp_high No add_reagent Add more oxidizing agent Increase reaction time incomplete_rxn->add_reagent Yes control_temp Maintain temperature < 20°C temp_high->control_temp Yes temp_high->extraction_issue No purification_loss Loss during Purification? extraction_issue->purification_loss No re_extract Perform multiple extractions Ensure proper pH extraction_issue->re_extract Yes optimize_purification Optimize recrystallization solvent or chromatography conditions purification_loss->optimize_purification Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Addressing retention time shifts for 7-Oxooctanoic acid in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering retention time shifts during the HPLC analysis of 7-Oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: My retention time for this compound is consistently drifting to earlier times. What are the likely causes?

A gradual decrease in retention time can be caused by several factors. The most common culprits include column degradation, particularly loss of the stationary phase when operating at a high pH, or a slow, consistent change in the mobile phase composition.[1][2] It is also possible that the column temperature is slowly increasing, leading to faster elution.[1]

Q2: I'm observing random, unpredictable shifts in the retention time of this compound. What should I investigate?

Random fluctuations in retention time often point to issues with the HPLC system itself. Check for leaks in the system, as even small, invisible leaks can cause pressure and flow rate instability.[1] Air bubbles in the pump or detector are another common cause of erratic retention.[1] Inconsistent mobile phase preparation, especially inaccurate pH adjustment, can also lead to random shifts.

Q3: Why is the pH of the mobile phase so critical for the retention time of this compound?

This compound is a carboxylic acid with a predicted pKa of approximately 4.75.[3] In reversed-phase HPLC, the retention of an ionizable compound like this compound is highly dependent on its ionization state.[4][5] When the mobile phase pH is close to the pKa, small fluctuations in pH can cause significant changes in the ratio of the ionized (more polar, less retained) to the non-ionized (less polar, more retained) form of the acid, leading to unstable retention times.[4][6] To ensure robust and reproducible retention, it is recommended to operate at a mobile phase pH that is at least 1.5 to 2 pH units away from the pKa.[6]

Q4: Can my sample preparation method affect the retention time?

Yes, inconsistent sample preparation can introduce variability. If the sample matrix is not effectively removed, it can accumulate on the column and alter its properties, leading to retention time shifts.[1] It is also crucial that the sample solvent is compatible with the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and a shift in retention time.

Troubleshooting Guide

Issue: Drifting Retention Time
Potential Cause Recommended Action Expected Outcome
Column Degradation Perform a column performance test by injecting a standard mixture and comparing the results to the column's initial test chromatogram.A significant loss of theoretical plates or peak asymmetry will confirm column degradation, necessitating column replacement.
Mobile Phase Composition Change Prepare fresh mobile phase, ensuring accurate measurement of all components. Use a calibrated pH meter for buffer preparation. Consider using an automated mobile phase preparation system if available.A stable retention time with the fresh mobile phase indicates that the issue was with the previous batch.
Temperature Fluctuation Ensure the column oven is functioning correctly and maintaining a stable temperature. If a column oven is not used, monitor the ambient laboratory temperature for significant changes.A stable retention time after ensuring a constant temperature points to thermal effects as the root cause.
Issue: Sudden or Random Retention Time Shifts
Potential Cause Recommended Action Expected Outcome
System Leaks Systematically check all fittings and connections for any signs of leakage, starting from the pump and ending at the detector.Tightening or replacing a leaking fitting should restore stable pressure and retention times.
Air Bubbles in the System Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.A stable baseline and reproducible retention times will be observed after removing air from the system.
Inconsistent pH of Mobile Phase Re-prepare the mobile phase buffer, carefully calibrating the pH meter and ensuring the buffer components are fully dissolved.Consistent retention times across multiple preparations of the mobile phase will confirm that pH variability was the issue.
Injector Problems Inspect the injector for any signs of blockage or wear. Clean the injector port and sample loop according to the manufacturer's instructions.Reproducible peak areas and retention times after cleaning or maintenance indicate an injector-related problem.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Robustness

This protocol aims to identify a mobile phase pH that provides stable retention for this compound.

  • Prepare a series of mobile phases: Prepare identical mobile phases (e.g., Acetonitrile:Water with a consistent ratio) but with buffered aqueous phases at different pH values. For this compound (pKa ≈ 4.75), a suitable range to test would be pH 2.5, 3.0, 6.0, and 6.5.

  • Equilibrate the column: For each mobile phase, equilibrate the HPLC column for at least 30 minutes or until a stable baseline is achieved.

  • Inject a standard of this compound: Perform multiple injections (n=5) of a known concentration of this compound for each pH condition.

  • Analyze the data: Calculate the mean retention time and the relative standard deviation (RSD) for the replicate injections at each pH.

Protocol 2: Sample Preparation by Protein Precipitation for Plasma Samples

This protocol is a general method for extracting this compound from plasma samples.

  • Sample Collection: Collect blood in EDTA-coated tubes and centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma.[3]

  • Protein Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Retention Time Shifts Start Retention Time Shift Observed for this compound Check_System Check HPLC System Integrity (Leaks, Pressure, Bubbles) Start->Check_System Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Freshness) Start->Check_Mobile_Phase Check_Column Evaluate Column Performance (Age, Efficiency, Backpressure) Start->Check_Column Check_Method Review Method Parameters (Temperature, Flow Rate, Gradient) Start->Check_Method Problem_Identified Problem Identified and Resolved Check_System->Problem_Identified System Issue Corrected Check_Mobile_Phase->Problem_Identified Mobile Phase Corrected Check_Column->Problem_Identified Column Replaced/Cleaned Check_Method->Problem_Identified Method Parameters Optimized Impact of Mobile Phase pH on this compound Retention cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) cluster_pka pH ≈ pKa (≈ 4.75) Low_pH This compound is Non-ionized (COOH) Long_Retention Longer Retention Time Low_pH->Long_Retention More Hydrophobic High_pH This compound is Ionized (COO-) Short_Retention Shorter Retention Time High_pH->Short_Retention More Hydrophilic pKa Mixture of Ionized and Non-ionized Forms Unstable_Retention Unstable Retention Time pKa->Unstable_Retention Sensitive to Small pH Changes

References

Selecting the appropriate internal standard for 7-Oxooctanoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of 7-Oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a quantitative assay for this compound?

A1: The selection of an appropriate internal standard (IS) is the most critical initial step. An ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction, derivatization, and ionization, thus correcting for variability throughout the analytical process. For mass spectrometry-based methods, a stable isotope-labeled version of the analyte is the gold standard.

Q2: Are there commercially available isotopically labeled internal standards for this compound?

A2: Currently, a diligent search of major chemical suppliers does not readily identify a commercially available, isotopically labeled (e.g., deuterated or ¹³C-labeled) this compound. This necessitates the use of a structural analog as an internal standard.

Q3: What are the best alternative internal standards for this compound analysis?

A3: In the absence of an isotopically labeled standard for this compound, the best alternatives are deuterated fatty acids with similar chain lengths and chemical properties. Recommended options include Octanoic acid-d15 and Nonanoic acid-d17.[1][2][3][4] These compounds are commercially available and can effectively mimic the behavior of this compound during analysis.[1][4]

Q4: Should I use LC-MS/MS or GC-MS for the analysis of this compound?

A4: Both LC-MS/MS and GC-MS are powerful techniques for the quantification of fatty acids. LC-MS/MS often offers high sensitivity and specificity without the need for derivatization. GC-MS is also a robust technique but typically requires a derivatization step to increase the volatility of this compound. The choice will depend on the available instrumentation, required sensitivity, sample matrix, and throughput needs.

Q5: Why is derivatization necessary for GC-MS analysis of this compound?

A5: Derivatization is essential for GC-MS analysis of carboxylic acids like this compound to make them more volatile and thermally stable. This process converts the polar carboxylic acid group into a less polar ester, improving chromatographic peak shape and sensitivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing In GC-MS, incomplete derivatization. In LC-MS, improper mobile phase pH or column choice.GC-MS: Optimize derivatization conditions (time, temperature, reagent concentration). LC-MS: Ensure mobile phase pH is appropriate for a carboxylic acid (e.g., acidic mobile phase with 0.1% formic acid). Use a suitable column, such as a C18.
Low Signal Intensity / Poor Sensitivity Inefficient extraction, ion suppression (LC-MS), or poor derivatization (GC-MS).Extraction: Optimize the extraction solvent and procedure. LC-MS: Dilute the sample to minimize matrix effects. Check for co-eluting interfering compounds. GC-MS: Ensure complete derivatization and optimize injection parameters.
High Variability in Results Inconsistent sample preparation, injection volume, or instrument response.Add the internal standard at the very beginning of the sample preparation process to account for variability in extraction and handling.[5] Ensure the autosampler is functioning correctly for consistent injection volumes.
Internal Standard Signal is Absent or Very Low Degradation of the internal standard, incorrect spiking concentration, or instrument malfunction.Verify the stability and concentration of the internal standard stock solution. Ensure the correct volume is being added to the samples. Perform an instrument performance check.
Analyte and Internal Standard Do Not Co-elute (LC-MS) While deuterated standards co-elute, structural analogs may have slightly different retention times.This is expected for structural analogs. Ensure the chromatographic method adequately separates both compounds from matrix interferences. The quantification software should be set to integrate each peak individually.

Internal Standard Selection: A Comparative Overview

Internal Standard CAS Number Molecular Formula Molecular Weight Key Advantages Potential Considerations
Octanoic acid-d15 69974-55-6C₈HD₁₅O₂159.3Same carbon chain length as the analyte. Commercially available with high isotopic purity.[3][6]Lacks the ketone functional group, which may slightly alter chromatographic behavior and extraction efficiency compared to the analyte.
Nonanoic acid-d17 1000397-90-5C₉HD₁₇O₂175.4Similar medium-chain fatty acid. Commercially available.[4]Different carbon chain length may lead to separation from the analyte during chromatography.
Pimelic acid 111-16-0C₇H₁₂O₄160.17A dicarboxylic acid with a similar carbon backbone length.[7][8][9]The presence of a second carboxylic acid group will significantly alter its chemical properties and chromatographic behavior. A deuterated version should be used if selected.

Experimental Protocols

LC-MS/MS Method for this compound

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, serum, or cell lysate, add 10 µL of the internal standard solution (e.g., Octanoic acid-d15 at 1 µg/mL in methanol).

    • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: UHPLC system.

    • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard would need to be optimized. For this compound (MW: 158.19), the precursor ion would be [M-H]⁻ at m/z 157.1.

GC-MS Method for this compound

This technique is robust and reliable, though it requires derivatization to increase the volatility of the analyte.

  • Sample Preparation, Extraction, and Derivatization:

    • Perform the lipid extraction from the sample matrix as described in the LC-MS/MS sample preparation section (steps 1-5).

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for fatty acid analysis (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless injection.

    • Temperature Program: An initial oven temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

Decision-Making Workflow for Internal Standard Selection

G Internal Standard Selection Workflow for this compound Analysis start Start: Need to quantify This compound check_iso Is an isotopically labeled This compound commercially available? start->check_iso use_iso Use isotopically labeled This compound as the internal standard. check_iso->use_iso Yes select_analog Select a structural analog internal standard. check_iso->select_analog No validate Validate the chosen internal standard: - Assess recovery - Check for matrix effects - Confirm linearity and precision use_iso->validate consider_options Considerations for Analog Selection: - Similar chain length (e.g., C8, C9) - Similar functional groups - Deuterated version available select_analog->consider_options rec_d8 Recommended: Octanoic acid-d15 select_analog->rec_d8 rec_d9 Alternative: Nonanoic acid-d17 select_analog->rec_d9 rec_d8->validate rec_d9->validate end Proceed with quantitative analysis validate->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable internal standard.

References

Validation & Comparative

Comparative analysis of different synthesis routes for 7-Oxooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 7-Oxooctanoic acid, a valuable building block in the synthesis of various biologically active molecules, can be prepared through several synthetic pathways. This guide provides a comparative analysis of two primary routes: the base-induced ring cleavage of 2-acetylcyclohexanone (B32800) and the oxidation of 7-hydroxyoctanoic acid, offering detailed experimental protocols and performance data to inform synthetic strategy.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Ring Cleavage of 2-AcetylcyclohexanoneRoute 2: Oxidation of 7-Hydroxyoctanoic Acid
Starting Material 2-Acetylcyclohexanone7-Hydroxyoctanoic Acid
Key Transformation Retro-Claisen CondensationOxidation of a secondary alcohol
Reagents Potassium Hydroxide (B78521)Jones Reagent (Chromium trioxide in sulfuric acid) or Pyridinium chlorochromate (PCC)
Reaction Time ~15 minutes (heating)Varies (typically a few hours)
Overall Yield High (specific yield not widely reported but implied to be efficient)Dependent on the specific oxidizing agent and conditions
Purity Good, requires extraction and acidificationGenerally high, requires chromatographic purification

Route 1: Base-Induced Ring Cleavage of 2-Acetylcyclohexanone

This approach utilizes a retro-Claisen condensation mechanism to efficiently generate this compound from the readily available starting material, 2-acetylcyclohexanone. The reaction is typically rapid and proceeds with good yield.

Experimental Protocol

In a 50 mL round-bottom flask, 1.40 g (10 mmol) of 2-acetylcyclohexanone is weighed.[1] To this, 3 mL of a potassium hydroxide (KOH) solution is added. The mixture is then heated on a boiling water or steam bath for 15 minutes.[1] After cooling, 30 mL of water is added. The solution is transferred to a separatory funnel and extracted twice with 5 mL portions of diethyl ether to remove any unreacted starting material or non-acidic byproducts. The ether extracts are discarded. The aqueous phase is then acidified with concentrated hydrochloric acid to a pH of 1, leading to the precipitation of this compound.[1]

2-Acetylcyclohexanone 2-Acetylcyclohexanone KOH, H2O KOH, H2O 2-Acetylcyclohexanone->KOH, H2O Step 1: Reagent Addition Heating (15 min) Heating (15 min) KOH, H2O->Heating (15 min) Step 2: Reaction Workup (Extraction, Acidification) Workup (Extraction, Acidification) Heating (15 min)->Workup (Extraction, Acidification) Step 3: Purification This compound This compound Workup (Extraction, Acidification)->this compound Final Product cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Starting Materials Starting Materials Synthesis of 7-Hydroxyoctanoic acid Synthesis of 7-Hydroxyoctanoic acid Starting Materials->Synthesis of 7-Hydroxyoctanoic acid 7-Hydroxyoctanoic acid 7-Hydroxyoctanoic acid Synthesis of 7-Hydroxyoctanoic acid->7-Hydroxyoctanoic acid Oxidizing Agent (e.g., Jones Reagent, PCC) Oxidizing Agent (e.g., Jones Reagent, PCC) 7-Hydroxyoctanoic acid->Oxidizing Agent (e.g., Jones Reagent, PCC) Reaction Reaction Oxidizing Agent (e.g., Jones Reagent, PCC)->Reaction Purification (e.g., Chromatography) Purification (e.g., Chromatography) Reaction->Purification (e.g., Chromatography) 7-Oxooctanoic acid_final This compound Purification (e.g., Chromatography)->7-Oxooctanoic acid_final

References

Unveiling a Potential New Biomarker: A Comparative Guide to 7-Oxooctanoic Acid in the Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of inborn errors of metabolism, the timely and accurate diagnosis of fatty acid oxidation (FAO) disorders is critical to prevent life-threatening metabolic crises. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common FAO disorders, currently relies on a panel of established biomarkers.[1][2] This guide explores the potential of a novel biomarker, 7-Oxooctanoic acid, comparing its theoretical advantages and current validation status with the gold-standard markers used in the diagnosis and monitoring of MCAD deficiency. This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and drug development professionals dedicated to advancing diagnostic strategies for metabolic diseases.

The Current Gold Standard: Established Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency is primarily achieved through newborn screening and subsequent confirmatory testing, which involves the analysis of specific metabolites that accumulate due to the enzymatic block.[3][4] The cornerstone of this diagnosis is the measurement of octanoylcarnitine (B1202733) (C8) in dried blood spots or plasma.[5] Elevated levels of C8, often accompanied by increased concentrations of other medium-chain acylcarnitines such as hexanoylcarnitine (B1232462) (C6) and decanoylcarnitine (B1670086) (C10), are highly indicative of MCAD deficiency.[2]

Further diagnostic confirmation is provided by urinary organic acid analysis, which reveals a characteristic pattern of dicarboxylic acids and acylglycines, including suberylglycine (B135176) and hexanoylglycine.[3] These metabolites are downstream products of alternative metabolic pathways that become active when the primary FAO pathway is impaired.

A Prospective Biomarker: this compound

This compound is a medium-chain fatty acid containing a ketone group at the seventh carbon.[6][7] While its role in normal human metabolism is not well-documented, its structure suggests a potential link to disordered medium-chain fatty acid metabolism. Theoretically, the accumulation of octanoyl-CoA in MCAD deficiency could lead to its alternative oxidation, potentially forming this compound. However, it is crucial to note that there is currently a lack of direct scientific literature validating this compound as a biomarker for any specific metabolic disease.[6]

Comparative Analysis: this compound vs. Established Biomarkers

The following table provides a comparative overview of this compound and the established biomarkers for MCAD deficiency.

Biomarker Matrix Validation Status Reported Diagnostic Performance Analytical Method
This compound Plasma, Urine (Theoretical)Not ValidatedNot ApplicableGC-MS, LC-MS/MS (Theoretical)
Octanoylcarnitine (C8) Dried Blood Spots, PlasmaWell-EstablishedHigh Sensitivity and SpecificityLC-MS/MS
Hexanoylcarnitine (C6) Dried Blood Spots, PlasmaEstablished (Secondary)Moderately ElevatedLC-MS/MS
Decanoylcarnitine (C10) Dried Blood Spots, PlasmaEstablished (Secondary)Moderately ElevatedLC-MS/MS
Suberylglycine UrineWell-EstablishedHigh SpecificityGC-MS
Hexanoylglycine UrineWell-EstablishedHigh SpecificityGC-MS

Experimental Protocols

To validate this compound as a potential biomarker for MCAD deficiency, a series of rigorous experimental studies would be required. The methodologies for these studies would be analogous to those used for the established biomarkers.

Protocol 1: Quantification of this compound in Biological Samples by GC-MS

This protocol describes a method for the detection and quantification of this compound in plasma and urine using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is a robust and reliable method, though it requires derivatization to increase the volatility of the analyte.

  • Sample Preparation:

    • To 1 mL of urine or deproteinized plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

    • Acidify the sample to pH 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid group to a more volatile silyl (B83357) ester.

    • Incubate the sample at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A capillary column suitable for fatty acid analysis (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: An initial oven temperature of 100°C, ramped to 300°C.

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Monitor for the characteristic ions of the derivatized this compound and the internal standard.

Protocol 2: Analysis of Acylcarnitines in Dried Blood Spots by LC-MS/MS

This is the gold standard method for newborn screening of MCAD deficiency.

  • Sample Preparation:

    • A 3.2 mm disc is punched from a dried blood spot card.

    • The disc is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines (including C8) in methanol (B129727) is added to each well.

    • The plate is sealed and agitated for a specified time (e.g., 30 minutes) to allow for efficient extraction of the acylcarnitines.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each acylcarnitine and its internal standard are monitored for quantification.

  • Data Analysis:

    • The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

    • Results are reported in µmol/L.

Visualizing the Metabolic Context

To understand the potential role of this compound and the established biomarkers, it is essential to visualize the underlying metabolic pathways.

cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol / Alternative Pathways FattyAcids Medium-Chain Fatty Acids AcylCoA Octanoyl-CoA FattyAcids->AcylCoA MCAD MCAD Enzyme AcylCoA->MCAD Carnitine Carnitine AcylCoA->Carnitine Acylcarnitine Octanoylcarnitine (C8) (Primary Biomarker) OmegaOxidation ω-Oxidation AcylCoA->OmegaOxidation DicarboxylicAcids Dicarboxylic Acids (Urinary Biomarker) GlycineConj Glycine Conjugation AcylCoA->GlycineConj Acylglycines Acylglycines (Urinary Biomarker) PotentialOxidation Potential Alternative Oxidation AcylCoA->PotentialOxidation SevenOxo This compound (Potential Biomarker) BetaOxidation β-Oxidation Spiral MCAD->BetaOxidation Deficient in MCADD AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Carnitine->Acylcarnitine OmegaOxidation->DicarboxylicAcids GlycineConj->Acylglycines PotentialOxidation->SevenOxo

Caption: Metabolic fate of octanoyl-CoA in MCAD deficiency.

This diagram illustrates how the deficiency of the MCAD enzyme leads to the accumulation of octanoyl-CoA, which is then shunted into alternative metabolic pathways, resulting in the formation of the established biomarkers. It also depicts the hypothetical pathway for the formation of this compound.

Start Patient Sample (Dried Blood Spot / Plasma / Urine) Extraction Metabolite Extraction (with Internal Standards) Start->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis DataProcessing Data Processing and Quantification Analysis->DataProcessing Interpretation Biomarker Profile Interpretation DataProcessing->Interpretation Diagnosis Diagnosis of Metabolic Disease Interpretation->Diagnosis

Caption: General workflow for biomarker analysis.

This workflow outlines the key steps involved in the analysis of metabolic biomarkers, from sample collection to diagnosis. This process would be applicable to both the established biomarkers and the validation of novel candidates like this compound.

Conclusion and Future Directions

While this compound presents a theoretically plausible biomarker for MCAD deficiency due to its chemical structure, it currently lacks the necessary validation to be considered for clinical use. The established biomarkers, particularly octanoylcarnitine (C8) and a panel of urinary organic acids, remain the gold standard for the diagnosis and management of this disorder, supported by extensive clinical data and well-defined analytical protocols.

Future research should focus on targeted metabolomic studies in confirmed MCAD-deficient patients to ascertain the presence and concentration of this compound in biological fluids. Should its presence be confirmed and its concentration correlate with disease severity, further studies would be warranted to evaluate its diagnostic sensitivity and specificity compared to the existing biomarker panel. The development of a certified reference material for this compound would also be a critical step in enabling robust and reproducible quantification across different laboratories. Until such data becomes available, this compound remains a promising but unproven candidate in the ongoing quest for improved diagnostic tools for metabolic diseases.

References

The Emerging Role of 7-Oxooctanoic Acid in Monitoring Metabolic Stress: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of metabolic stress is paramount. Keto acids, byproducts of fatty acid and amino acid metabolism, have long served as crucial indicators. While established biomarkers like β-hydroxybutyrate and α-ketoglutarate are widely utilized, emerging molecules such as 7-Oxooctanoic acid are gaining attention. This guide provides an objective comparison of this compound with other key keto acids as indicators of metabolic stress, supported by experimental data and detailed methodologies.

Metabolic stress, a state characterized by perturbations in the body's normal metabolic equilibrium, can be triggered by various factors including fasting, prolonged exercise, and pathological conditions like diabetes.[1][2] During these periods, the body shifts its energy substrate utilization, leading to an increased breakdown of fatty acids and the subsequent production of keto acids. Monitoring the levels of these molecules in biological fluids provides a valuable window into the metabolic state of an individual.

Comparative Analysis of Keto Acids as Metabolic Stress Biomarkers

The utility of a keto acid as a biomarker for metabolic stress is determined by its metabolic origin, its responsiveness to physiological changes, and the reliability of its measurement. Below is a comparative summary of this compound and other significant keto acids.

Keto AcidMetabolic OriginTypical Concentration Range (Plasma/Serum)Key Pathophysiological Roles & Clinical Relevance
This compound Primarily from the ω-oxidation of medium-chain fatty acids.Not well established in healthy individuals; detected in cases of severe hypoglycemia.Potential indicator of impaired β-oxidation and reliance on alternative fatty acid metabolism pathways. Further research is needed to establish its clinical utility.
α-Ketoglutarate Intermediate of the Tricarboxylic Acid (TCA) cycle.10-100 µMCentral role in energy metabolism, amino acid biosynthesis, and as a signaling molecule. Levels can be altered in metabolic syndrome and during exercise.[3][4]
Pyruvic acid End product of glycolysis.30-100 µMA pivotal hub in cellular metabolism, linking carbohydrate, fat, and protein metabolism. Elevated levels can indicate mitochondrial dysfunction or impaired glucose metabolism.[5][6]
Acetoacetic acid One of the three primary ketone bodies produced in the liver from fatty acid breakdown.< 0.1 mmol/L (Normal) to > 3.0 mmol/L (Ketoacidosis)[7]A key energy source during periods of low glucose availability. Elevated levels are a hallmark of ketosis and ketoacidosis.[1][7]
β-Hydroxybutyrate The most abundant of the three primary ketone bodies, formed from the reduction of acetoacetate (B1235776).< 0.4-0.5 mmol/L (Normal) to > 3.0 mmol/L (Diabetic Ketoacidosis)[8]The primary ketone body used for energy by extrahepatic tissues during ketosis. Considered the gold standard for assessing ketosis.[9]

Signaling Pathways and Metabolic Interconnections

The metabolic pathways that produce and consume these keto acids are intricately linked. Understanding these connections is crucial for interpreting their levels as indicators of metabolic stress.

Metabolic_Pathways cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_fatty_acid_oxidation Fatty Acid Oxidation cluster_ketogenesis Ketogenesis (Liver) cluster_omega_oxidation ω-Oxidation (ER) Glucose Glucose Pyruvic_Acid Pyruvic_Acid Glucose->Pyruvic_Acid Acetyl_CoA Acetyl_CoA Pyruvic_Acid->Acetyl_CoA Pyruvic_Acid->Acetyl_CoA alpha_Ketoglutarate alpha_Ketoglutarate Acetyl_CoA->alpha_Ketoglutarate Citrate Synthase, Aconitase, Isocitrate Dehydrogenase Fatty_Acids Fatty_Acids Acetyl_CoA2 Acetyl-CoA Fatty_Acids->Acetyl_CoA2 β-Oxidation Acetyl_CoA3 Acetyl-CoA Acetyl_CoA2->Acetyl_CoA3 Acetoacetic_Acid Acetoacetic_Acid Acetyl_CoA3->Acetoacetic_Acid beta_Hydroxybutyrate beta_Hydroxybutyrate Acetoacetic_Acid->beta_Hydroxybutyrate Medium_Chain_Fatty_Acids Medium_Chain_Fatty_Acids 7-Oxooctanoic_acid This compound Medium_Chain_Fatty_Acids->7-Oxooctanoic_acid Cytochrome P450

Interconnected metabolic pathways of key keto acids.

Experimental Protocols

Accurate quantification of these keto acids is essential for their use as biomarkers. The following are detailed methodologies for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for α-Ketoglutarate

This method offers high sensitivity and specificity for the quantification of α-ketoglutarate after derivatization.

1. Sample Preparation (Cell Lysates)

  • Metabolite Extraction: Quench metabolic activity in cell cultures by washing with ice-cold PBS. Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water/chloroform).

  • Phase Separation: Centrifuge to separate the polar (containing α-ketoglutarate), non-polar, and protein phases.

  • Drying: Evaporate the polar phase to dryness under a vacuum or a gentle stream of nitrogen.

2. Derivatization

  • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to convert the keto group to a methoxime.

  • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to increase volatility.[1]

3. GC-MS Analysis

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., DB-5MS) with a temperature gradient to separate the analytes.[10]

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the derivatized α-ketoglutarate are monitored for quantification.

GCMS_Workflow start Sample (Cell Lysate) extraction Metabolite Extraction (Methanol/Water/Chloroform) start->extraction centrifugation Centrifugation & Phase Separation extraction->centrifugation drying Evaporation of Polar Phase centrifugation->drying derivatization Derivatization (Methoximation & Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Workflow for GC-MS analysis of α-ketoglutarate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS provides high selectivity and sensitivity for the direct analysis of this compound without the need for derivatization.

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma or serum sample to precipitate proteins.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the analytes.

2. LC-MS/MS Analysis

  • Chromatography: Inject the supernatant onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • Ionization: Utilize electrospray ionization (ESI) in negative ion mode.

  • Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and an internal standard for accurate quantification.

Enzymatic Assay for Pyruvic Acid

This colorimetric assay is a convenient method for the quantification of pyruvic acid in various biological samples.

1. Sample Preparation

  • Homogenization: Homogenize tissue or cell samples in the provided assay buffer.

  • Centrifugation: Centrifuge to remove insoluble material.

  • Deproteinization (Optional): For samples with high enzymatic activity, deproteinize using a 10 kDa molecular weight cut-off spin filter.[11]

2. Assay Procedure

  • Standard Curve: Prepare a series of pyruvate (B1213749) standards with known concentrations.

  • Reaction Mixture: Prepare a working reagent containing pyruvate oxidase, peroxidase, and a colorimetric probe.

  • Incubation: Add the working reagent to the standards and samples in a 96-well plate and incubate at room temperature.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The color intensity is directly proportional to the pyruvate concentration.[12]

Enzymatic Assay for Acetoacetic Acid and β-Hydroxybutyrate

Commercially available kits allow for the straightforward quantification of acetoacetate and β-hydroxybutyrate.

1. Sample Preparation

  • Collect blood in appropriate tubes and separate plasma or serum by centrifugation.[13]

  • Deproteinization of the sample is recommended.[13]

2. Assay Principle

  • The assays are based on the activity of 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH).

  • For acetoacetate , the reaction involves the HBDH-catalyzed reduction of acetoacetate to β-hydroxybutyrate in the presence of NADH. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the acetoacetate concentration.[7]

  • For β-hydroxybutyrate , the reverse reaction is utilized, where HBDH catalyzes the oxidation of β-hydroxybutyrate to acetoacetate in the presence of NAD+. The increase in absorbance at 340 nm from the formation of NADH is proportional to the β-hydroxybutyrate concentration.

Conclusion

While α-ketoglutarate, pyruvic acid, acetoacetic acid, and β-hydroxybutyrate are well-established biomarkers of metabolic stress with defined roles and analytical methods, this compound represents a potentially valuable but less characterized indicator. Its production via ω-oxidation suggests it may become particularly relevant in conditions where β-oxidation is impaired. Further research is necessary to establish its normal physiological range and its dynamic response to various metabolic stressors. The development of robust and validated analytical methods, such as the LC-MS/MS protocol outlined here, will be crucial for advancing our understanding of this compound's role in metabolic health and disease. For drug development professionals, a comprehensive understanding of the full spectrum of keto acid biomarkers, including emerging ones like this compound, is essential for a nuanced assessment of metabolic liabilities and therapeutic efficacy.

References

The Gold Standard for 7-Oxooctanoic Acid Quantification: A Comparative Guide to Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, lipidomics, and pharmaceutical research, the accurate quantification of 7-oxooctanoic acid is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of using a stable isotope-labeled internal standard with mass spectrometry-based techniques.

The use of a stable isotope-labeled (SIL) internal standard is widely regarded as the gold standard for quantitative analysis in mass spectrometry.[1][2] This method, known as isotope dilution mass spectrometry, relies on an internal standard that is chemically identical to the analyte but has one or more atoms replaced with a heavier stable isotope (e.g., deuterium, carbon-13).[3] This near-perfect chemical and physical similarity ensures that the SIL internal standard behaves identically to the endogenous this compound throughout sample preparation, extraction, and analysis, effectively correcting for matrix effects and variations in instrument response.[4][5]

Comparison of Quantification Strategies

The choice of quantification strategy significantly impacts the accuracy and reliability of results. While external calibration and the use of a structural analog as an internal standard are alternative approaches, they do not offer the same level of precision as a stable isotope-labeled internal standard.

Internal Standard TypeAnalyte(s)MatrixAccuracy (% Bias)Precision (% RSD)Matrix Effect Compensation
Stable Isotope-Labeled (e.g., this compound-d3) This compound Plasma, Urine, Cell Lysates < ±10% < 10% Excellent
Structural Analog (e.g., Heptanoic acid)This compoundPlasma, Urine, Cell Lysates< ±20%< 20%Moderate
External Standard CalibrationThis compoundPlasma, Urine, Cell Lysates> ±25%> 20%Poor
Note: The performance data presented is based on established principles and data from structurally similar analytes, as direct comparative data for this compound is not extensively available in the literature.[2]

Quantitative Performance of Analytical Techniques

The two primary analytical techniques for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization.[6] GC-MS is a robust alternative but typically requires a derivatization step to increase the volatility of the analyte.[7]

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD)Low ng/mL to pg/mL rangeLow to mid ng/mL range
Limit of Quantitation (LOQ)Low to mid ng/mL rangeMid to high ng/mL range
Linearity (R²)> 0.99> 0.99
Precision (%RSD)< 15%< 20%
Accuracy/Recovery85-115%80-120%
Sample ThroughputHighModerate
Derivatization RequirementNot always necessaryMandatory
This table summarizes typical performance characteristics for the analysis of short to medium-chain fatty acids.[6]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • In a borosilicate glass tube, aliquot 200 µL of the biological sample (e.g., plasma, serum).

  • Add 10 µL of the stable isotope-labeled internal standard solution (e.g., this compound-d3).

  • Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane (B92381) mixture (2/20/30, v/v/v).[8]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough extraction.[8]

  • Centrifuge the sample at 2000 x g for 5 minutes at room temperature to achieve phase separation.[8]

  • Carefully transfer the upper hexane layer to a clean glass tube.[8]

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.[8]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol (B129727) in water with 0.2% acetic acid) for LC-MS/MS analysis.[8]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[6]

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard are monitored for quantification.[6]

GC-MS Method for this compound Quantification

This technique is robust and reliable, though it requires derivatization to increase the volatility of the analyte.[7]

1. Sample Preparation and Derivatization:

  • Perform a lipid extraction from the sample matrix as described in the LC-MS/MS sample preparation section.

  • Evaporate the organic solvent to dryness.

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[7]

  • After cooling, the sample is ready for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for fatty acid analysis (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injection Mode: Splitless injection.[6]

  • Temperature Program: An initial oven temperature of 100°C, ramped to 300°C.[6]

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[6]

Visualizing the Workflow and Signaling Context

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Stable Isotope- Labeled Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration Curve Calibration Curve Curve->Concentration

Caption: Experimental workflow for this compound quantification.

G cluster_pathway Hypothetical Signaling Pathway Oxo_FA This compound Receptor Cell Surface Receptor (e.g., GPCR) Oxo_FA->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for an oxo-fatty acid.

References

Cross-Validation of 7-Oxooctanoic Acid Measurements: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical platforms for the quantification of 7-Oxooctanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a medium-chain oxo-fatty acid, accurate and reliable measurement of this compound is crucial for its potential role in various metabolic and signaling pathways. This document outlines representative experimental protocols, comparative performance data based on structurally similar analytes, and visual workflows to assist researchers in selecting the optimal method for their specific needs.

Data Presentation: A Comparative Overview

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Low to mid ng/mLLow ng/mL to pg/mL
Limit of Quantitation (LOQ) Mid to high ng/mLLow to mid ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 20%< 15%
Accuracy/Recovery 80-120%85-115%
Sample Throughput ModerateHigh
Derivatization MandatoryOften not required, but can enhance sensitivity

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for similar analytes and may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is necessary to increase volatility.

1. Sample Preparation and Extraction:

  • To 100 µL of a biological sample (e.g., plasma, urine, or cell lysate), add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of this compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate, after acidification of the sample.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

3. GC-MS Analysis:

  • GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[1]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and can often analyze carboxylic acids directly without derivatization.

1. Sample Preparation:

  • To 100 µL of the biological sample, add an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

Biochemical Pathway: Omega-Oxidation of Medium-Chain Fatty Acids

This compound is a medium-chain oxo-fatty acid. One of the metabolic pathways for medium-chain fatty acids is omega (ω)-oxidation, which occurs in the endoplasmic reticulum.[2][3] This pathway serves as an alternative to the primary beta-oxidation pathway, particularly when beta-oxidation is impaired.[2][3]

Omega_Oxidation MCFA Medium-Chain Fatty Acid (e.g., Octanoic Acid) Hydroxy_MCFA ω-Hydroxy Fatty Acid MCFA->Hydroxy_MCFA Cytochrome P450 NADPH, O₂ Aldehyde_FA Fatty Aldehyde Hydroxy_MCFA->Aldehyde_FA Alcohol Dehydrogenase NAD⁺ → NADH Dicarboxylic_Acid Dicarboxylic Acid Aldehyde_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD⁺ → NADH Beta_Oxidation Beta-Oxidation Dicarboxylic_Acid->Beta_Oxidation Further Metabolism

Caption: Omega-oxidation pathway for medium-chain fatty acids.

Experimental Workflow: Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods produce comparable results. This workflow outlines the key steps for cross-validating GC-MS and LC-MS/MS methods for this compound measurement.

Cross_Validation_Workflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev gcms_dev GC-MS Method method_dev->gcms_dev Select GC-MS lcms_dev LC-MS/MS Method method_dev->lcms_dev Select LC-MS/MS gcms_val GC-MS Validation (Linearity, Accuracy, Precision, etc.) gcms_dev->gcms_val lcms_val LC-MS/MS Validation (Linearity, Accuracy, Precision, etc.) lcms_dev->lcms_val cross_val Cross-Validation Study (Analysis of Identical Samples by Both Methods) gcms_val->cross_val lcms_val->cross_val stat_analysis Statistical Data Analysis (e.g., Bland-Altman Plot, Correlation) cross_val->stat_analysis conclusion Conclusion: Method Equivalency Assessment stat_analysis->conclusion

Caption: General workflow for analytical method cross-validation.

Logical Relationship: Comparison of GC-MS and LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. This diagram illustrates the key considerations for selecting an analytical platform for this compound.

Method_Comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS Analyte This compound GCMS Gas Chromatography-Mass Spectrometry Analyte->GCMS Analysis by LCMS Liquid Chromatography-Tandem Mass Spectrometry Analyte->LCMS Analysis by GCMS_pros Pros: - High chromatographic resolution - Robust and reliable - Established libraries for identification GCMS->GCMS_pros GCMS_cons Cons: - Requires derivatization (time-consuming) - Not suitable for thermally labile compounds - Lower throughput GCMS->GCMS_cons LCMS_pros Pros: - High sensitivity and specificity - High throughput (automation) - No derivatization often needed - Suitable for a wide range of compounds LCMS->LCMS_pros LCMS_cons Cons: - Susceptible to matrix effects and ion suppression - More complex instrumentation LCMS->LCMS_cons

Caption: Comparison of GC-MS and LC-MS/MS for this compound analysis.

References

7-Oxooctanoic Acid in Health and Disease: A Comparative Analysis and Future Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxooctanoic acid, a medium-chain oxo-fatty acid, represents a largely unexplored area in clinical biomarker research. While direct comparative studies on its levels in healthy versus diseased states are currently unavailable in published literature, the established roles of structurally similar molecules, such as 3-oxooctanoic acid and the parent compound octanoic acid, suggest its potential significance in metabolic and neurological disorders. This guide provides a comparative overview of these analogous compounds, details robust analytical methodologies for the quantification of oxo-fatty acids, and presents a hypothetical signaling pathway to stimulate future research into the diagnostic and therapeutic potential of this compound.

Comparative Landscape: Insights from Analogous Compounds

Due to the current absence of quantitative data for this compound in clinical populations, this section presents data on analogous compounds to provide a framework for its potential role as a biomarker.

Table 1: Performance of Analogous Oxo-Fatty Acid Biomarkers
BiomarkerAssociated DiseaseMethod of DetectionSensitivitySpecificityArea Under the Curve (AUC)Clinical Use
This compound Not EstablishedGC-MS, LC-MS/MSData Not AvailableData Not AvailableData Not AvailableInvestigational
3-Oxooctanoic Acid MCAD DeficiencyGas Chromatography-Mass Spectrometry (GC-MS)Data Not AvailableData Not AvailableData Not AvailableInvestigational; part of urinary organic acid profile[1]
Octanoylcarnitine (C8) MCAD DeficiencyTandem Mass Spectrometry (MS/MS)High[1]High (improved with ratios)[1]HighGold Standard for newborn screening[1]

MCAD Deficiency: Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Table 2: Reported Levels of the Parent Compound, Octanoic Acid, in Experimental Models
CompoundCondition/ModelBiological MatrixReported Concentration/Observation
Octanoic AcidMice with enriched feedingBrainCan reach cerebral concentrations of 200 µM[2]
Octanoic AcidChildren on Medium-Chain Triglyceride (MCT) dietPlasmaDetectable levels with a method detection limit of 0.5 mg/L (after derivatization)[3]
Octanoic AcidRat models of myocardial infarction-Administration of octanoic acid protected against heart attack injury[4]
Octanoic AcidAlzheimer's disease model (nematode)-Attenuates amyloid-β proteotoxicity[5]

Experimental Protocols for Quantification

Accurate and sensitive quantification of oxo-fatty acids in biological matrices is achievable through established chromatographic and mass spectrometric techniques. The following protocols are applicable for the analysis of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of oxo-fatty acids.

Sample Preparation: Liquid-Liquid Extraction from Plasma/Serum

  • Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add 10 µL of an appropriate internal standard solution (e.g., a deuterated analog of this compound).

  • Acidification and Extraction: Add 1.0 mL of a solution of 10% (v/v) acetic acid in a water/2-propanol/hexane (B92381) mixture (2/20/30, v/v/v).

  • Vortexing: Briefly vortex the mixture to ensure thorough mixing.

  • Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature.

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol (B129727) in water with 0.2% acetic acid) for LC-MS/MS analysis.

LC-MS/MS Parameters

  • Chromatography: Reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water, both containing 0.2% acetic acid.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for high selectivity and sensitivity[6][7].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile carboxylic acids, often requiring derivatization.

Sample Preparation and Derivatization (Silylation)

  • Extraction: Perform a liquid-liquid extraction as described for the LC-MS/MS protocol (steps 1-7).

  • Derivatization: To the dried extract, add a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes to convert the carboxylic acid to a more volatile silyl (B83357) ester.

  • Analysis: Inject the derivatized sample into the GC-MS system.

GC-MS Parameters

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Visualizing Workflows and Potential Pathways

Experimental Workflow for this compound Quantification

experimental_workflow start Biological Sample (Plasma/Serum) is_spike Internal Standard Spiking start->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution derivatization Derivatization (e.g., Silylation) evaporation->derivatization lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data gcms GC-MS Analysis derivatization->gcms gcms->data

Caption: General experimental workflow for the quantification of this compound.

Hypothetical Signaling Pathway of Medium-Chain Fatty Acids

The parent compound, octanoic acid, has been shown to activate mitochondrial biogenesis.[8][9] It is hypothesized that this compound may have similar or related effects on cellular energy metabolism.

signaling_pathway mcfa Medium-Chain Fatty Acids (e.g., this compound) ampk AMPK Activation mcfa->ampk pgc1a PGC-1α ampk->pgc1a tfam TFAM pgc1a->tfam mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis tfam->mito_biogenesis atp Increased ATP Production mito_biogenesis->atp

Caption: Hypothetical pathway of this compound influencing mitochondrial biogenesis.

Discussion and Future Directions

The lack of direct evidence for the role of this compound in human disease presents a significant research gap and an opportunity for novel biomarker discovery. The established link between its structural analog, 3-oxooctanoic acid, and MCAD deficiency suggests that this compound may also be relevant in inborn errors of metabolism. Furthermore, the observed neuroprotective and metabolic benefits of its parent compound, octanoic acid, in preclinical models of neurodegenerative diseases and metabolic disorders warrants investigation into whether this compound shares these properties.[2][4][5][8]

Future research should focus on:

  • Developing and validating sensitive analytical methods for the routine quantification of this compound in human biological fluids.

  • Conducting targeted metabolomic studies in patient cohorts with metabolic disorders (e.g., fatty acid oxidation disorders) and neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease) to compare this compound levels with healthy controls.

  • Investigating the functional effects of this compound on cellular pathways, particularly mitochondrial function and inflammatory signaling, to elucidate its potential mechanism of action in disease pathogenesis.

By systematically addressing these research questions, the scientific community can uncover the potential of this compound as a valuable biomarker and therapeutic target.

References

7-Oxooctanoic Acid as a Biomarker: A Comparative Analysis Against Established Markers for MCAD Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective evaluation of 7-Oxooctanoic acid as a potential biomarker, juxtaposed with the performance of established biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document synthesizes available data, details experimental methodologies, and presents visual pathways to facilitate a comprehensive understanding.

While this compound has been identified as a metabolite in individuals with MCAD deficiency, its utility as a standalone diagnostic biomarker is not yet well-established and remains investigational. This guide, therefore, focuses on a comparative analysis with the current gold-standard biomarkers, for which extensive data are available.

Biomarker Performance Comparison

The diagnostic accuracy of a biomarker is paramount for its clinical application. The following table summarizes the performance characteristics of this compound alongside established biomarkers for MCAD deficiency. It is important to note the disparity in the available data, highlighting the nascent stage of research for this compound in this context.

BiomarkerDisease AssociationMethod of DetectionSensitivitySpecificityClinical Use
This compound MCAD DeficiencyGas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Data not widely availableData not widely availableInvestigational; part of urinary organic acid profile
Octanoylcarnitine (B1202733) (C8) MCAD DeficiencyTandem Mass Spectrometry (MS/MS)High[1][2]High (improved with C8/C10 and C8/C2 ratios)[1][3][4]Gold Standard for newborn screening[1][2]
Hexanoylglycine (B26119) MCAD DeficiencyGC-MS, LC-MS/MSHigh[5]Highly specific[5][6]Confirmatory diagnostic marker[7][8]

Signaling and Metabolic Pathways

In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of octanoyl-CoA. This substrate is then diverted into alternative metabolic pathways, including omega-oxidation, which results in the production of various metabolites, including dicarboxylic acids and potentially this compound.

Metabolic Consequences of MCAD Deficiency cluster_mitochondrion Mitochondrion cluster_alternative Alternative Pathways Medium-Chain Fatty Acids Medium-Chain Fatty Acids Octanoyl-CoA Octanoyl-CoA Medium-Chain Fatty Acids->Octanoyl-CoA Activation Beta-Oxidation Beta-Oxidation Octanoyl-CoA->Beta-Oxidation Enters Omega-Oxidation Omega-Oxidation Octanoyl-CoA->Omega-Oxidation Diverted to Conjugation Conjugation Octanoyl-CoA->Conjugation Diverted to Octanoylcarnitine (C8) Octanoylcarnitine (C8) Octanoyl-CoA->Octanoylcarnitine (C8) Conjugation with Carnitine Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Blocked MCAD Enzyme MCAD (Deficient) Energy Production Energy Production Acetyl-CoA->Energy Production This compound This compound Omega-Oxidation->this compound Dicarboxylic Acids Dicarboxylic Acids Omega-Oxidation->Dicarboxylic Acids Hexanoylglycine Hexanoylglycine Conjugation->Hexanoylglycine

Metabolic consequences of MCAD deficiency.

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is essential for their clinical utility. The following are detailed methodologies for the analysis of the established biomarkers.

Analysis of Octanoylcarnitine (C8) in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening programs for MCAD deficiency.

  • Sample Preparation:

    • A 3mm punch from a dried blood spot (DBS) card is placed into a well of a 96-well microtiter plate.

    • An extraction solution containing a mixture of methanol (B129727) and water, fortified with stable isotope-labeled internal standards (e.g., [d3]-octanoylcarnitine), is added to each well.

    • The plate is agitated for 30 minutes to ensure complete extraction of the acylcarnitines.

    • The supernatant is then transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • The dried residue is reconstituted in a solution of butanolic-HCl.

    • The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

    • The derivatizing agent is then evaporated under nitrogen.

  • LC-MS/MS Analysis:

    • The derivatized sample is reconstituted in a mobile phase-compatible solvent.

    • Analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • The instrument is operated in the positive ion mode, and specific precursor-to-product ion transitions for octanoylcarnitine and its internal standard are monitored using Multiple Reaction Monitoring (MRM).

    • Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Analysis of Urinary Hexanoylglycine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as a highly specific confirmatory test for MCAD deficiency.

  • Sample Preparation:

    • A defined volume of urine is spiked with a known amount of a stable isotope-labeled internal standard (e.g., [d3]-hexanoylglycine).

    • The urine sample is acidified with hydrochloric acid.

    • The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.

    • The organic phase is separated and evaporated to dryness.

  • Derivatization (Silylation):

    • The dried extract is derivatized to increase the volatility of the analytes for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • The sample is heated at 70°C for 60 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

    • A capillary column, such as a DB-5ms, is used for chromatographic separation.

    • The mass spectrometer is operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used to detect and quantify the characteristic ions of hexanoylglycine and its internal standard.

Experimental and Diagnostic Workflow

The following diagram illustrates a typical workflow for the diagnosis of MCAD deficiency, from initial screening to confirmatory testing.

Newborn Screening (DBS) Newborn Screening (DBS) MS/MS Analysis of Acylcarnitines MS/MS Analysis of Acylcarnitines Newborn Screening (DBS)->MS/MS Analysis of Acylcarnitines Elevated C8 and C8/C10 Ratio? Elevated C8 and C8/C10 Ratio? MS/MS Analysis of Acylcarnitines->Elevated C8 and C8/C10 Ratio? Presumptive Positive for MCAD Deficiency Presumptive Positive for MCAD Deficiency Elevated C8 and C8/C10 Ratio?->Presumptive Positive for MCAD Deficiency Yes Normal Normal Elevated C8 and C8/C10 Ratio?->Normal No Confirmatory Testing Confirmatory Testing Presumptive Positive for MCAD Deficiency->Confirmatory Testing Urinary Organic Acid Analysis (GC-MS) Urinary Organic Acid Analysis (GC-MS) Confirmatory Testing->Urinary Organic Acid Analysis (GC-MS) Plasma Acylcarnitine Profile (MS/MS) Plasma Acylcarnitine Profile (MS/MS) Confirmatory Testing->Plasma Acylcarnitine Profile (MS/MS) Elevated Hexanoylglycine? Elevated Hexanoylglycine? Urinary Organic Acid Analysis (GC-MS)->Elevated Hexanoylglycine? Confirmed MCAD Deficiency Confirmed MCAD Deficiency Elevated Hexanoylglycine?->Confirmed MCAD Deficiency Yes Further Investigation Further Investigation Elevated Hexanoylglycine?->Further Investigation No

Diagnostic workflow for MCAD deficiency.

References

A Comparative Guide to the Analytical Performance of GC-MS and LC-MS for 7-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 7-oxooctanoic acid, a medium-chain keto-fatty acid, is crucial for understanding its potential role in various biological processes.[1][2] The choice of analytical methodology is a critical determinant of data quality and reliability. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The comparison is supported by experimental data and detailed methodologies, largely based on the analysis of structurally similar oxo-fatty acids due to the limited availability of direct comparative studies on this compound itself.

Quantitative Performance Comparison

The selection between GC-MS and LC-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes key analytical performance parameters for each technique, with data extrapolated from studies on similar long-chain oxo-fatty acids.[3]

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[3]Generally in the low to mid ng/mL range.[3]
Limit of Quantitation (LOQ) Typically in the low to mid ng/mL range.[3][4]Generally in the mid to high ng/mL range.[3]
Linearity (R²) > 0.99[3][5]> 0.99[3]
Precision (%RSD) < 15%[3]< 20%[3]
Accuracy/Recovery 85-115%[3]80-120%[3]
Sample Throughput High (automation is common)[3]Moderate (derivatization can be time-consuming)[3]
Derivatization Requirement Not always necessary.[3]Mandatory for volatility.[3][6][7]

Experimental Protocols

Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS are provided below. These protocols are representative and may require optimization for specific sample types and instrumentation.

LC-MS/MS Method for this compound

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.[3]

1. Sample Preparation (Liquid-Liquid Extraction) [4]

  • To 200 µL of a biological sample (e.g., plasma, serum), add an internal standard (e.g., a deuterated analog of this compound).

  • Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v).[4]

  • Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and extraction of lipids.[4]

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.[4]

  • Transfer the upper organic (hexane) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.[4]

2. Chromatographic and Mass Spectrometric Conditions [3][8]

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[3][8]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][8]

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.[3]

GC-MS Method for this compound

This technique is robust and reliable, though it necessitates a derivatization step to increase the volatility of the analyte.[3][6][7]

1. Sample Preparation and Extraction [6]

  • Perform a lipid extraction from the biological matrix as described in the LC-MS/MS sample preparation section.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]

2. Derivatization (Silylation) [6][9]

  • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[6][9]

  • After cooling, the sample is ready for injection.[9]

3. GC-MS Conditions [6]

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 280°C.[6]

  • Injection Mode: Splitless.[6]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 230°C.[6]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[6][10]

Visualizations

cluster_0 Analytical Workflow Comparison cluster_1 LC-MS Analysis cluster_2 GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC_Analysis Direct Analysis Extraction->LC_Analysis Derivatization Derivatization (Silylation) Extraction->Derivatization LC_MS LC-MS/MS System LC_Analysis->LC_MS LC_Data Quantitative Data LC_MS->LC_Data GC_MS GC-MS System Derivatization->GC_MS GC_Data Quantitative Data GC_MS->GC_Data

Caption: Comparative workflow for GC-MS and LC-MS analysis of this compound.

cluster_0 Hypothetical Metabolic Pathway of a Medium-Chain Keto-Fatty Acid Octanoyl_CoA Octanoyl-CoA MCAD MCAD Deficiency Octanoyl_CoA->MCAD Blocked Beta-Oxidation Omega_Oxidation Omega-Oxidation Octanoyl_CoA->Omega_Oxidation Conjugation Glycine/Carnitine Conjugation Octanoyl_CoA->Conjugation Oxooctanoic_Acid This compound (and other metabolites) Omega_Oxidation->Oxooctanoic_Acid Conjugation->Oxooctanoic_Acid

Caption: Hypothetical metabolic context for the formation of a medium-chain oxo-fatty acid.[11]

References

7-Oxooctanoic acid's diagnostic potential compared to established clinical markers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the validation of 7-Oxooctanoic acid as a clinical diagnostic marker. While databases note its presence in individuals with severe hypoglycemia, there is a notable absence of studies quantifying its diagnostic performance against established clinical biomarkers for any specific disease state. Consequently, a direct comparison of its sensitivity, specificity, or predictive value is not possible at this time.

This compound, a medium-chain fatty acid, has been identified in the serum and urine of patients with severe hypoglycemia.[1] However, this association has not been leveraged to establish it as a reliable diagnostic tool. The scientific community has yet to publish research detailing its clinical utility, including the specific methodologies for its routine diagnostic measurement and data on its performance in patient populations.

In contrast, the diagnostic landscape for conditions like hypoglycemia is well-defined with several established biomarkers. For instance, ketotic hypoglycemia is diagnosed based on low blood glucose (less than 70 mg/dL) concurrent with the presence of ketones in the blood or urine.[2] In the context of diabetes-related hypoglycemia, biomarkers such as C-peptide and glutamic acid decarboxylase (GAD) antibodies are utilized to assess insulin (B600854) deficiency and autoimmune processes.[3] At the time of a hypoglycemic event, measurements of insulin, growth hormone, cortisol, and lactic acid are standard clinical practice.[4]

To illustrate the potential, yet unproven, role of similar molecules, one can look at the related compound, 3-Oxooctanoic acid. This molecule is recognized as a secondary or confirmatory biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. Its detection is part of a broader urinary organic acid profile, although the primary diagnostic marker remains plasma octanoylcarnitine (B1202733) (C8).[5] This highlights that while oxooctanoic acids can be indicative of metabolic disturbances, their role in diagnostics may be supportive rather than primary.

Established Clinical Markers for Hypoglycemia

For researchers and drug development professionals, a clear understanding of the current standards for hypoglycemia diagnosis is crucial. The following table summarizes the established clinical markers.

MarkerClinical SignificanceSample Type
Blood Glucose Primary indicator of hypoglycemia (typically <70 mg/dL).[2]Blood
Ketone Bodies (e.g., beta-hydroxybutyrate) Differentiates ketotic from non-ketotic hypoglycemia.[2][6]Blood, Urine
C-peptide Assesses endogenous insulin production; low levels indicate insulin deficiency.[3]Blood
GAD Antibodies Marker for autoimmune processes affecting insulin production.[3]Blood
Insulin Helps determine the cause of hypoglycemia (e.g., insulinoma).Blood
Growth Hormone & Cortisol Assesses the body's counter-regulatory hormone response to hypoglycemia.Blood
Lactic Acid Can indicate certain metabolic causes of hypoglycemia.Blood

Experimental Protocols for Established Markers

The methodologies for measuring these established markers are standardized and widely available in clinical laboratories. For example, blood glucose is typically measured using enzymatic assays on automated chemistry analyzers. Ketone bodies can be quantified in blood or detected semi-quantitatively in urine using reagent strips. Immunoassays are the standard for measuring insulin, C-peptide, and GAD antibodies.

The Path Forward for this compound

For this compound to be considered a viable diagnostic marker, future research would need to address several key areas:

  • Method Development and Validation: Robust and reproducible assays for the quantification of this compound in clinical samples (e.g., blood, urine) would need to be developed and validated according to clinical laboratory standards.

  • Clinical Correlation Studies: Large-scale clinical studies would be required to establish the normal and pathological ranges of this compound in diverse patient populations.

  • Performance Evaluation: The diagnostic sensitivity and specificity of this compound would need to be rigorously evaluated against the current gold-standard markers for specific diseases, such as hypoglycemia.

The logical workflow for such an investigation is depicted below.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Diagnostic Performance A Identify Analytical Method (e.g., LC-MS/MS, GC-MS) B Develop & Optimize Assay Parameters A->B C Validate Assay Performance (Accuracy, Precision, Linearity) B->C D Establish Reference Intervals in Healthy Population C->D E Measure Levels in Disease Cohort (e.g., Hypoglycemia) D->E F Correlate with Disease Severity & Established Markers E->F G Determine Diagnostic Cut-offs (ROC Curve Analysis) F->G H Calculate Sensitivity, Specificity, PPV, NPV G->H I Compare Performance with Established Biomarkers H->I

Caption: A logical workflow for validating a novel biomarker.

References

A Comparative Guide to Inter-Laboratory Quantification of 7-Oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of 7-Oxooctanoic acid, a fatty acid with potential roles in various physiological and pathological processes, is crucial for advancing research and development. This guide provides a comprehensive comparison of the primary analytical methods employed for its quantification, offering insights into their performance characteristics and experimental protocols. While a formal inter-laboratory comparison study specifically for this compound is not publicly available, this document synthesizes performance data for analogous long-chain fatty acids to provide a valuable benchmark for laboratories.[1]

Quantitative Performance Comparison of Analytical Methods

The two most prevalent techniques for the quantification of fatty acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the specific requirements of a study, including desired sensitivity, sample throughput, and the nature of the biological matrix.

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain fatty acids, which are applicable to this compound. These values are derived from published literature and represent a benchmark for well-validated methods.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance [1]

Performance MetricTypical Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance [1]

Performance MetricTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 5 ng/mL
Limit of Quantification (LOQ)0.1 - 10 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for achieving accurate and reproducible results. The following protocols are representative and may require optimization for specific sample types and instrumentation.

Sample Preparation: Extraction of this compound

A robust sample preparation is crucial for accurate quantification. The following protocol outlines a common liquid-liquid extraction (LLE) procedure suitable for biological matrices such as plasma or serum.[1]

  • Internal Standard Spiking : To 100 µL of the biological sample, add an internal standard (e.g., a deuterated analog of a similar long-chain fatty acid) to correct for extraction inefficiency and matrix effects.[1]

  • Protein Precipitation & Lysis : Add a solvent such as methanol (B129727) to precipitate proteins and release the analyte.

  • Lipid Extraction : Perform a lipid extraction using a solvent system like chloroform:methanol (2:1, v/v).[2]

  • Phase Separation : Add water or a salt solution to induce phase separation.[2]

  • Collection : Centrifuge the mixture and collect the lower organic phase containing the lipids.[2]

  • Drying : Evaporate the solvent to dryness under a stream of nitrogen.

Alternatively, Solid-Phase Extraction (SPE) offers a more automated and selective extraction method with reduced solvent consumption.[2]

Analytical Method: GC-MS

This technique is a robust and reliable method, though it requires derivatization to increase the volatility of the analyte.[3]

  • Derivatization : The carboxyl group of this compound needs to be derivatized to increase its volatility. A common method is esterification to form a fatty acid methyl ester (FAME).[1]

    • To the dried extract, add a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-MeOH).[1]

    • Heat the mixture at 60°C for 30 minutes.[1]

    • After cooling, add hexane (B92381) and water to extract the FAMEs.[1]

    • Collect the upper hexane layer for GC-MS analysis.[1]

  • GC-MS Analysis :

    • GC System : Gas chromatograph coupled to a mass spectrometer.[3]

    • Column : A capillary column suitable for fatty acid analysis (e.g., a DB-5ms).[3]

    • Carrier Gas : Helium at a constant flow rate.[3]

    • Injection Mode : Splitless injection.[3]

    • Temperature Program : An initial oven temperature of 100°C, ramped to 300°C.[3]

    • Mass Spectrometer : A single or triple quadrupole mass spectrometer.[3]

    • Ionization Mode : Electron Ionization (EI).[3]

Analytical Method: LC-MS/MS

This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.[3]

  • Reconstitution : Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis :

    • LC System : A high-performance liquid chromatograph.

    • Column : A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid or ammonium (B1175870) acetate.

    • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1]

    • Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_data Data Processing Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Dry Down Extract->Dry Derivatize Derivatization Dry->Derivatize Reconstitute Reconstitute Dry->Reconstitute GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant LCMS LC-MS/MS Analysis Reconstitute->LCMS LCMS->Quant

General experimental workflow for the quantification of this compound.

Inter-Laboratory Comparison Logic

An inter-laboratory comparison (ILC) or proficiency test (PT) is essential for evaluating and ensuring the quality and comparability of results among different laboratories.

G Coordinator Coordinating Body (e.g., EURL-FCM) SamplePrep Preparation & Distribution of Homogeneous Samples Coordinator->SamplePrep Stats Statistical Analysis (e.g., z-scores, Youden plots) Coordinator->Stats Labs Participating Laboratories (Lab A, Lab B, Lab C...) SamplePrep->Labs Analysis Sample Analysis using Defined/Routine Methods Labs->Analysis Improve Corrective Actions by Underperforming Labs Labs->Improve Results Submission of Results to Coordinator Analysis->Results Results->Coordinator Report Issuance of Performance Report Stats->Report Report->Labs

Logical flow of an inter-laboratory comparison study.

Generalized Signaling Pathway

While a specific signaling pathway for this compound is not well-established, other oxo-fatty acids are known to exert biological effects through receptor-mediated signaling. The following diagram illustrates a generalized pathway for such a molecule.[1]

G Oxo_FA This compound (or other oxo-FA) Receptor Cell Surface Receptor (e.g., GPCR) Oxo_FA->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

References

A Comparative Guide to the Biological Activity of Phenyl-Oxooctanoic Acid and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of phenyl-oxooctanoic acid derivatives and structurally related compounds. The information is compiled from various studies to offer an objective overview of their performance against different biological targets, supported by experimental data. This document is intended to aid in the exploration of these compounds for potential therapeutic applications.

Introduction to Phenylalkanoic Acid Derivatives

Phenylalkanoic acid derivatives are a broad class of compounds that have garnered significant interest in medicinal chemistry. They are characterized by a phenyl ring and an alkanoic acid moiety, with various linkers and substituents that modulate their biological activity. These derivatives have been investigated for a wide range of therapeutic applications, including the treatment of metabolic diseases, inflammation, and cancer.[1][2] Their mechanisms of action are diverse, often involving the modulation of key regulatory proteins such as nuclear receptors and enzymes.[3][4]

Comparative Biological Activities

The biological activities of phenyl-oxooctanoic acid and related derivatives are highly dependent on their specific chemical structures. Different derivatives have been shown to target a variety of proteins, including Peroxisome Proliferator-Activated Receptors (PPARs), Cyclooxygenase (COX) enzymes, Free Fatty Acid Receptor 1 (FFA1), and Acetyl-CoA Carboxylase (ACC).

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several phenylpropanoic acid derivatives have been identified as potent agonists of PPARs, which are key regulators of lipid and glucose metabolism.[5][6] The activation of PPARs can lead to beneficial effects in the context of metabolic disorders such as dyslipidemia and type 2 diabetes.[7]

Table 1: Comparative Activity of Phenylpropanoic Acid Derivatives as PPAR Agonists

CompoundTargetEC50 (µM)Reference
Compound 18 (oxime ether linker)PPARγ0.028[5]
Compound 18 (oxime ether linker)PPARα7.22[5]
Cyclooxygenase (COX) Inhibition

Certain phenoxy acetic acid derivatives have been evaluated for their ability to inhibit COX enzymes, which are involved in the inflammatory response.[8] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[1]

Table 2: Comparative Activity of Phenoxy Acetic Acid Derivatives as COX-2 Inhibitors

CompoundTargetIC50 (µM)Selectivity Index (SI) COX-1/COX-2Reference
5dCOX-20.08 ± 0.01112.88[8]
5eCOX-20.07 ± 0.01100.00[8]
5fCOX-20.06 ± 0.01133.33[8]
7bCOX-20.08 ± 0.0174.13[8]
10cCOX-20.09 ± 0.01-[8]
10dCOX-20.07 ± 0.01-[8]
10eCOX-20.07 ± 0.01-[8]
10fCOX-20.06 ± 0.01-[8]
Celecoxib (Reference)COX-20.05 ± 0.02298.6[8]
Mefenamic Acid (Reference)COX-21.98 ± 0.02-[8]
Free Fatty Acid Receptor 1 (FFA1) Agonism

Phenoxyacetic acid derivatives have also been identified as agonists of FFA1 (also known as GPR40), a receptor that plays a role in glucose-stimulated insulin (B600854) secretion.[9][10] Targeting FFA1 is a potential therapeutic strategy for type 2 diabetes.[11]

Table 3: Comparative Activity of a Phenoxyacetic Acid Derivative as an FFA1 Agonist

CompoundTargetEC50 (nM)Reference
18bFFA162.3[9]
Acetyl-CoA Carboxylase (ACC) Inhibition

In the context of oncology, 4-phenoxy-phenyl isoxazole (B147169) derivatives have been investigated as inhibitors of ACC, an enzyme involved in fatty acid synthesis that is crucial for the proliferation of some cancer cells.[12][13]

Table 4: Comparative Activity of 4-Phenoxy-Phenyl Isoxazole Derivatives as ACC Inhibitors

CompoundTargetIC50 (nM)Reference
6ghACC199.8[12]
CP-640186 (Reference)hACC1108.9[12]

Signaling Pathways and Experimental Workflows

The biological effects of phenyl-oxooctanoic acid derivatives are mediated through various signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

PPARγ Signaling Pathway

Upon binding of a ligand, such as a phenylpropanoic acid derivative, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) undergoes a conformational change. This leads to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, initiating the transcription of target genes involved in metabolic regulation.[3]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenylalkanoic Acid Derivative PPARg PPARγ Ligand->PPARg Binds PPARg_RXR_CoR PPARγ-RXR Co-repressor Complex Activated_Complex Activated PPARγ-RXR Complex PPARg->Activated_Complex Activation & Heterodimerization with RXR RXR RXR CoRepressor Co-repressor PPARg_RXR_CoR->PPARg Dissociation PPRE PPRE (DNA) Activated_Complex->PPRE Binds CoActivator Co-activator CoActivator->Activated_Complex Recruitment Target_Gene Target Gene PPRE->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Regulation Metabolic Regulation Protein->Metabolic_Regulation Leads to

Caption: Generalized PPARγ signaling pathway upon ligand activation.

General Experimental Workflow for Agonist/Inhibitor Screening

The identification and characterization of novel phenyl-oxooctanoic acid derivatives typically follow a structured experimental workflow. This process often begins with in silico screening or high-throughput screening of a compound library, followed by in vitro and in vivo validation.

experimental_workflow compound_library Compound Library of Phenyl-Oxooctanoic Acid Derivatives in_silico_screening In Silico Screening (Molecular Docking) compound_library->in_silico_screening in_vitro_assays In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) in_silico_screening->in_vitro_assays hit_identification Hit Identification & Lead Selection in_vitro_assays->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization Identified Hits in_vivo_studies In Vivo Studies (Animal Models) hit_identification->in_vivo_studies Selected Leads lead_optimization->in_vitro_assays Optimized Compounds preclinical_development Preclinical Development in_vivo_studies->preclinical_development

Caption: A typical experimental workflow for characterizing a potential therapeutic agent.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of research findings. Below are summaries of methodologies commonly employed in the evaluation of phenyl-oxooctanoic acid derivatives.

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the test compounds against ovine COX-1 and COX-2 is determined using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins.

  • Preparation of Reagents: Test compounds and reference drugs (e.g., celecoxib, mefenamic acid) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Enzyme Reaction: The reaction mixture contains Tris-HCl buffer, EDTA, hematin, the respective COX enzyme (ovine COX-1 or COX-2), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The mixture is incubated for a specified time (e.g., 2 minutes) at a controlled temperature (e.g., 25°C).

  • Termination and Measurement: The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an enzyme immunoassay.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.[8]

Cell-Based Assay for FFA1 Agonist Activity

The agonist activity of compounds on the FFA1 receptor can be assessed using a cell line that stably expresses the human FFA1 receptor and a calcium-sensitive fluorescent dye.

  • Cell Culture: Cells (e.g., CHO-K1) stably expressing the human FFA1 receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well plates and incubated to allow for attachment.

  • Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: Test compounds at various concentrations are added to the wells.

  • Measurement of Calcium Influx: The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The EC50 values are determined by plotting the change in fluorescence against the compound concentration.[9]

In Vivo Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of potential anti-diabetic compounds is often evaluated using an oral glucose tolerance test in mice.

  • Animal Acclimatization: Mice (e.g., ICR or C57BL/6) are acclimatized to the laboratory conditions for at least one week.

  • Fasting: The animals are fasted overnight (e.g., 12-16 hours) with free access to water.

  • Compound Administration: The test compound or vehicle is administered orally.

  • Glucose Challenge: After a specific time (e.g., 30 minutes), a glucose solution is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Blood Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and control groups to assess the compound's effect on glucose tolerance.[9][10]

Conclusion

Phenyl-oxooctanoic acid derivatives and related structures represent a versatile class of compounds with a wide spectrum of biological activities. Their potential as modulators of key cellular targets such as PPARs, COX enzymes, FFA1, and ACC makes them promising candidates for the development of new therapeutics for metabolic disorders, inflammation, and cancer. The comparative data and methodologies presented in this guide are intended to provide a foundation for further research and development in this exciting area of medicinal chemistry. Future studies should focus on elucidating the structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical applications.

References

Safety Operating Guide

Proper Disposal of 7-Oxooctanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 7-Oxooctanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1][3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.[3]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: For operations that may generate dust, a type N95 (US) dust mask is recommended.

Chemical and Physical Properties

A summary of quantitative data for this compound is provided below for easy reference.

PropertyValueCitations
Molecular Formula C₈H₁₄O₃[4]
Molecular Weight 158.19 g/mol [2]
Appearance Solid[1]
Melting Point 27-29 °C[1]
Boiling Point 160-162 °C / 4 mmHg[1]
Flash Point 113 °C (235.4 °F) - closed cup
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Storage Class 11 (Combustible Solids)

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on the quantity of waste and local regulations. The United States Environmental Protection Agency (EPA) regulates hazardous waste from generation to disposal under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

Waste Identification and Segregation
  • Classification: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8]

  • Segregation: Do not mix this compound waste with other waste streams. Keep solid and liquid waste separate.[9] Store it away from incompatible chemicals to prevent dangerous reactions.[5]

Spill Response Protocol

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[3]

  • Wear PPE: Before cleanup, don the appropriate personal protective equipment listed above.

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the substance.[3] Do not use combustible materials such as sawdust.[3]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, chemically compatible, and clearly labeled container for hazardous waste disposal.[3][9]

  • Decontamination: Thoroughly clean the spill area with a suitable decontamination solution.

  • Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste through your institution's environmental health and safety (EHS) office.[3]

Disposal of Small Quantities (Neutralization Protocol)

For very small quantities of non-contaminated this compound, neutralization may be a viable option, but only if permitted by your institution and local regulations.[10] This procedure must be performed by trained personnel.[11]

Experimental Protocol for Neutralization:

  • Preparation: This procedure must be conducted in a certified chemical fume hood.[10] Prepare a large, corrosion-resistant container (e.g., a polyethylene (B3416737) bucket) placed in an ice water bath to manage heat generation.[10]

  • Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water (a dilution ratio of at least 1:10 is recommended).[3] Crucial Safety Note: Always add acid to water; never add water to acid. [3]

  • Neutralization: While stirring gently, gradually add a suitable weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[3][12]

  • pH Monitoring: Use a calibrated pH meter or pH indicator strips to continuously monitor the solution's pH.[3] The target pH range for neutralization is between 5.5 and 9.5.[10]

  • Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution may be permissible for drain disposal, followed by flushing with a copious amount of water (at least 20 parts water to one part neutralized solution).[3][10] Always confirm this final step with your institution's EHS guidelines and local wastewater regulations.[11]

Disposal of Large Quantities and Contaminated Waste

For larger quantities of this compound or any materials contaminated with it (e.g., spill cleanup debris, contaminated labware), professional disposal is mandatory.

  • Containerization: Place the waste in a chemically compatible, leak-proof container with a secure closure.[5][9] The container must be in good condition, free from damage or deterioration.[5]

  • Labeling: Label the container clearly as "Hazardous Waste." The label must include the chemical name ("this compound Waste"), the accumulation start date, and all associated hazard warnings (e.g., "Irritant").[11][13]

  • Storage: Store the sealed container in a designated, well-ventilated satellite accumulation area.[14] Ensure secondary containment is used to prevent spills.[8]

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for collection and final disposal.[1] Disposal may involve transport to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or allow environmental release.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_assessment Waste Assessment cluster_neutralization On-Site Treatment (If Permitted) cluster_collection Hazardous Waste Collection start This compound Waste Generated waste_type Identify Waste Type (Pure acid, contaminated material, spill debris) start->waste_type quantity_check Small Quantity & Non-Contaminated? waste_type->quantity_check ppe_check Wear Full PPE (Gloves, Goggles, Lab Coat) quantity_check->ppe_check  Yes containerize Package in Labeled, Compatible Container quantity_check->containerize No (Large Quantity or Contaminated) neutralize Perform Neutralization Protocol (Dilute, add base, monitor pH to 5.5-9.5) ppe_check->neutralize drain_disposal Drain Disposal with Copious Water (Confirm with EHS & Local Regulations) neutralize->drain_disposal store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange Pickup by Licensed Waste Disposal Service store->pickup

References

Personal protective equipment for handling 7-Oxooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Oxooctanoic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Quantitative Data

This compound is an organic acid that requires careful handling due to its irritant properties.[1] It can cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[1] Adherence to the safety protocols outlined below is crucial for minimizing risks.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Melting Point 27-29 °C
Boiling Point 160-162 °C at 4 mmHg
GHS Hazard Statements H315, H319, H335

Source: PubChem CID 26464[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact and exposure when handling this compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[2][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, must be worn.[3] Inspect gloves for any damage before use.[2]

  • Body Protection : A lab coat or a chemical-resistant apron is required.[3] For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.[4]

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[3][5]

// Invisible nodes and edges to align the final arrow align_node [shape=point, width=0, height=0, style=invis]; eye -> align_node [style=invis]; hand -> align_node [style=invis]; body -> align_node [style=invis]; respiratory -> align_node [style=invis]; align_node -> end [color="#5F6368"]; } mend Caption: Required Personal Protective Equipment Workflow.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a chemical fume hood is operational.[5]

    • Verify that an emergency eyewash station and safety shower are accessible.[4]

    • Prepare all necessary equipment and reagents before handling the acid.

  • Handling :

    • Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • When diluting, always add the acid slowly to water, never the other way around, to prevent a potentially dangerous exothermic reaction.[3]

  • Storage :

    • Store this compound in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5]

    • Store below eye level.[4]

    • Segregate from bases and incompatible materials.[6] Organic acids should be stored separately from inorganic and oxidizing acids.[6]

Emergency Procedures: Spill and Exposure Response

Spill Response Protocol

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[3]

  • Containment : For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[3] Do not use combustible materials such as sawdust.[3]

  • Collection : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3]

  • Decontamination : Clean the spill area with a suitable decontamination solution.[3]

  • Disposal : Dispose of all contaminated materials as hazardous waste through your institution's environmental health and safety (EHS) office.[3]

First Aid for Exposure

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion : Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan: Step-by-Step Neutralization and Disposal

As a corrosive organic acid, this compound waste must be neutralized before disposal.

Experimental Protocol for Neutralization

  • Preparation :

    • Perform the entire procedure in a chemical fume hood.

    • Prepare a large, corrosion-resistant container (e.g., a polyethylene (B3416737) bucket) with cold water.[3]

  • Dilution :

    • Slowly and cautiously add the this compound waste to the water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water).[3]

    • Crucially, never add water to the acid. [3]

  • Neutralization :

    • While stirring gently, gradually add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted acid solution.[3]

  • pH Monitoring :

    • Continuously monitor the pH of the solution using a pH meter or pH indicator strips.[3]

    • The target pH for neutralization is between 6.0 and 8.0.[3]

  • Final Disposal :

    • Once the pH is stable within the acceptable range, the neutralized solution can typically be disposed of down the drain with a large amount of water (at least 20 parts water to one part neutralized solution), in accordance with local regulations.[3]

    • Always consult your institution's EHS guidelines for final approval of drain disposal.

Disposal_Workflow start This compound Waste fume_hood Work in a Fume Hood start->fume_hood dilute Dilute Acid (Add Acid to Water) fume_hood->dilute neutralize Neutralize with Weak Base dilute->neutralize ph_monitor Monitor pH (Target: 6.0-8.0) neutralize->ph_monitor check_ehs Consult EHS Guidelines ph_monitor->check_ehs drain_disposal Dispose Down Drain with Copious Water check_ehs->drain_disposal Approved hazardous_waste Dispose as Hazardous Waste check_ehs->hazardous_waste Not Approved

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxooctanoic acid
Reactant of Route 2
Reactant of Route 2
7-Oxooctanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.